4-Amino-5-methoxy-5-oxopentanoic Acid: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications
Executive Summary 4-Amino-5-methoxy-5-oxopentanoic acid (commonly known as L-Glutamic acid α-methyl ester or H-Glu-OMe) is a highly versatile, orthogonally protected amino acid derivative[1]. Registered under CAS number...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Amino-5-methoxy-5-oxopentanoic acid (commonly known as L-Glutamic acid α-methyl ester or H-Glu-OMe) is a highly versatile, orthogonally protected amino acid derivative[1]. Registered under CAS number 6384-08-3 for its biologically active (4S)-enantiomer, this compound serves as a foundational building block in solid-phase peptide synthesis (SPPS), the development of active pharmaceutical ingredients (APIs), and the engineering of targeted prodrugs[2].
By masking the α-carboxyl group as a methyl ester while leaving the γ-carboxyl group free, this molecule allows researchers to direct highly specific chemical couplings. This technical whitepaper explores the physicochemical profiling, mechanistic synthesis, and advanced applications of 4-amino-5-methoxy-5-oxopentanoic acid, providing self-validating protocols for laboratory application[3].
Physicochemical Profiling
Understanding the baseline properties of 4-amino-5-methoxy-5-oxopentanoic acid is critical for predicting its behavior in various solvent systems and its stability during prolonged synthetic campaigns. The compound is typically isolated as a white to off-white crystalline powder that exhibits excellent solubility in aqueous environments[3].
2 – 8 °C, dry inert atmosphere (susceptible to basic hydrolysis)[3]
Chemical Reactivity & Mechanistic Pathways
The structural dichotomy of is its most valuable asset[2]. Glutamic acid contains two carboxylic acid moieties (α and γ) with similar pKa values, making regioselective modification notoriously difficult.
The Causality of Protection:
If unprotected glutamic acid is subjected to standard coupling reagents (e.g., HATU, EDC), the molecule rapidly undergoes intramolecular cyclization to form pyroglutamate (a lactam), effectively terminating any desired intermolecular reaction. By utilizing 4-amino-5-methoxy-5-oxopentanoic acid, the α-carboxyl is locked as an unreactive methyl ester. This forces coupling agents to activate only the γ-carboxyl group, enabling the linear synthesis of poly-γ-glutamic acid (γ-PGA) derivatives or the attachment of complex drug payloads without the risk of lactamization[4].
Synthesis & Purification Protocols
Direct Fischer esterification of L-glutamic acid using methanol and thionyl chloride predominantly yields the dimethyl ester or an inseparable mixture of α- and γ-monoesters[3]. To achieve >99% regioselectivity at the α-carboxyl group, an orthogonal protection strategy is mandatory.
The following protocol utilizes a top-down deprotection methodology, ensuring absolute regiocontrol. Every step includes a validation checkpoint to guarantee system integrity.
Regioselective Synthesis of H-Glu-OMe
Step 1: α-Amine Protection
Dissolve 10.0 g of H-Glu(OtBu)-OH (γ-tert-butyl ester of L-glutamic acid) in 100 mL of 10% aqueous Na₂CO₃ and 50 mL dioxane.
Slowly add Fmoc-OSu (1.1 eq) dissolved in 50 mL dioxane at 0 °C.
Stir for 12 hours at room temperature. Acidify to pH 2 with 1M HCl and extract with ethyl acetate.
Validation: TLC (Hexane:EtOAc 1:1) must show complete consumption of the ninhydrin-positive starting material.
Step 2: α-Carboxyl Esterification
Dissolve the crude Fmoc-Glu(OtBu)-OH in 100 mL anhydrous dichloromethane (DCM).
Add anhydrous methanol (5 eq), EDC·HCl (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
Stir at room temperature for 6 hours under a nitrogen atmosphere.
Validation: LC-MS should confirm a mass shift corresponding to the addition of a methyl group (+14 Da).
Step 3: Fmoc Deprotection
Treat the purified intermediate with 20% piperidine in DMF (50 mL) for 30 minutes.
Evaporate the solvent and precipitate the byproduct (dibenzofulvene) using cold diethyl ether.
Validation: UV absorption at 301 nm in the filtrate confirms the presence of the Fmoc-piperidine adduct, indicating successful cleavage.
Step 4: Global Deprotection (t-Butyl Cleavage)
Dissolve the resulting H-Glu(OtBu)-OMe in a cleavage cocktail of TFA/DCM/Triisopropylsilane (TIS) (50:45:5 v/v/v).
Stir for 2 hours at room temperature.
Concentrate under reduced pressure and precipitate the final product with cold diethyl ether.
Validation: ¹H NMR must show the complete disappearance of the massive tert-butyl singlet at ~1.4 ppm, leaving the sharp methyl ester singlet at 3.75 ppm intact.
Caption: Orthogonal synthesis pathway for 4-Amino-5-methoxy-5-oxopentanoic acid.
Applications in Advanced Drug Development
Beyond basic peptide synthesis, 4-amino-5-methoxy-5-oxopentanoic acid is a critical precursor in the development of Folate-Receptor Targeted Prodrugs .
Folic acid (Vitamin B9) consists of a pteridine ring, p-aminobenzoic acid (PABA), and a glutamic acid residue. The glutamic acid moiety is crucial for binding to the Folate Receptor (FR), which is heavily overexpressed in many epithelial cancers. When designing Folate-Drug Conjugates (FDCs), the cytotoxic drug must be attached specifically to the γ-carboxyl of the glutamate residue. If attached to the α-carboxyl, FR binding affinity drops drastically, rendering the drug ineffective.
By utilizing 4-amino-5-methoxy-5-oxopentanoic acid, chemists can unambiguously couple the drug payload to the γ-carboxyl. Post-coupling, the α-methyl ester is gently saponified (using LiOH) to restore the active, negatively charged folate structure required for cellular internalization.
Caption: Utilization of the free γ-carboxyl for synthesizing folate-targeted prodrugs.
Analytical Characterization
To ensure the trustworthiness and purity of the synthesized 4-amino-5-methoxy-5-oxopentanoic acid, rigorous analytical validation is required. The table below summarizes the expected quantitative data for a >98% pure sample[1].
Table 2: Expected Analytical Data for QC Validation
The Structural and Mechanistic Profiling of (S)-4-Amino-5-Methoxy-5-Oxopentanoic Acid in Advanced Peptide Synthesis
Executive Summary In the landscape of advanced peptide synthesis and peptidomimetic drug development, the demand for orthogonally protected building blocks is paramount. (S)-4-amino-5-methoxy-5-oxopentanoic acid , common...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of advanced peptide synthesis and peptidomimetic drug development, the demand for orthogonally protected building blocks is paramount. (S)-4-amino-5-methoxy-5-oxopentanoic acid , commonly known in biochemical literature as L-glutamic acid
α
-methyl ester (H-Glu-OMe) , serves as a critical intermediate. By selectively masking the
α
-carboxyl group while leaving the
γ
-carboxyl group free, this molecule enables highly regioselective modifications, such as the synthesis of poly-
γ
-glutamic acid derivatives, folate conjugates, and complex branched peptides.
This whitepaper provides an in-depth technical analysis of H-Glu-OMe, elucidating its structural properties, its mechanistic role in orthogonal synthesis strategies, and field-proven experimental workflows for its application and analytical validation.
Nomenclature Causality: IUPAC vs. Biochemical Standards
A common point of confusion in synthetic planning is the mapping of biochemical nomenclature to IUPAC standards. In standard biochemical terms, glutamic acid is numbered starting from the
α
-carboxyl group. However, under strict IUPAC rules, the highest-priority functional group dictates the C1 position.
Because a free carboxylic acid outranks an esterified carboxyl group, the numbering of the carbon backbone is inverted. The free
γ
-carboxyl of glutamic acid becomes C1 of the pentanoic acid backbone. Consequently, the amino group resides at C4 , and the methyl ester is positioned at C5 (forming the 5-methoxy-5-oxo moiety). The (S)-stereocenter at C4 corresponds to the natural L-amino acid configuration. Thus, (S)-4-amino-5-methoxy-5-oxopentanoic acid is the precise IUPAC designation for H-Glu-OMe 1.
Physicochemical Data
Property
Value
Method / Notes
IUPAC Name
(4S)-4-amino-5-methoxy-5-oxopentanoic acid
LexiChem 2.6.6
Common Name
L-Glutamic acid
α
-methyl ester (H-Glu-OMe)
Biochemical standard
CAS Number
6384-08-3
Registry identifier
Molecular Formula
C₆H₁₁NO₄
-
Molecular Weight
161.16 g/mol
Computed by PubChem 2.2
Monoisotopic Mass
161.0688 Da
High-resolution MS target
Melting Point
149-150 °C
Solid-state characterization
Topological Polar Surface Area
89.6 Ų
Predicts membrane permeability
Data synthesized from PubChem CID 440550 1 and Sigma-Aldrich 2.
Mechanistic Role in Peptide Synthesis
Orthogonal Protection Strategy
The
α
-methyl ester provides a robust orthogonal protecting group during complex peptide synthesis. It is highly stable to the acidic conditions used for Boc deprotection (e.g., TFA) and the basic conditions used for Fmoc deprotection (e.g., 20% piperidine). This stability allows chemists to perform iterative chain elongations on the
γ
-carboxyl or
α
-amine without prematurely exposing the
α
-carboxyl group. Removal of the methyl ester is typically achieved via mild saponification (e.g., LiOH in aqueous THF), which hydrolyzes the ester back to the free acid without inducing racemization at the C4 stereocenter.
Degradation Pathway: Pyroglutamate Formation
A critical mechanistic consideration when working with H-Glu-OMe is its susceptibility to spontaneous intramolecular cyclization. When the
α
-amine is unprotected, it can act as a nucleophile and attack the electrophilic carbonyl carbon of the free
γ
-carboxyl group. The thermodynamic driving force for this reaction is the formation of a highly stable five-membered lactam ring, resulting in pyroglutamic acid (5-oxoproline) and the elimination of water [[3]](). This side reaction blocks the N-terminus, terminating any further peptide chain elongation.
Structural mapping of H-Glu-OMe highlighting reactive sites and orthogonal protection.
To utilize the
γ
-carboxyl group for downstream coupling, the highly reactive
α
-amine must first be protected. This protocol leverages pH control to achieve regioselectivity. By operating at pH 8.5, the
α
-amine is deprotonated and nucleophilic, while the
γ
-carboxyl exists as a non-nucleophilic carboxylate anion.
Step-by-Step Methodology:
Solvation: Dissolve 1.00 g (6.21 mmol) of H-Glu-OMe in 4.0 mL of deionized water at 0 °C. Add 7.0 mL of 1,4-dioxane and stir for 30 minutes to ensure complete dissolution [[4]]().
pH Adjustment: Add 0.57 g (6.83 mmol) of NaHCO₃ to the solution. Causality: The weak base buffers the solution to ~pH 8.5, preventing the formation of pyroglutamate while activating the amine.
Acylation: Slowly add 1.38 g (6.83 mmol) of Di-tert-butyl dicarbonate (Boc₂O) dropwise at 0 °C to control the exothermic reaction.
Propagation: Allow the mixture to warm to 27 °C and stir for 24-27 hours.
Isolation: Acidify the aqueous layer to pH 3 using 1M KHSO₄ to protonate the
γ
-carboxyl group, then extract the product (Boc-Glu-OMe) with Ethyl Acetate (3 x 20 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Self-Validation: Perform a Ninhydrin (Kaiser) test on a TLC plate. Complete conversion is validated when the primary amine spot disappears (remains colorless upon heating).
Protocol 2:
γ
-Peptide Bond Formation
Once N-protected, the free
γ
-carboxyl can be coupled to an incoming amine.
Step-by-Step Methodology:
Activation: Dissolve 1.0 eq of Boc-Glu-OMe and 1.2 eq of the target amine in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Causality: HOBt rapidly reacts with the O-acylisourea intermediate formed by EDC to create a stable, active ester. This suppresses racemization and prevents the formation of unreactive N-acylureas.
Coupling: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to initiate the nucleophilic attack.
Completion: Stir at room temperature for 4 hours. Quench with water, extract with dichloromethane, and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.
Analytical Validation
To ensure the integrity of H-Glu-OMe and detect the primary degradation product (pyroglutamic acid), a rigorous Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is required [[3]]().
HPLC Protocol Parameters
Stationary Phase: C18 Column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade H₂O.
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
Causality of TFA: TFA acts as a critical ion-pairing agent. By protonating the free
γ
-carboxylic acid and forming an ion pair with the
α
-amine, TFA neutralizes the molecule's charge. This significantly enhances its partition coefficient into the hydrophobic C18 stationary phase, preventing peak tailing and ensuring high-resolution separation from cyclized impurities.
Detection: UV at 210 nm (optimal for detecting the amide/ester bonds).
Reversed-phase HPLC workflow for the purity analysis of H-Glu-OMe derivatives.
References
National Institutes of Health. "(4S)-4-amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 - PubChem". PubChem.
BenchChem. "Technical Support Center: H-Glu-OMe Reagent". BenchChem Application Notes.
ACS Publications. "Three-Dimensional Arrangement of Sugar Residues along a Helical Polypeptide Backbone: Synthesis of a New Type of Periodic Glycopeptide". Biomacromolecules.
Technical Whitepaper: 4-Amino-5-methoxy-5-oxopentanoic Acid (CAS 6384-08-3) in Peptide Engineering
Executive Summary 4-Amino-5-methoxy-5-oxopentanoic acid (CAS 6384-08-3), predominantly utilized as its (4S)-enantiomer (L-Glutamic acid α -methyl ester or H-Glu-OMe), is a highly versatile chiral building block[1]. Chara...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Amino-5-methoxy-5-oxopentanoic acid (CAS 6384-08-3), predominantly utilized as its (4S)-enantiomer (L-Glutamic acid
α
-methyl ester or H-Glu-OMe), is a highly versatile chiral building block[1]. Characterized by an esterified
α
-carboxyl and a free
γ
-carboxyl group, this compound is indispensable for the synthesis of
γ
-linked peptides, prodrug conjugates, and complex active pharmaceutical ingredients (APIs)[1][2]. This guide delineates the physicochemical properties, structural rationale, and self-validating experimental protocols for deploying H-Glu-OMe in advanced organic synthesis.
H-Glu-OMe (Molecular Formula: C6H11NO4) isolates the reactivity of the glutamic acid side chain by masking the
α
-carboxyl group as a methyl ester[3][4]. This orthogonal protection is critical because the
γ
-carboxyl group is less sterically hindered but often competes with the
α
-carboxyl in unprotected glutamic acid.
Mechanistic Rationale: Orthogonal Protection in Peptide Engineering
In peptide synthesis, the strategic selection of protecting groups dictates the final architecture of the molecule[2]. H-Glu-OMe is specifically employed when a
γ
-peptide linkage is desired.
Causality of the Methyl Ester:
The
α
-methyl ester is highly stable under acidic conditions (e.g., TFA cleavage used in standard peptide synthesis) but is readily cleaved via mild alkaline saponification[2]. This allows chemists to build a peptide chain extending from the
γ
-carboxyl, and subsequently unmask the
α
-carboxyl without disrupting the newly formed amide bonds.
Orthogonal protection strategies for L-Glutamic acid directing peptide linkage.
Comparative Analysis:
α
-Methyl vs.
γ
-tert-Butyl Protection
Selecting between H-Glu-OMe and its counterpart, H-Glu(OtBu)-OH, depends entirely on the target linkage and the overall synthetic strategy[2].
To ensure high-fidelity synthesis, the following solution-phase protocol incorporates self-validating checkpoints and mechanistic rationales for each reagent choice.
Step-by-step solution-phase coupling and deprotection workflow for H-Glu-OMe.
Step-by-Step Methodology:
Activation: Dissolve H-Glu-OMe (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0 °C.
Causality: EDC activates the
γ
-carboxyl to an O-acylisourea. HOBt immediately converts this unstable intermediate into an OBt-ester, preventing racemization of the chiral
α
-carbon and suppressing unwanted N-acylurea rearrangement.
Coupling: Introduce the target primary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir at room temperature for 12 hours.
Causality: DIPEA neutralizes the HCl salt of EDC and maintains the target amine in its nucleophilic (unprotonated) state to drive the reaction forward.
Workup (Self-Purification): Dilute with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous Citric Acid, 5% NaHCO3, and brine.
Causality: This liquid-liquid extraction is a self-validating purification step. Citric acid protonates unreacted amines, forcing them into the aqueous layer. NaHCO3 deprotonates unreacted acids (e.g., hydrolyzed OBt), removing them from the organic phase.
Deprotection (Saponification): Isolate the organic layer, evaporate, and redissolve the intermediate in a THF/MeOH/H2O (2:1:1) mixture. Add 1M LiOH (1.5 eq) and stir for 2 hours.
Causality: The mixed solvent system ensures the hydrophobic peptide and hydrophilic LiOH remain in a single homogeneous phase. LiOH provides mild hydroxide nucleophiles that selectively cleave the
α
-methyl ester without hydrolyzing the robust
γ
-amide bond[2].
Validation: Acidify to pH 3 with 1M HCl, extract with EtOAc, and analyze via RP-HPLC and LC-MS.
Trustworthiness Check: The protocol is validated when LC-MS confirms the expected [M+H]+ mass shift (loss of 14 Da from the methyl group) and HPLC demonstrates >95% purity.
Advanced Applications in Drug Development
H-Glu-OMe is a cornerstone in the synthesis of Poly-
γ
-glutamic acid (
γ
-PGA) derivatives and prodrug linkers[2]. By utilizing the
γ
-carboxyl for polymer backbone formation, the
α
-carboxyl (once deprotected) remains available for conjugating chemotherapeutic agents (e.g., paclitaxel). This engineering enhances the aqueous solubility of hydrophobic drugs and leverages the Enhanced Permeability and Retention (EPR) effect for targeted tumor delivery, making it highly valuable for modern oncology drug development.
References
Source: benchchem.
Title: (4S)
Title: (4S)
Title: H-Glu-OMe (CAS 6384-08-3)
Title: A Comparative Analysis of H-Glu-OMe and H-Glu(OtBu)
Introduction: Navigating the Nuances of "Methyl Glutamate"
An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl Glutamate Derivatives For Researchers, Scientists, and Drug Development Professionals The term "methyl glutamate" is a general descriptor for...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl Glutamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The term "methyl glutamate" is a general descriptor for a class of molecules derived from glutamic acid, a fundamental amino acid. This ambiguity necessitates a precise understanding of the specific molecular structure , as the position of the methyl group dramatically alters the compound's physical, chemical, and biological properties. This guide provides a detailed exploration of the core methyl glutamate derivatives, focusing on N-methyl-L-glutamic acid and the isomeric L-glutamic acid methyl esters. We will also briefly touch upon side-chain methylated variants.
For the drug development professional or the research scientist, a clear differentiation between these compounds is critical. N-methylation can enhance proteolytic stability and membrane permeability in peptide-based drugs, while esterification of the carboxyl groups is a common strategy for protecting reactive sites during peptide synthesis.[1][2][3] This guide is structured to provide a comprehensive overview of these key derivatives, offering insights into their properties, synthesis, and handling.
Part 1: N-Methyl-L-Glutamic Acid - The Metabolic Intermediate
N-Methyl-L-glutamic acid is a derivative of L-glutamic acid where a methyl group is attached to the α-amino nitrogen.[4][5] This modification precludes its direct involvement in peptide bond formation via ribosomal synthesis, classifying it as a non-proteinogenic amino acid.[4] Its primary significance lies in its role as a key intermediate in the microbial metabolism of one-carbon compounds like methylamine.[2][3][4]
Molecular Structure and Identification
The systematic IUPAC name for this compound is (2S)-2-(methylamino)pentanedioic acid.[4][6] It exists in a zwitterionic form in the solid state and in neutral aqueous solutions, with a protonated amino group and deprotonated carboxyl groups.[7]
Diagram 1: Chemical Structure of N-Methyl-L-Glutamic Acid
Caption: Structures of α- and γ-methyl esters of L-glutamic acid.
Physical and Chemical Properties
The properties of the methyl esters differ significantly from their N-methylated counterpart. L-Glutamic acid 5-methyl ester, for instance, is a white solid with a defined melting point. [8]Its solubility has been systematically studied in various organic solvents.
[9]
Table 2: Physical and Chemical Properties of L-Glutamic Acid 5-Methyl Ester
The chemical stability of glutamic acid methyl esters is a critical consideration for their use in synthesis and as potential prodrugs. [1]The primary degradation pathways are ester hydrolysis and intramolecular cyclization.
Ester Hydrolysis: The methyl ester group is susceptible to both acid- and base-catalyzed hydrolysis, which cleaves the ester to yield methanol and glutamic acid.
[1]* Intramolecular Cyclization: Like glutamic acid itself, the methyl esters can undergo intramolecular cyclization to form a pyroglutamic acid derivative (5-oxoproline). This reaction is often accelerated by heat.
[1]
Diagram 3: Degradation Pathways of L-Glutamic Acid α-Methyl Ester
Caption: Primary degradation pathways for L-Glutamic acid α-methyl ester.
[1]
Part 3: Other Methylated Glutamate Isomers
Beyond N-methylation and esterification, methylation can also occur on the glutamate side chain. These isomers, such as 3-methyl glutamate and 4-methyl-L-glutamate, are found in nature and are of interest in the study of nonribosomal lipopeptide antibiotics like daptomycin. [11][12][13]The specific stereochemistry of these side-chain methyl groups is crucial for the biological activity of the parent molecule.
[11]
Part 4: Experimental Protocols
Synthesis of Methyl Glutamate Derivatives
A. Chemical Synthesis of N-Methylated Amino Acids:
Chemical synthesis of N-methylated amino acids often faces challenges such as incomplete stereoselectivity and over-alkylation. [2][3]Common strategies include:
Reductive Amination: This involves the reaction of an amino acid with formaldehyde to form a Schiff base, which is then reduced to the N-methyl derivative.
Reductive Ring Opening of 5-Oxazolidinones: This method provides good stereocontrol.
[2][3][7]3. Use of Methylating Reagents: Direct methylation using reagents like methyl iodide can be employed, though it risks dimethylation.
[2][3]
B. Esterification of L-Glutamic Acid (Shiina Esterification Example):
This protocol outlines a method for the esterification of a carboxylic acid, which can be adapted for glutamic acid derivatives using an activating agent like 2-methyl-6-nitrobenzoic anhydride (MNBA).
[14]
Diagram 4: General Workflow for Esterification
Caption: General workflow for Shiina esterification.
[14]
Step-by-Step Protocol:
Preparation: In a clean, dry flask under an inert atmosphere, dissolve the N-protected glutamic acid derivative and the desired alcohol (e.g., L-(-)-menthol for chiral resolution) in a suitable aprotic solvent (e.g., dichloromethane).
[14]2. Reagent Addition: Add the esterification reagents. For the Shiina esterification, this would involve adding 2-methyl-6-nitrobenzoic anhydride (MNBA) and a catalytic amount of an amine base like 4-dimethylaminopyridine (DMAP).
[14]3. Reaction: Allow the mixture to stir at room temperature. Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC).
Workup: Once the reaction is complete, quench the reaction mixture and perform an aqueous workup. This typically involves washing the organic layer sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid and anhydride, followed by a wash with brine.
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by silica gel column chromatography or preparative HPLC, to isolate the desired ester product(s).
[14]
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of amino acids and their derivatives.
Step-by-Step Protocol:
Sample Preparation: Prepare samples by accurately weighing and dissolving them in a suitable solvent. For biological samples (e.g., serum, cell culture media), a protein precipitation step (e.g., with methanol or acetonitrile) followed by centrifugation is necessary to remove larger molecules.
Chromatographic Separation:
Column: Use a column suitable for polar analytes, such as a reversed-phase C18 column with an aqueous mobile phase or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
Mobile Phase: A common mobile phase system consists of two solvents: (A) water with a small amount of acid (e.g., 0.1% formic acid) and (B) an organic solvent like acetonitrile or methanol with 0.1% formic acid.
[15] * Gradient: A gradient elution is typically used, starting with a high percentage of the aqueous mobile phase and gradually increasing the percentage of the organic mobile phase to elute compounds of increasing hydrophobicity.
[15]3. Mass Spectrometry Detection:
Ionization: Use electrospray ionization (ESI) in positive mode, as the amino groups are readily protonated.
Detection: Monitor for the specific mass-to-charge ratio (m/z) of the protonated methyl glutamate derivative ([M+H]⁺). For quantitative analysis, tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Part 5: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the integrity of methyl glutamate derivatives and the safety of laboratory personnel.
Table 3: General Safety and Handling Recommendations
Parameter
Recommendation
Rationale
Source(s)
Personal Protective Equipment (PPE)
Wear safety glasses with side shields (or goggles), protective gloves, and a lab coat.
Stability Considerations:
The long-term stability of amino acids and their derivatives is a critical factor, especially for samples stored for retrospective analysis. Studies have shown that even at -80°C, concentrations of some amino acids can change over time. [18]Glutamate levels, in particular, can be affected by the deamidation of glutamine during storage. [18]For derivatives like H-Glu-OMe, storage at refrigerated temperatures (2-8°C) in a dry, inert atmosphere is crucial to minimize degradation.
[1]
Conclusion
This guide has detailed the distinct properties, applications, and handling requirements for the primary forms of methyl glutamate. For the researcher in neuroscience or the medicinal chemist designing novel peptidomimetics, a precise understanding of whether one is working with N-methyl-L-glutamic acid, a glutamic acid methyl ester, or a side-chain methylated analog is fundamental. By leveraging the data and protocols presented herein, scientists and developers can make more informed decisions in their experimental design, ensuring the integrity of their materials and the validity of their results.
References
N -Methyl- L -glutamic acid - Grokipedia. (n.d.).
Miller, B. R., & Gulick, A. M. (2016). Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides. The Journal of Biological Chemistry, 291(31), 16376–16387. Retrieved March 15, 2026, from [Link]
FooDB. (2010, April 8). Showing Compound Methylglutamic acid (FDB007246). Retrieved March 15, 2026, from [Link]
Wikipedia. (2025, June 7). N-Methyl-L-glutamic acid. Retrieved March 15, 2026, from [Link]
Pfeifenschneider, J., et al. (2018). Fermentative Production of N-Methylglutamate From Glycerol by Recombinant Pseudomonas putida. Frontiers in Microbiology, 9, 2736. Retrieved March 15, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). N-methyl-L-glutamate(1-). PubChem Compound Database. Retrieved March 15, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). 4-Methyl-L-glutamate. PubChem Compound Database. Retrieved March 15, 2026, from [Link]
Burgess, K., & Ho, K.-K. (1992). An efficient route to the α-methyl ester of L-glutamic acid, and its conversion into cis-5-hydroxy-L-pipecolic acid. Chemical Communications, (6), 433-435. Retrieved March 15, 2026, from [Link]
Morokuma, K., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 531–537. Retrieved March 15, 2026, from [Link]
Ullah, A. H., & Nagel, G. M. (1983). Methyl esterification of glutamic acid residues of methyl-accepting chemotaxis proteins in Bacillus subtilis. Biochemical Journal, 213(3), 759–763. Retrieved March 15, 2026, from [Link]
Pfeifenschneider, J., et al. (2018). Fermentative Production of N-Methylglutamate From Glycerol by Recombinant Pseudomonas putida. Frontiers in Microbiology, 9. Retrieved March 15, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). N-methyl-L-glutamic acid. PubChem Compound Database. Retrieved March 15, 2026, from [Link]
Valenti, L., et al. (2000). Synthesis and Structural Characterization of N-Methyl-DL-glutamic Acid. Australian Journal of Chemistry, 53(8), 695-698. Retrieved March 15, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). 2S,4R-4-Methylglutamate. PubChem Compound Database. Retrieved March 15, 2026, from [Link]
Li, Y., et al. (2021). Solubility and Hansen Solubility Parameters of l-Glutamic Acid 5-Methyl Ester in 12 Organic Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(11), 4160–4169. Retrieved March 15, 2026, from [Link]
Ullah, A. H., & Nagel, G. M. (1983). Methyl esterification of glutamic acid residues of methyl-accepting chemotaxis proteins in Bacillus subtilis. Biochemical Journal, 213(3), 759–763. Retrieved March 15, 2026, from [Link]
Royal Society of Chemistry. (1992). An efficient route to the α-methyl ester of L-glutamic acid, and its conversion into cis-5-hydroxy-L-pipecolic acid. Chemical Communications. Retrieved March 15, 2026, from [Link]
Adooq Bioscience. (n.d.). MSDS - Safety Data Sheet. Retrieved March 15, 2026, from [Link]
Chem-Impex International, Inc. (n.d.). N-Methyl-L-glutamic acid. Retrieved March 15, 2026, from [Link]
Kanehisa Laboratories. (n.d.). KEGG COMPOUND: C01046. Retrieved March 15, 2026, from [Link]
Google Patents. (n.d.). DE2158562C3 - Process for the preparation of glutamic acid 5-methyl ester.
Ereztech. (2026, February 6). Methyl Gluceth-20 - SDS (Safety Data Sheet). Retrieved March 15, 2026, from [Link]
Zhang, R., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PeerJ, 9, e11580. Retrieved March 15, 2026, from [Link]
Derks, R. J., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(2), 26. Retrieved March 15, 2026, from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: L-Glutamic acid. Retrieved March 15, 2026, from [Link]
Airaudo, C.B., et al. (1987). Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors. Journal of Food Science, 52(6), 1750-1752. Retrieved March 15, 2026, from [Link]
solubility of 4-Amino-5-methoxy-5-oxopentanoic acid in organic solvents
The Solubility Profile and Solvent Compatibility of 4-Amino-5-methoxy-5-oxopentanoic Acid: A Technical Whitepaper Executive Summary & Structural Causality 4-Amino-5-methoxy-5-oxopentanoic acid, systematically known as (4...
Author: BenchChem Technical Support Team. Date: March 2026
The Solubility Profile and Solvent Compatibility of 4-Amino-5-methoxy-5-oxopentanoic Acid: A Technical Whitepaper
Executive Summary & Structural Causality
4-Amino-5-methoxy-5-oxopentanoic acid, systematically known as (4S)-4-amino-5-methoxy-5-oxopentanoic acid and commonly referred to as L-glutamic acid α-methyl ester (H-Glu-OMe), is a high-value intermediate in organic synthesis, peptide elongation, and neuropharmacological research[1][2]. By selectively protecting the α-carboxyl group as a methyl ester, chemists can direct coupling reactions exclusively toward the γ-carboxyl or α-amino groups.
However, the physical behavior of H-Glu-OMe in solution is governed by its zwitterionic nature. In its free form, the γ-carboxyl group (pKa ~4.2) and the α-amino group (pKa ~9.5) exist as a zwitterion (-COO⁻ and -NH₃⁺)[2]. This ionic character creates a robust intermolecular crystalline lattice. Consequently, dissolving this compound requires a solvent capable of overcoming high lattice energies through strong dipole interactions and hydrogen bonding. This fundamental structural reality dictates its high solubility in water and its sharply restricted solubility in aliphatic alcohols and non-polar organic solvents[3][4].
Quantitative Solubility Data in Organic Solvents
To engineer efficient synthetic workflows, empirical solubility data is paramount. The mole fraction solubility (
x1
) of H-Glu-OMe demonstrates a distinct dependence on the dielectric constant and hydrogen-bond donating capacity of the solvent[3].
As shown in the data below, solubility drops by an order of magnitude when transitioning from methanol to ethanol. Methanol, possessing a higher dielectric constant, effectively solvates the zwitterionic core. As the aliphatic chain of the alcohol lengthens (propanol), the non-polar character dominates, failing to disrupt the solid-state ionic lattice.
Table 1: Mole Fraction Solubility (
x1
) of H-Glu-OMe across Solvents and Temperatures [3]
Temperature (K)
Water
Methanol
Ethanol
1-Propanol
2-Propanol
283.15
0.0335
0.0010
0.0002
0.0001
0.0001
293.15
0.0401
0.0012
0.0002
0.0001
0.0001
298.15
0.0426
0.0014
0.0002
0.0001
0.0001
313.15
0.0541
0.0019
0.0003
0.0002
0.0002
323.15
0.0608
0.0023
0.0004
0.0002
0.0003
Note: For applications requiring high concentrations in non-polar solvents (e.g., dichloromethane for solid-phase peptide synthesis), the hydrochloride salt (H-Glu-OMe·HCl) is utilized. The HCl salt protonates the γ-carboxylate, neutralizing the zwitterion and drastically enhancing organic solubility[5].
Because H-Glu-OMe lacks a strong UV chromophore, standard HPLC-UV quantification is prone to baseline noise unless pre-column derivatization is employed. Therefore, a highly controlled isothermal gravimetric method is the gold standard for determining its absolute solubility[3].
Methodology & Causal Reasoning:
System Preparation: Add an excess of crystalline H-Glu-OMe to 50.0 mL of the target organic solvent within a jacketed glass vessel.
Causality: The jacketed vessel is connected to a circulating thermostatic water bath. Solubility is highly temperature-dependent; even minor thermal fluctuations can induce supersaturation or premature precipitation, skewing the gravimetric data.
Thermodynamic Equilibration: Seal the vessel under an inert nitrogen atmosphere and stir continuously at the target temperature (e.g., 298.15 K) for 24 hours.
Causality: Nitrogen prevents atmospheric moisture from altering the solvent's dielectric properties, which is critical when testing anhydrous alcohols.
Phase Separation: Cease stirring and allow the suspension to settle undisturbed for 4 hours, ensuring complete sedimentation of undissolved particulates.
Self-Validating Sampling: Withdraw a 5.0 mL aliquot of the clear supernatant using a pre-warmed syringe (to prevent precipitation in the needle) and immediately transfer it to a pre-weighed glass vial. Record the total mass. Repeat this sampling at 48 hours.
Validation: If the mass fraction difference between the 24-hour and 48-hour samples is < 0.1%, thermodynamic equilibrium is confirmed.
Solvent Evaporation: Remove the solvent under reduced pressure (vacuum oven) at a temperature 10°C below the compound's decomposition point (~145°C)[4][6].
Gravimetric Calculation: Weigh the residual solid. The mole fraction solubility (
x1
) is calculated using the mass of the dissolved solute and the mass of the evaporated solvent.
Figure 1: Gravimetric workflow for determining H-Glu-OMe solubility in organic solvents.
Solvent-Mediated Stability and Degradation Pathways
When formulating H-Glu-OMe in solution, the choice of solvent directly impacts the chemical stability of the molecule. The compound must be stored at 2-8°C in tightly sealed containers to prevent degradation[2][4][7].
Prolonged exposure to protic solvents or extremes in pH triggers specific degradation pathways[2]:
Acid/Base-Catalyzed Hydrolysis: In aqueous or mixed organic-aqueous solvents with pH < 4 or pH > 8, the α-methyl ester is highly susceptible to hydrolysis, reverting the molecule to L-glutamic acid and methanol.
Intramolecular Cyclization: In neutral to mildly acidic solutions, especially under thermal stress, the free α-amino group can undergo a nucleophilic attack on the γ-carboxyl group. This expels water and forms a 5-oxo-proline derivative (pyroglutamate). Protic organic solvents like methanol can inadvertently facilitate this if trace moisture is present.
Figure 2: Primary solvent-mediated degradation pathways of H-Glu-OMe.
Conclusion
For researchers utilizing 4-Amino-5-methoxy-5-oxopentanoic acid, solvent selection is a delicate balance between achieving adequate solubility and maintaining molecular stability. While lower aliphatic alcohols like methanol provide moderate solubility for the free base, transitioning to the hydrochloride salt is the most chemically sound strategy for achieving high concentrations in non-polar organic solvents required for advanced peptide synthesis.
References
PubChem. "(4S)-4-amino-5-methoxy-5-oxopentanoic acid | C6H11NO4". National Institutes of Health (NIH). Available at:[Link]
An In-Depth Technical Guide to 4-Amino-5-methoxy-5-oxopentanoic Acid Authored by: A Senior Application Scientist Introduction 4-Amino-5-methoxy-5-oxopentanoic acid, a derivative of glutamic acid, is a pivotal chemical in...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 4-Amino-5-methoxy-5-oxopentanoic Acid
Authored by: A Senior Application Scientist
Introduction
4-Amino-5-methoxy-5-oxopentanoic acid, a derivative of glutamic acid, is a pivotal chemical intermediate in the landscape of pharmaceutical and chemical research.[1] With the molecular formula C6H11NO4, this compound serves as a versatile building block in complex organic syntheses.[1] Its structure, featuring both a carboxylic acid and a methyl ester functional group, allows for a wide range of chemical modifications, making it a valuable precursor for the development of novel active pharmaceutical ingredients (APIs) and other fine chemicals.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and its significant applications in the field.
Physicochemical Properties and Identifiers
A clear understanding of the fundamental properties of a compound is critical for its effective application in research and development. The key physicochemical properties and identifiers for 4-Amino-5-methoxy-5-oxopentanoic acid are summarized in the table below.
Synthesis of 4-Amino-5-methoxy-5-oxopentanoic acid
The synthesis of 4-Amino-5-methoxy-5-oxopentanoic acid is typically achieved through the esterification of glutamic acid. The following protocol outlines a common laboratory-scale synthesis starting from DL-glutamic acid.
Experimental Protocol: Synthesis from DL-Glutamic Acid
This protocol is based on the selective esterification of the alpha-carboxylic acid group of glutamic acid.
Materials:
DL-Glutamic Acid
Methanol
Trimethylsilyl chloride
Acetone
Ethyl acetate
Round-bottom flask
Magnetic stirrer
Reflux condenser
Rotary evaporator
Procedure:
Reaction Setup: To a round-bottom flask, add DL-glutamic acid (200.0 gm) and methanol (1000.0 ml). Stir the mixture at 25-30°C for 20 minutes.[5]
Esterification: Slowly add trimethylsilyl chloride (210.0 ml) to the mixture at 25-30°C. Continue stirring for 2 hours.[5]
Solvent Removal: Distill off the solvent completely from the mixture at a temperature below 45°C under vacuum. Perform a co-distillation with ethyl acetate to ensure complete removal of residual methanol and trimethylsilyl chloride.[5]
Precipitation and Isolation: Add acetone (600.0 ml) to the obtained crude product at 25-30°C and stir for 20 minutes. Cool the mixture to 0-5°C and stir for an additional 2 hours to facilitate precipitation.[5]
Filtration and Drying: Filter the solid product, wash with cold acetone, and dry under vacuum to yield 2-amino-5-methoxy-5-oxopentanoic acid hydrochloride.[5]
Synthesis Workflow Diagram
Caption: Synthetic workflow for 4-Amino-5-methoxy-5-oxopentanoic acid.
Applications in Research and Drug Development
4-Amino-5-methoxy-5-oxopentanoic acid, particularly its (4S)-enantiomer (L-Glutamic acid 1-methyl ester), is a valuable chiral building block in pharmaceutical and biochemical research.[1] Its primary applications lie in its role as a key intermediate for the synthesis of more complex molecules.
Peptide Synthesis
The presence of a free carboxylic acid and a protected (esterified) carboxylic acid, along with an amino group, makes this molecule an ideal starting material for peptide synthesis. The amino group can be coupled with the carboxylic acid of another amino acid, while the remaining carboxylic acid can be activated for further peptide chain elongation. This allows for the regioselective formation of peptide bonds, a critical aspect of synthesizing complex peptides and peptidomimetics.
Intermediate for Active Pharmaceutical Ingredients (APIs)
As a derivative of glutamic acid, an essential amino acid, this compound serves as a precursor for a variety of APIs. Its utility stems from the ability to selectively modify its functional groups to build the desired molecular architecture of a drug candidate. The chiral nature of the (4S)-enantiomer is particularly important in the development of stereospecific drugs, where a single enantiomer exhibits the desired therapeutic effect.
Safety and Handling
4-Amino-5-methoxy-5-oxopentanoic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The hydrochloride salt is known to cause skin and eye irritation and may cause respiratory irritation.[4] It should be stored in a tightly sealed container in a dry and cool place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Amino-5-methoxy-5-oxopentanoic acid is a compound of significant interest to the scientific community, particularly those involved in synthetic organic chemistry and drug discovery. Its well-defined structure and versatile reactivity make it an indispensable tool for the construction of complex molecular entities. A thorough understanding of its properties and synthetic routes is essential for leveraging its full potential in the advancement of chemical and pharmaceutical sciences.
References
(4S)-4-AMINO-5-METHOXY-5-OXOPENTANOIC ACID | CAS - Matrix Fine Chemicals. [Link]
discovery and history of glutamic acid methyl esters
The Chemical Evolution and Utility of Glutamic Acid Methyl Esters: From Fischer’s Discovery to Modern Metabolic Engineering Abstract Glutamic acid methyl esters—ranging from regioselective monoesters to fully esterified...
Author: BenchChem Technical Support Team. Date: March 2026
The Chemical Evolution and Utility of Glutamic Acid Methyl Esters: From Fischer’s Discovery to Modern Metabolic Engineering
Abstract
Glutamic acid methyl esters—ranging from regioselective monoesters to fully esterified dimethyl variants—have evolved from foundational building blocks in early peptide chemistry to indispensable tools in modern molecular biology and drug development. This whitepaper provides an in-depth technical analysis of their historical discovery, physicochemical properties, and mechanistic utility in metabolic engineering, supported by self-validating experimental protocols.
The Genesis of Amino Acid Esterification
The manipulation of free amino acids was historically hindered by their zwitterionic nature, which renders them highly polar, insoluble in organic solvents, and chemically recalcitrant. The critical breakthrough occurred in 1895 when Emil Fischer and Arthur Speier published their seminal work on the catalytic esterification of organic acids[1]. By utilizing absolute alcohol (methanol or ethanol) in the presence of a catalytic amount of mineral acid (such as HCl or H₂SO₄), they unlocked the mechanism of acid-catalyzed esterification[1].
In the context of peptide synthesis, masking the carboxylic acid of glutamic acid as a methyl ester was a revolutionary step. It reduced the molecule's polarity and prevented unwanted side reactions during peptide coupling, laying the groundwork for the modern protecting group strategies pioneered by Bergmann and Zervas[2].
Beyond simple monomers, the esterification of polymeric glutamic acid has also driven significant biomedical advancements. Poly-
γ
-glutamic acid (
γ
-PGA) was first discovered in 1937 by Ivánovics and Bruckner in the capsule of Bacillus anthracis, where it functions to shield the bacteria from host immune responses[3]. Modern researchers have successfully esterified the free
α
-carboxyl groups of
γ
-PGA with methanol and other alkyl groups to create poly-
γ
-glutamic acid methyl esters. This targeted chemical modification alters the polymer's hydrophilic-lipophilic balance, enabling its use in microstructured hydrogels and advanced biodegradable drug delivery systems[4].
Quantitative Profiling: Physicochemical & Kinetic Data
Understanding the kinetic parameters and physical properties of glutamic acid methyl esters is critical for their application in enzymology and metabolic assays. The table below summarizes key quantitative data, particularly focusing on the interaction between glutamate analogs and Glutaminase (GLS).
Compound / Enzyme Target
Parameter
Value
Experimental / Clinical Significance
L-Glutamic acid 5-methyl ester
CAS Number
1499-55-4
Regioselective intermediate for peptide synthesis.
Dimethyl glutamate (DM-Glu)
CAS Number
6525-53-7
Cell-permeable prodrug used in metabolic rescue assays.
Prevents toxic accumulation of intracellular glutamate[5].
GLS Mutant (S482C)
IC₅₀ (Glutamate Inhibition)
Complete Loss
Leads to severe neurological disease due to excess glutamate[5].
GLS Mutant (H461L)
IC₅₀ (Glutamate Inhibition)
Partial Loss
Associated with developmental delay and infantile cataracts[5].
Mechanistic Causality in Metabolic Engineering
In cellular metabolism studies, particularly those investigating glutamine dependency in non-small cell lung cancer (NSCLC), researchers frequently need to bypass upstream enzymatic blockades to feed the Tricarboxylic Acid (TCA) cycle[6]. However, supplementing cell culture media with free L-glutamate is ineffective because its zwitterionic structure prevents passive diffusion across the hydrophobic lipid bilayer of the cell membrane.
The Causality of Esterification:
To circumvent this, researchers utilize dimethyl glutamate (DM-Glu). The esterification of both the
α
and
γ
-carboxyl groups with methyl moieties masks the negative charges, drastically increasing the molecule's lipophilicity. Once DM-Glu passively diffuses into the cytosol, ubiquitous intracellular esterases rapidly hydrolyze the methyl ester bonds, liberating free L-glutamate[7]. This free glutamate is subsequently deaminated by transaminases or glutamate dehydrogenase (GDH) into
α
-ketoglutarate, providing anaplerotic fuel for the TCA cycle and rescuing cell viability during glutamine deprivation[6][7].
As a Senior Application Scientist, it is imperative to design protocols where every step is governed by chemical causality and verified by an internal validation checkpoint.
Protocol 1: Regioselective Synthesis of
γ
-Methyl-L-Glutamate
This protocol leverages the steric and electronic differences between the
α
and
γ
-carboxyl groups to achieve mono-esterification.
Suspension: Suspend 100 mmol of L-glutamic acid in 150 mL of absolute methanol.
Causality: Methanol acts as both the solvent and the nucleophile. Absolute conditions are required to drive the Fischer-Speier equilibrium toward the ester product[1].
Acid Catalysis: Add 110 mmol of concentrated HCl dropwise while maintaining the reaction temperature strictly between 0°C and 20°C for 4 hours[8].
Causality: The
γ
-carboxyl group is less sterically hindered and more aliphatic than the
α
-carboxyl group (which is adjacent to the protonated amine). Keeping the temperature low kinetically favors the esterification of the
γ
-position and prevents the formation of dimethyl glutamate.
Neutralization: Carefully neutralize the mixture to pH 6.5 using pyridine or aqueous sodium bicarbonate.
Causality: Neutralization restores the zwitterionic state of the
α
-amino acid moiety, drastically reducing its solubility in methanol and forcing the
γ
-methyl-L-glutamate to precipitate.
Validation Checkpoint: Isolate the precipitate via vacuum filtration and analyze via ¹H-NMR (D₂O).
Self-Validation: The presence of a single sharp singlet at ~3.6 ppm (integrating to 3 protons) confirms regioselective mono-esterification. The absence of a second methyl singlet confirms no dimethyl diester contamination.
Workflow for the regioselective synthesis of gamma-methyl L-glutamate.
Protocol 2: Metabolic Rescue Assay using Dimethyl Glutamate
This protocol evaluates the dependency of cancer cells on glutaminolysis by bypassing GLS using the cell-permeable DM-Glu[6].
Cell Seeding & Deprivation: Seed NSCLC cells (e.g., NCI-H1703) in 96-well plates. After 24 hours, aspirate the media, wash with PBS, and replace with glutamine-free RPMI 1640 supplemented with 10% dialyzed FBS.
Causality: Washing and using dialyzed FBS removes residual trace glutamine, ensuring the cells are entirely dependent on exogenous rescue agents.
Prodrug Supplementation: Treat the experimental wells with 10 mM Dimethyl Glutamate (DM-Glu).
Causality: DM-Glu readily permeates the cell membrane. Intracellular esterases cleave the methyl groups, providing a direct supply of glutamate that bypasses the need for the GLS enzyme[6][7].
Validation Checkpoint: After 4 hours of incubation, lyse a subset of cells and perform LC-MS metabolomics.
Self-Validation: Successful rescue is chemically validated if LC-MS detects a concentration-dependent restoration of intracellular
α
-ketoglutarate and TCA intermediates, proving that DM-Glu was successfully hydrolyzed and metabolized[7]. Assess final cell viability at 72 hours using an ATP-based luminescence assay.
The Enigmatic Presence of Methyl Glutamate: A Technical Guide to its Natural Occurrence, Analysis, and Biological Significance
Abstract Methyl glutamate, a naturally occurring derivative of the ubiquitous amino acid glutamate, has emerged from relative obscurity to become a molecule of significant interest across diverse scientific disciplines....
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Methyl glutamate, a naturally occurring derivative of the ubiquitous amino acid glutamate, has emerged from relative obscurity to become a molecule of significant interest across diverse scientific disciplines. Initially identified as a key intermediate in microbial metabolism, its presence has now been confirmed in a wide array of organisms, from bacteria and plants to invertebrates and even humans. This in-depth technical guide provides a comprehensive overview of the natural occurrence of methyl glutamate, delving into its biosynthesis, metabolic pathways, and diverse biological roles. We will explore its significance as a potential biomarker in disease states such as systemic lupus erythematosus (SLE) and sepsis, and discuss its interactions with glutamate receptors, highlighting its potential as a modulator of glutamatergic neurotransmission. Furthermore, this guide will provide detailed, field-proven methodologies for the extraction, purification, and quantification of methyl glutamate from various biological matrices, alongside protocols for its chemical and enzymatic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and harness the scientific and therapeutic potential of this intriguing molecule.
Introduction: Unveiling a Modified Amino Acid
Glutamic acid, an α-amino acid, is a fundamental building block of proteins and the most abundant excitatory neurotransmitter in the vertebrate nervous system.[1] Its methylated counterpart, methyl glutamate, exists in several isomeric forms, with N-methyl-L-glutamic acid being the most studied. This seemingly simple modification—the addition of a methyl group—profoundly alters its chemical properties and biological functions, setting it apart from its well-known precursor.
This guide will navigate the landscape of methyl glutamate research, providing a structured yet flexible framework that emphasizes the "why" behind the "how." Our exploration will be grounded in the principles of scientific integrity, offering self-validating protocols and a robust foundation of authoritative references.
The Natural Realm of Methyl Glutamate: A Diverse Existence
The discovery of methyl glutamate was initially rooted in microbiology, where it was identified as a crucial intermediate in the assimilation of single-carbon compounds.[2] However, its natural distribution is now understood to be far more widespread.
Microbial World: A Metabolic Hub
In certain bacteria, particularly species of Pseudomonas, N-methyl-L-glutamic acid is a key player in methylamine metabolism.[2] Methylamine, a common one-carbon compound in the environment, is utilized as both a carbon and nitrogen source by these microorganisms.[3]
Biosynthesis in Microorganisms: The primary route of N-methyl-L-glutamic acid synthesis in these bacteria is catalyzed by the enzyme N-methylglutamate synthase (EC 2.1.1.21).[2][4] This enzyme facilitates the reversible transfer of a methyl group from methylamine to the α-amino group of L-glutamate, yielding N-methyl-L-glutamic acid and ammonia.[2]
Metabolic Fate: Subsequently, N-methylglutamate dehydrogenase (EC 1.5.99.5) catalyzes the oxidative demethylation of N-methyl-L-glutamic acid, regenerating L-glutamate and producing formaldehyde.[2][4] The regenerated L-glutamate can then re-enter central metabolic pathways, while the formaldehyde is assimilated for biosynthesis.
Diagram: Microbial Methylamine Metabolism
Caption: Biosynthesis and degradation of N-methyl-L-glutamate in bacteria.
The Plant Kingdom: A Subtle Presence
While not as central as in microbial metabolism, methyl glutamate has been identified in certain plant species, most notably in tea (Camellia sinensis).[2] Its precise role in plant physiology is still under investigation, but it is thought to contribute to the unique flavor profile of tea.
Marine Invertebrates: An Unexplored Frontier
The presence of methyl glutamate has also been reported in some marine invertebrates, such as bivalves.[2] The metabolic pathways and physiological significance in these organisms remain an active area of research, with potential links to osmoregulation and metabolism.
Mammalian Systems: A Potential Biomarker and Neuromodulator
In humans, N-methyl-L-glutamic acid is an endogenous metabolite found in plasma.[2] Its levels have been shown to be altered in certain disease states, suggesting its potential as a biomarker.
Systemic Lupus Erythematosus (SLE): Elevated levels of N-methyl-L-glutamic acid have been observed in the plasma of SLE patients, indicating a potential role in the pathophysiology of this autoimmune disease.[2]
Sepsis: Conversely, decreased plasma levels of N-methyl-L-glutamic acid have been reported in septic rats, hinting at its involvement in the metabolic dysregulation characteristic of sepsis.[2]
Beyond its role as a biomarker, the structural similarity of N-methyl-L-glutamic acid to L-glutamate suggests its potential to interact with glutamate receptors in the central nervous system, a topic we will explore in a later section.
Detection and Quantification: Methodologies for the Modern Laboratory
Accurate and sensitive detection and quantification of methyl glutamate are paramount for understanding its biological roles. Due to its polar nature and often low concentrations in biological matrices, sophisticated analytical techniques are required.
Sample Preparation: Extraction and Purification
The initial and most critical step is the efficient extraction of methyl glutamate from the complex biological matrix while minimizing degradation and interference.
Protocol 1: Extraction of Methyl Glutamate from Plant Material (e.g., Tea Leaves)
Homogenization: Freeze-dry fresh tea leaves and grind them into a fine powder.
Extraction Solvent: Suspend the powdered leaves in a solution of 80% methanol. The ratio of solvent to sample should be approximately 10:1 (v/w).
Extraction: Sonicate the mixture for 30 minutes in an ice bath, followed by centrifugation at 10,000 x g for 15 minutes at 4°C.
Supernatant Collection: Carefully collect the supernatant. Repeat the extraction process on the pellet twice more.
Solvent Evaporation: Pool the supernatants and evaporate the solvent under a stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.
Reconstitution: Reconstitute the dried extract in a known volume of ultrapure water or a suitable buffer for subsequent analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Plasma)
Sample Pre-treatment: Acidify the plasma sample with an equal volume of 0.1% formic acid in water. Centrifuge to precipitate proteins.
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by equilibration with 0.1% formic acid in water.
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
Washing: Wash the cartridge with 0.1% formic acid in water to remove unbound interfering substances.
Elution: Elute the methyl glutamate using a solution of 5% ammonium hydroxide in methanol.
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.
Diagram: Solid-Phase Extraction Workflow
Caption: A generalized workflow for solid-phase extraction of methyl glutamate.
Quantification: Chromatographic and Mass Spectrometric Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of methyl glutamate due to its high sensitivity and selectivity.
Protocol 3: Quantification of N-Methyl-L-Glutamate by LC-MS/MS
Chromatographic Separation:
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining and separating this polar analyte.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the analyte.
Mass Spectrometric Detection:
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for N-methyl-L-glutamate and a stable isotope-labeled internal standard are monitored.
Internal Standard (e.g., D3-N-Methyl-L-Glutamate) Transition: m/z 165.1 → m/z 119.1
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for methyl glutamate analysis, but it requires a derivatization step to increase its volatility.
Protocol 4: Derivatization for GC-MS Analysis
Esterification: React the dried extract with a solution of 3 N HCl in methanol at 70°C for 30 minutes to form the methyl ester.
Acylation: After removing the esterification reagent, add a derivatizing agent such as pentafluoropropionic anhydride (PFPA) and heat at 60°C for 20 minutes to acylate the amino group.
Extraction: Extract the derivatized analyte into an organic solvent like ethyl acetate.
GC-MS Analysis: Inject the extracted sample onto a suitable GC column (e.g., a mid-polar phase) for separation and detection by mass spectrometry.
Synthesis and Characterization: From Benchtop to Bioreactor
The availability of pure methyl glutamate is essential for research and development. Both chemical and enzymatic synthesis methods have been established.
Chemical Synthesis
The chemical synthesis of N-methylated amino acids can be challenging due to the potential for over-methylation and the need for stereochemical control.[5] Common strategies include:
Reductive Amination: This involves the reaction of α-ketoglutarate with methylamine in the presence of a reducing agent.
Direct N-methylation of L-glutamate: This can be achieved using a methylating agent like methyl iodide, but requires careful control to avoid the formation of dimethylated byproducts.[2]
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and environmentally friendly alternative to chemical methods.
Protocol 5: Enzymatic Synthesis of N-Methyl-L-Glutamate
Enzyme Source: Utilize a purified preparation of N-methylglutamate synthase or a whole-cell biocatalyst expressing the enzyme.
Reaction Mixture: Prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.5) containing L-glutamate and methylamine hydrochloride.
Initiation: Add the enzyme preparation to the reaction mixture.
Incubation: Incubate the reaction at an optimal temperature (e.g., 30-37°C) with gentle agitation.
Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by LC-MS or another suitable method.
Purification: Once the reaction is complete, purify the N-methyl-L-glutamate from the reaction mixture using ion-exchange chromatography.
Biological Activities and Potential Applications: A Molecule of Growing Importance
The biological activities of methyl glutamate are intrinsically linked to its structural similarity to L-glutamate, allowing it to interact with the glutamatergic system.
Interaction with Glutamate Receptors
N-methyl-L-glutamic acid can act as an agonist at certain glutamate receptors, although its potency and selectivity can vary depending on the receptor subtype.[5] This interaction opens up possibilities for its use as a pharmacological tool to probe the function of these receptors and as a potential therapeutic agent for neurological and psychiatric disorders where glutamatergic signaling is dysregulated.
Diagram: Glutamate Receptor Interaction
Caption: N-methyl-L-glutamate can interact with glutamate receptors.
Therapeutic Potential
The ability of methyl glutamate and its derivatives to modulate glutamatergic neurotransmission suggests their potential in treating a range of conditions, including:
Neurodegenerative Diseases: By interacting with glutamate receptors, methyl glutamate derivatives could potentially offer neuroprotective effects.
Psychiatric Disorders: Dysregulation of the glutamatergic system is implicated in conditions like schizophrenia and depression. Modulators of this system, such as methyl glutamate analogs, are being investigated as novel therapeutic strategies.
Industrial Applications
Currently, the industrial applications of methyl glutamate are relatively niche but growing.
Cosmetics: N-methyl-L-glutamic acid is used in some cosmetic formulations as a skin and hair conditioning agent.[2]
Research Chemical: It serves as a valuable tool in biochemical and pharmacological research for studying amino acid metabolism and glutamate receptor function.[2]
Biotechnology: There is increasing interest in using engineered microorganisms for the fermentative production of N-methylated amino acids, including N-methyl-L-glutamate, for use as building blocks in peptide-based drugs (peptidomimetics) which exhibit enhanced stability and permeability.[3][5]
Conclusion and Future Perspectives
Methyl glutamate has transitioned from a microbial metabolite to a molecule with broad biological and potential therapeutic significance. Its natural occurrence across different kingdoms of life underscores its evolutionary importance. For researchers and drug development professionals, understanding the nuances of its biochemistry, from its synthesis and detection to its interaction with biological systems, is crucial for unlocking its full potential.
Future research will likely focus on several key areas:
Elucidating its precise physiological roles in plants and marine invertebrates.
Further investigating its utility as a biomarker for a wider range of diseases.
Designing and synthesizing novel methyl glutamate derivatives with enhanced selectivity and potency for specific glutamate receptor subtypes.
Optimizing biotechnological production methods to make N-methylated amino acids more accessible for pharmaceutical applications.
This guide has provided a comprehensive technical overview of the current state of knowledge regarding methyl glutamate. The detailed protocols and integrated discussion of its biological significance are intended to empower scientists to confidently explore and innovate in this exciting and rapidly evolving field.
References
N -Methyl- L -glutamic acid - Grokipedia. (n.d.).
Shaw, W. V., Tsai, L., & Stadtman, E. R. (1966). The enzymatic synthesis of N-methylglutamic acid. The Journal of Biological Chemistry, 241(4), 935–945.
Fermentative Production of N-Methylglutamate From Glycerol by Recombinant Pseudomonas putida - Frontiers. (2018, November 8). Retrieved March 14, 2026, from [Link]
GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC. (2022, September 15). Retrieved March 14, 2026, from [Link]
N-Methyl-L-glutamic acid - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]
Glutamic acid - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]
Fermentative Production of N-Methylglutamate From Glycerol by Recombinant Pseudomonas putida - PMC. (n.d.). Retrieved March 14, 2026, from [Link]
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). (n.d.). Retrieved March 14, 2026, from [Link]
A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC. (n.d.). Retrieved March 14, 2026, from [Link]
GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PubMed. (2022, September 15). Retrieved March 14, 2026, from [Link]
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - MDPI. (2021, March 19). Retrieved March 14, 2026, from [Link]
Crystal structure of γ-methyl l-glutamate N-carboxy anhydride - PMC. (n.d.). Retrieved March 14, 2026, from [Link]
Synthesis and Structural Characterization of N-Methyl-DL-glutamic Acid - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]
The enzymatic synthesis of N-methylglutamic acid - PubMed. (1966, February 25). Retrieved March 14, 2026, from [Link]
Functional Characterization of Key Enzymes involved in l-Glutamate Synthesis and Degradation in the Thermotolerant and Methylotrophic Bacterium Bacillus methanolicus - PMC. (n.d.). Retrieved March 14, 2026, from [Link]
Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC. (n.d.). Retrieved March 14, 2026, from [Link]
Solid phase extraction – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 14, 2026, from [Link]
Steps for leaf extraction and amino acid purification. (A) Rolled leaf... - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]
Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples - Diva-Portal.org. (2020, October 14). Retrieved March 14, 2026, from [Link]
An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC. (n.d.). Retrieved March 14, 2026, from [Link]
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). Retrieved March 14, 2026, from [Link]
N-Methyl-L-glutamate synthase - PubMed. (n.d.). Retrieved March 14, 2026, from [Link]
US2749279A - Enzymatic production of l-glutamic acid - Google Patents. (n.d.).
Glutamic Acid: Definition, Structure, Benefits, Sources and Uses. (n.d.). Retrieved March 14, 2026, from [Link]
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - MDPI. (2024, May 12). Retrieved March 14, 2026, from [Link]
Development and validation of a UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid and glutamic - WUR eDepot. (2020, December 28). Retrieved March 14, 2026, from [Link]
Enzyme-Based Electrochemical Glutamate Biosensors - IntechOpen. (2017, May 31). Retrieved March 14, 2026, from [Link]
Glutamate and Its Role in the Metabolism of Plants and Animals - MDPI. (2025, July 1). Retrieved March 14, 2026, from [Link]
Formation of N-Acetylglutamate by Extracts of Higher Plants - PMC. (n.d.). Retrieved March 14, 2026, from [Link]
Spectroscopic Profiling of 4-Amino-5-methoxy-5-oxopentanoic Acid: A Comprehensive Guide to NMR and FTIR Characterization
Executive Summary 4-Amino-5-methoxy-5-oxopentanoic acid (commonly known as L-Glutamic acid α -methyl ester or H-Glu-OMe) is a critical synthetic building block utilized extensively in peptide synthesis and pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Amino-5-methoxy-5-oxopentanoic acid (commonly known as L-Glutamic acid
α
-methyl ester or H-Glu-OMe) is a critical synthetic building block utilized extensively in peptide synthesis and pharmaceutical development[1]. Because structural fidelity is paramount in drug development, rigorous analytical characterization is required. This technical guide synthesizes the theoretical principles and practical execution of Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy for this molecule. As an application scientist, my goal is to move beyond mere data reporting—providing you with the mechanistic causality behind each experimental choice and establishing self-validating protocols that guarantee data integrity.
Molecular Architecture & Predictive Spectroscopy
Before placing a sample into an instrument, a robust analytical workflow demands a predictive understanding of the molecule's chemical environment.
4-Amino-5-methoxy-5-oxopentanoic acid (C6H11NO4, MW: 161.16 g/mol ) features a pentanoic acid backbone with a
γ
-carboxylic acid (C1), an
α
-amino group (C4), and an
α
-methyl ester (C5)[1]. The coexistence of a basic primary amine and an acidic carboxyl group dictates that this molecule predominantly exists as a zwitterion in aqueous or solid states.
Causality in Experimental Design: This zwitterionic nature makes the compound highly polar and virtually insoluble in standard organic solvents like chloroform (CDCl3). Consequently, deuterated water (D2O) is the mandatory solvent choice for NMR. Furthermore, the solid-state ionic lattice makes traditional KBr pellet preparation for FTIR problematic due to its hygroscopic nature, necessitating the use of Attenuated Total Reflectance (ATR) techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy exploits the magnetic properties of atomic nuclei to elucidate the carbon-hydrogen framework of organic molecules[2]. By observing the re-orientation of nuclear spins in a constant magnetic field (B0) following a radio-frequency pulse, we can map the exact connectivity of the esterified glutamate[3][4].
Quantitative Data Interpretation
To suppress the rapid exchange of acidic protons (NH2, COOH) which causes severe line broadening, a trace amount of DCl is often added to the D2O solvent. This protonates the system, shifting the equilibrium away from the zwitterion to the cationic form, thereby sharpening the aliphatic signals. Trimethylsilylpropanoic acid (TSP) is utilized as the internal standard (0.00 ppm) because standard TMS is insoluble in aqueous media.
Table 1: Predicted ^1^H NMR Data (400 MHz, D2O)
| Position | Chemical Shift (
δ
, ppm) | Multiplicity | Integration | Mechanistic Causality |
| :--- | :--- | :--- | :--- | :--- |
| O-CH3 | 3.80 | Singlet (s) | 3H | Strongly deshielded by the adjacent ester oxygen. |
| C4-H (
α
) | 4.15 | Triplet (t) / dd | 1H | Shifted furthest downfield due to the combined electron-withdrawing effects of the amine and ester carbonyl. |
| C2-H2 (
γ
) | 2.50 | Multiplet (m) | 2H | Deshielded by the adjacent
γ
-carboxylic acid (C1). |
| C3-H2 (
β
) | 2.10 - 2.25 | Multiplet (m) | 2H | The most shielded aliphatic protons, split heavily by both C2 and C4 protons. |
Table 2: Predicted ^13^C NMR Data (100 MHz, D2O)
| Position | Chemical Shift (
δ
, ppm) | Mechanistic Causality |
| :--- | :--- | :--- |
| C1 (Acid C=O) | 176.5 | Carboxylic acid carbonyl carbon; highly deshielded. |
| C5 (Ester C=O) | 171.0 | Ester carbonyl; slightly more shielded than the free acid due to methoxy resonance. |
| O-CH3 | 54.0 | Methoxy carbon. |
| C4 (
α
-CH) | 53.5 | Alpha carbon, deshielded by the amine and ester groups. |
| C2 (
γ
-CH2) | 30.0 | Gamma carbon adjacent to the free acid. |
| C3 (
β
-CH2) | 25.5 | Beta carbon, most shielded in the backbone. |
Self-Validating NMR Protocol
The following workflow ensures that the generated Free Induction Decay (FID) is free of artifacts.
Preparation: Weigh exactly 15 mg of 4-Amino-5-methoxy-5-oxopentanoic acid.
Solubilization: Dissolve in 0.6 mL of D2O (containing 0.1% TSP). Vortex until optically clear to prevent magnetic susceptibility gradients caused by undissolved particulates.
Tuning & Shimming (The Self-Validation Step): Insert the 5 mm tube into the spectrometer. Tune the probe to the ^1^H frequency and shim the Z-axis[3]. Causality: Shimming corrects microscopic inhomogeneities in the B0 field. If the TSP peak is asymmetric or broader than 1 Hz at half-height, the operator is instantly alerted to a flawed physical setup (e.g., tube scratches, particulates) before wasting acquisition time.
Acquisition: Execute the standard 1D pulse sequence (zg30). Collect 16 scans for ^1^H and 512 scans for ^13^C.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared light, which induces specific molecular bond vibrations, creating a unique molecular fingerprint[5][6]. Unlike dispersive IR, FTIR uses an interferometer to measure all frequencies simultaneously, converting the raw interferogram into a spectrum via a Fourier transform[7].
Quantitative Data Interpretation
Because of the zwitterionic nature of the amino acid in its solid state, the IR spectrum will reflect an ionized carboxylate (COO^-^) and a protonated amine (NH3^+^), rather than a free COOH and NH2.
Table 3: ATR-FTIR Absorption Bands
Wavenumber (cm^-1^)
Bond Vibration
Mechanistic Causality / Functional Group
3100 - 2800
N-H stretch (broad)
Represents the primary amine (NH3^+^). The broadness is a direct result of extensive intermolecular hydrogen bonding in the solid state[1].
| 1745 | C=O stretch (sharp) | Corresponds to the
α
-methyl ester carbonyl. |
| 1600 - 1550 | C=O stretch (asym) | Represents the
γ
-carboxylate ion (COO^-^), confirming the zwitterionic solid-state structure. |
| 1220 | C-O stretch | Associated with the ester C-O-C stretching vibration. |
Self-Validating FTIR Protocol
Traditional KBr pellet preparation is highly susceptible to moisture absorption, which artificially inflates the O-H/N-H stretching regions. ATR-FTIR bypasses this by analyzing the neat powder directly[7].
Figure 2: Attenuated Total Reflectance (ATR) FTIR operational protocol for neat solid samples.
Step-by-Step Methodology:
Preparation: Clean the diamond ATR crystal with MS-grade isopropanol and a lint-free wipe. Allow the solvent to fully evaporate.
Background Scan (The Self-Validation Step): Acquire a background spectrum of the ambient air (32 scans, 4 cm^-1^ resolution). Causality: This step mathematically subtracts atmospheric CO2 and water vapor from the final spectrum[6]. If the background scan shows residual organic peaks, the operator knows the crystal is contaminated and must be re-cleaned, ensuring absolute trust in the final sample data.
Sample Application: Place ~2 mg of the neat 4-Amino-5-methoxy-5-oxopentanoic acid powder directly onto the center of the crystal.
Compression: Lower the pressure anvil until the clutch clicks. This ensures optimal optical contact between the solid sample and the evanescent wave of the IR beam.
Acquisition: Run the sample scan. The software will automatically ratio the sample interferogram against the background to produce the final transmittance/absorbance spectrum.
Conclusion
The structural integrity of 4-Amino-5-methoxy-5-oxopentanoic acid is rapidly and definitively confirmed through the orthogonal application of NMR and FTIR spectroscopy. By understanding the causality behind solvent selection (D2O over CDCl3) and sampling techniques (ATR over KBr), researchers can ensure their analytical workflows are robust, reproducible, and scientifically sound. Implementing self-validating steps—such as rigorous shimming and background subtraction—transforms routine data collection into a high-trust, error-proof system.
References
National Center for Biotechnology Information. "(4S)-4-amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 - PubChem". PubChem. [Link]
Wikipedia Contributors. "Nuclear magnetic resonance spectroscopy". Wikipedia.[Link]
A Comprehensive Technical Guide to the Safe Handling of 4-Amino-5-methoxy-5-oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the safety and handling protocols for 4-Amino-5-methoxy-5-oxopentanoic acid (also known as L-Glutamic acid 1-met...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling protocols for 4-Amino-5-methoxy-5-oxopentanoic acid (also known as L-Glutamic acid 1-methyl ester), a versatile building block in organic synthesis, particularly in peptide chemistry.[1] As a derivative of glutamic acid, this compound's handling requires a thorough understanding of its potential hazards and the implementation of appropriate safety measures to ensure a secure laboratory environment.[1] This document synthesizes data from multiple safety data sheets and chemical databases to offer a comprehensive and conservative approach to its safe utilization.
Section 1: Chemical Identification and Properties
4-Amino-5-methoxy-5-oxopentanoic acid is a derivative of the amino acid L-glutamic acid, where the side chain carboxylic acid has been esterified to a methyl ester.[2] This modification makes it a valuable intermediate in various synthetic applications.[1]
Section 2: Hazard Identification and GHS Classification
There is some discrepancy in the classification of 4-Amino-5-methoxy-5-oxopentanoic acid across different suppliers. While some safety data sheets do not classify it as hazardous[5][7], others provide GHS warnings. To ensure the highest level of safety, it is prudent to handle the compound as potentially hazardous, adhering to the more stringent classifications.
The aggregated GHS information from the European Chemicals Agency (ECHA) C&L Inventory indicates the following potential hazards[3]:
Immediate and appropriate first aid is crucial in case of accidental exposure. The following procedures are recommended based on a synthesis of available safety data sheets.
Exposure Route
First Aid Protocol
Key Considerations
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][8][9]
Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[9]
Skin Contact
Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][8] If skin irritation persists, seek medical attention.[8]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][8] Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.[8]
Ingestion
Do NOT induce vomiting.[5] Rinse mouth with water.[9] If the person is conscious, give one or two glasses of water to drink.[8] Never give anything by mouth to an unconscious person.[5][9] Seek immediate medical attention.[8]
Section 4: Safe Handling and Storage
Proper handling and storage practices are essential to minimize exposure and maintain the integrity of the compound.
Handling
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[9][10]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a laboratory coat.[5][7][8] For operations that may generate dust, a NIOSH-approved respirator may be necessary.[11]
Hygiene: Avoid contact with skin, eyes, and clothing.[5][7] Do not breathe dust.[12] Wash hands thoroughly after handling and before breaks.[6][7] Do not eat, drink, or smoke in the laboratory.[6]
Storage
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7][9] Some sources recommend refrigeration.[6][7]
Incompatibilities: Keep away from oxidizing agents.[7][8]
Stability: The compound is stable under normal conditions.[7]
Caption: Key Principles of Safe Handling and Storage.
Section 5: Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard and clean up the area safely.
Evacuate: Keep unnecessary personnel away from the spill area.[8][9]
Contain: Prevent further leakage or spillage if it is safe to do so.[9]
Personal Protection: Wear appropriate personal protective equipment, including gloves, safety goggles, and a respirator if dust is present.[8][9]
Clean-up: For a solid spill, carefully sweep up or vacuum the material and place it into a suitable, labeled container for disposal.[5][7] Avoid generating dust.[9]
Decontamination: Wash the spill area thoroughly with soap and water after material pickup is complete.[8]
Section 6: Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7][8]
Specific Hazards: Thermal decomposition can produce hazardous gases and vapors, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[7]
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[7][8]
Section 7: Toxicological and Ecological Information
Toxicological Information: Detailed toxicological data for 4-Amino-5-methoxy-5-oxopentanoic acid is limited. However, based on GHS classifications, it is considered to be an irritant to the skin, eyes, and respiratory system.[3] One source indicates an oral LD50 of >5,000 mg/kg in rats for a related mixture, suggesting low acute oral toxicity.[8] The chemical, physical, and toxicological properties have not been thoroughly investigated.[13]
Ecological Information: There is no specific data available regarding the ecological effects of this compound.[7][9] It is good practice to prevent its release into the environment.[9]
Section 8: Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[12] Contact a licensed professional waste disposal service to dispose of this material.[14]
References
Greenbook. (2015, March 31).
PubChem. * (4S)-4-amino-5-methoxy-5-oxopentanoic acid | C6H11NO4*. National Center for Biotechnology Information. Retrieved from [Link]
Alfa Aesar. (2026, January 16).
Accela ChemBio Inc.
TargetMol.
Fisher Scientific. (2024, January 22).
BroadPharm. (2025, April 10).
BroadPharm. (2016, October 20).
Chemcia Scientific.
NextSDS. (R)-4-AMino-5-Methoxy-5-oxopentanoic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]
ABC. (2016, May 4).
W. R. Meadows.
TCI.
BLD Pharmatech.
PubChem. 4-Amino-5-methoxy-5-oxopentanoic acid | C6H11NO4. National Center for Biotechnology Information. Retrieved from [Link]
Chemsrc. (2025, September 27). CAS#:60080-68-4 | (4S)-4-amino-5-methoxy-5-oxopentanoic acid,hydrochloride. Retrieved from [Link]
Technical Disclosure Commons. (2023, January 31).
AK Scientific, Inc.
ABE121.
EAS Safety Information Site. Chemical First Aid – Attention.
Angene Chemical. (2021, May 1).
Thermo Fisher Scientific. (2023, October 12).
Matrix Fine Chemicals. (4S)-4-AMINO-5-METHOXY-5-OXOPENTANOIC ACID | CAS. Retrieved from [Link]
Fisher Scientific. (2013, December 19).
Workplace Material Handling & Safety. (2022, January 31). First Aid Procedures For Chemical Hazards.
Apollo Scientific. 5-Amino-4-oxopentanoic acid hydrochloride.
Sigma-Aldrich. (2025, November 6).
Chemspace. (4S)-4-{[(benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid. Retrieved from [Link]
4-Amino-5-methoxy-5-oxopentanoic Acid Hydrochloride: Core Properties, Synthesis, and Applications in Peptide Chemistry
Executive Summary In the landscape of advanced peptide engineering and medicinal chemistry, orthogonal protection strategies are paramount for synthesizing complex, regioselective molecular architectures. 4-Amino-5-metho...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of advanced peptide engineering and medicinal chemistry, orthogonal protection strategies are paramount for synthesizing complex, regioselective molecular architectures. 4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride , commonly known as L-Glutamic acid α-methyl ester hydrochloride (H-Glu-OMe·HCl), serves as a critical chiral building block[1]. By selectively masking the α-carboxyl group while leaving the γ-carboxyl group free, this compound enables the precise synthesis of γ-linked peptides, prodrugs, and antibody-drug conjugate (ADC) linkers. This whitepaper provides an in-depth technical analysis of its physicochemical properties, regioselective synthesis protocols, and mechanistic applications.
Chemical Architecture and Physicochemical Profiling
Structural Nomenclature and Regiochemistry
The IUPAC nomenclature of this compound—4-amino-5-methoxy-5-oxopentanoic acid—often causes confusion relative to traditional amino acid numbering. In standard biochemical nomenclature for glutamic acid, the α-carboxyl is designated as C1. However, IUPAC rules dictate that the highest-priority functional group (the free carboxylic acid) dictates the C1 position[2].
C1: Free γ-carboxylic acid.
C4: Chiral center bearing the primary amine.
C5: Esterified α-carboxyl group (5-methoxy-5-oxo).
This structural configuration leaves the γ-carboxyl sterically accessible and electronically primed for activation, while the α-carboxyl is chemically inert under standard peptide coupling conditions[1].
The Causality of the Hydrochloride Salt Formulation
A fundamental challenge in handling amino acid esters is their thermodynamic instability. Free glutamic acid esters are highly susceptible to intramolecular lactamization; the nucleophilic free α-amine attacks the γ-carboxyl (or γ-ester), forming a stable 5-membered pyroglutamate (5-oxoproline) ring[1].
The Mechanistic Solution: Formulating the compound as a hydrochloride salt protonates the primary amine (
NH3+
). This eliminates the lone pair required for nucleophilic attack, effectively shutting down the autocyclization pathway. Consequently, the hydrochloride salt dramatically enhances the shelf life, solid-state stability, and solubility of the compound in polar organic solvents used during synthesis[3].
Direct acid-catalyzed Fischer esterification of glutamic acid with methanol (e.g., using
SOCl2
or
HCl
gas) preferentially targets the γ-carboxyl group due to its lack of steric hindrance, yielding the γ-methyl ester or the dimethyl ester[6]. To synthesize the α-methyl ester exclusively, an orthogonal protection strategy is mandatory.
Self-Validating Protocol: Orthogonal Synthesis of H-Glu-OMe·HCl
The following workflow utilizes Fmoc-Glu(OtBu)-OH as the starting material. This protocol is designed as a self-validating system, ensuring that each step can be analytically verified before proceeding.
Step 1: α-Carboxyl Methylation
Reaction: Dissolve 1.0 eq of Fmoc-Glu(OtBu)-OH in anhydrous dichloromethane (DCM) at 0°C. Add 1.2 eq of methanol, 1.1 eq of EDC·HCl, and 0.1 eq of DMAP.
Causality: EDC activates the free α-carboxyl. The bulky t-butyl group protects the γ-carboxyl from side reactions.
Validation: Monitor via Thin-Layer Chromatography (TLC). The reaction is complete when the starting material spot disappears and a new, higher
Rf
spot (Fmoc-Glu(OtBu)-OMe) emerges (visualized via UV at 254 nm).
Step 2: Fmoc Deprotection
Reaction: Treat the purified intermediate with 20% piperidine in dimethylformamide (DMF) for 30 minutes at room temperature.
Validation: The cleavage of the Fmoc group generates a dibenzofulvene-piperidine adduct. Validate completion by measuring the UV absorbance of the reaction aliquot at 301 nm, which should plateau when deprotection is absolute.
Step 3: t-Butyl Cleavage and Salt Formation
Reaction: Evaporate the DMF and treat the residue with a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM for 2 hours to cleave the t-butyl ester.
Isolation: Concentrate the mixture under vacuum. Add cold anhydrous diethyl ether saturated with
HCl
gas.
Validation: The sudden shift in solvent polarity forces the target compound to crash out of solution as a white crystalline precipitate. Confirm the final product via ESI-MS (expected
[M+H]+
at m/z 162.1 for the free base)[1].
Regioselective synthesis workflow for 4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride.
Applications in Advanced Peptide Engineering
4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride is indispensable in workflows requiring the selective functionalization of the glutamate side chain[7].
Synthesis of γ-Glutamyl Peptides
In biological systems, peptides like glutathione (γ-L-glutamyl-L-cysteinylglycine) feature atypical isopeptide bonds formed via the γ-carboxyl group of glutamate. Synthesizing these analogues in vitro requires the α-carboxyl to be masked. H-Glu-OMe·HCl acts as the perfect nucleophile/electrophile hybrid. The free γ-carboxyl can be activated using coupling reagents (e.g., HATU, DIC) to form an amide bond with a target amine, while the α-methyl ester prevents polymerization[1].
Prodrug and ADC Linker Development
Esterification of the α-carboxyl increases the overall lipophilicity of the amino acid. In medicinal chemistry, this property is leveraged to enhance the cellular permeability of glutamate-based prodrugs. Once inside the cell, endogenous intracellular esterases hydrolyze the methyl ester, releasing the active free drug. Furthermore, the free γ-carboxyl is frequently utilized as an attachment point for cleavable linkers in Antibody-Drug Conjugates (ADCs).
Mechanism of γ-peptide bond formation utilizing the α-protected glutamic acid derivative.
Application Note: Biocatalytic Synthesis of Enantiopure 4-Aminopentanoic Acid from Biobased Levulinic Acid
Executive Summary & Rationale Levulinic acid (LA) is recognized by the U.S. Department of Energy as a top-12 value-added platform compound derived from lignocellulosic biomass[1].
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
Levulinic acid (LA) is recognized by the U.S. Department of Energy as a top-12 value-added platform compound derived from lignocellulosic biomass[1]. The conversion of LA into chiral 4-aminopentanoic acid (also known as γ-aminovaleric acid) is of profound interest to drug development professionals. Enantiopure (S)- and (R)-4-aminopentanoic acids serve as critical precursors for pyrrolidinone derivatives, biologically active therapeutic molecules, and false GABAergic neurotransmitters[1][2].
Historically, chemical amination of LA has been plagued by poor stereoselectivity, harsh reaction conditions, and the requirement for toxic transition metal catalysts[2][3]. Biocatalysis circumvents these limitations by offering exquisite enantioselectivity (>99% ee) under mild, aqueous conditions[4][5]. This application note details the mechanistic rationale and validated protocols for synthesizing chiral 4-aminopentanoic acid using engineered oxidoreductases and transaminases.
Mechanistic Pathways: Transaminases vs. Amine Dehydrogenases
The enzymatic synthesis of 4-aminopentanoic acid from LA relies on two primary biocatalytic architectures, each designed to overcome specific thermodynamic barriers:
Transaminase (TA) Cascades: TAs catalyze the transfer of an amino group from a donor (e.g., (S)-α-methylbenzylamine or isopropylamine) to the γ-keto group of LA[1]. Because this reaction is thermodynamically constrained, a dual-enzyme cascade is often employed. A secondary TA recycles the deaminated donor (e.g., converting acetophenone back to (S)-α-MBA using isopropylamine), driving the equilibrium toward complete conversion and yielding easily removable acetone[1][6].
Reductive Amination via AmDH / GDH: Amine dehydrogenases (AmDHs) and engineered glutamate dehydrogenases (GDHs) utilize inexpensive ammonia as the amine donor and NAD(P)H as the reducing equivalent[4][5]. To bypass the unfavorable thermodynamics and high cost of stoichiometric NADH, a formate dehydrogenase (FDH) cofactor regeneration system is coupled to the reaction. The irreversible oxidation of formate to CO₂ gas continuously drives the reductive amination forward, ensuring a self-validating, high-yield system[4][5].
Enzymatic pathways for synthesizing chiral 4-aminopentanoic acid from levulinic acid.
Comparative Enzyme Performance
The rational design and directed evolution of enzymes have vastly expanded substrate scopes toward γ-keto acids. Table 1 summarizes the quantitative performance of state-of-the-art biocatalysts.
Table 1: Performance Metrics of Engineered Biocatalysts for LA Amination
Biocatalyst System
Target Enantiomer
Amine Donor
Cofactor / Recycling
Conversion
Enantiomeric Excess (ee)
Dual TA Cascade
(S)-4-Aminopentanoic acid
(S)-α-MBA / IPA
PLP / TA recycling
~80-100%
>99%
Engineered PmAmDH (I80T/P224S/E296G)
(S)-4-Aminopentanoic acid
NH₄⁺ (Ammonia)
NADH / FDH
>97%
>99%
Engineered EcGDH (K116Q/N348M)
(R)-4-Aminopentanoic acid
NH₄⁺ (Ammonia)
NADPH / FDH
>97%
>99%
Causality Insight: The PmAmDH mutant exhibits an 18-fold increase in catalytic efficiency over the wild-type Petrotoga mobilis enzyme because the I80T/P224S/E296G mutations relieve steric hindrance in the binding pocket, accommodating the bulky aliphatic chain of LA[5][7]. Similarly, the K116Q mutation in EcGDH alters the substrate specificity from α-keto acids (like α-ketoglutarate) to γ-keto acids[4].
The following protocol details the chemoenzymatic synthesis of (S)-4-aminopentanoic acid using the engineered PmAmDH/FDH coupled system. This methodology is designed for self-validation: the continuous evolution of CO₂ bubbles serves as a visual indicator of active cofactor recycling and reaction progression.
Step-by-step workflow for the AmDH-catalyzed reductive amination of levulinic acid.
Step-by-Step Methodology
Step 1: Substrate and Buffer Preparation
Prepare a 3.0 M NH₄Cl/NH₄OH buffer solution and adjust the pH to 7.0. Rationale: High ammonia concentration drives the initial imine formation, which is the rate-limiting step before enzymatic reduction[7].
Dissolve Levulinic Acid (LA) in the buffer to a final concentration of 0.5 M.
Add sodium formate to a final concentration of 1.0 M (2 equivalents relative to LA) to serve as the sacrificial electron donor for FDH[4].
Step 2: Cofactor and Enzyme Loading
Add NAD⁺ to the reaction mixture at a catalytic concentration of 1.0 mM. Note: The system requires NAD⁺ rather than NADH initially, as FDH will rapidly reduce it to NADH in situ.
Introduce the purified engineered PmAmDH (e.g., 2.0 mg/mL) and Formate Dehydrogenase (FDH, 1.0 mg/mL) into the reactor[5][7].
Step 3: Incubation and Reaction Monitoring
Incubate the reaction vessel at 40°C under gentle orbital shaking (150 rpm)[5].
Maintain the pH at 7.0 using a pH stat titrator (using 1 M NaOH or HCl as needed). Causality: Reductive amination consumes protons, and the buffering capacity must be maintained to prevent enzyme denaturation[8].
Allow the reaction to proceed for 24 hours. The cessation of CO₂ evolution indicates the depletion of formate or complete substrate conversion.
Step 4: Downstream Processing
Terminate the reaction by heating the mixture to 85°C for 10 minutes to denature the biocatalysts.
Centrifuge at 10,000 × g for 15 minutes to pellet the precipitated proteins[7].
Filter the supernatant through a 0.22 µm membrane.
Acidify the filtrate to pH 2.0 and extract unreacted LA using ethyl acetate. The desired (S)-4-aminopentanoic acid remains in the aqueous phase.
Lyophilize the aqueous phase to obtain the crude amino acid product.
Step 5: Analytical Validation
Conversion Analysis: Analyze the crude mixture via ¹H NMR (D₂O). The disappearance of the methyl ketone singlet of LA (~2.2 ppm) and the appearance of the aliphatic multiplet of the chiral amine product confirms conversion[7].
Enantiomeric Excess (ee): Derivatize the product using Marfey’s reagent (FDAA) or perform direct analysis using a chiral HPLC column (e.g., Chirex 3126) equipped with a UV detector at 254 nm. Compare retention times against racemic standards to validate >99% ee[4][7].
Conclusion
The biocatalytic synthesis of chiral 4-aminopentanoic acid from levulinic acid exemplifies the power of engineered oxidoreductases and transaminases in modern drug development. By leveraging directed evolution and robust cofactor recycling systems, researchers can achieve near-perfect stereoselectivity while adhering to the principles of green chemistry.
Application Note: Advanced HPLC Methodologies for the Purity Analysis of Methyl Glutamate
Introduction and Mechanistic Context Methyl glutamate (including stereoisomers such as 5-methyl L-glutamate and 3-methyl glutamate) is a highly versatile non-proteinogenic amino acid derivative. It is a critical building...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Context
Methyl glutamate (including stereoisomers such as 5-methyl L-glutamate and 3-methyl glutamate) is a highly versatile non-proteinogenic amino acid derivative. It is a critical building block in peptide synthesis, a precursor for neurological therapeutics targeting AMPA and NMDA receptors, and a specialized flavor enhancer in the food industry[1],[2],[3].
The Analytical Challenge:
From a chromatographic perspective, methyl glutamate presents a dual challenge. First, as a zwitterionic and highly polar molecule, it exhibits negligible retention on traditional reversed-phase (RP) C18 columns, often eluting in the void volume. Second, it lacks a conjugated
π
-electron system, meaning it has no strong chromophore for standard UV/Vis detection, rendering low-wavelength UV monitoring (e.g., 210 nm) highly susceptible to matrix interference.
The Causality of Method Selection (Expert Insight):
To achieve a robust, self-validating purity analysis, the chromatographer must manipulate either the stationary phase chemistry or the analyte itself. This application note details two field-proven strategies:
Direct Analysis via Mixed-Mode LC-MS: Utilizing columns with low silanol activity and mixed-mode ligands to retain the polar zwitterion using MS-compatible mobile phases[1].
Pre-Column Derivatization via RP-HPLC-UV: Reacting the primary amine with a derivatizing agent (e.g., dabsyl chloride) to impart high hydrophobicity and a strong visible-light chromophore, enabling baseline resolution of diastereomers on standard C18 columns[4].
Methodological Workflow
The following decision matrix illustrates the logical progression for selecting the appropriate analytical workflow based on detector availability.
Decision matrix for methyl glutamate HPLC method selection.
Protocol A: Direct Analysis via Mixed-Mode LC-MS
Rationale: Mixed-mode columns (such as the Newcrom R1) incorporate both hydrophobic alkyl chains and ion-pairing groups. This dual-retention mechanism captures polar amino acids without the need for non-volatile ion-pairing reagents, making the method fully compatible with Mass Spectrometry (MS)[1].
Step-by-Step Methodology
Mobile Phase Preparation:
Channel A: HPLC-grade Water with 0.1% Formic Acid (v/v).
Channel B: HPLC-grade Acetonitrile (MeCN) with 0.1% Formic Acid (v/v).
Expert Note: Formic acid is strictly required over phosphoric acid to ensure MS compatibility and proper ionization of the glutamate ester[1].
Sample Preparation: Dissolve the methyl glutamate sample in 50:50 Water:MeCN to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Chromatographic Execution: Inject 5 µL of the sample into the LC-MS system using the parameters outlined in Table 1.
Table 1: LC-MS Parameters for Direct Analysis
Parameter
Specification
Column
Mixed-Mode RP (e.g., Newcrom R1, 150 x 4.6 mm, 5 µm)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
ESI-MS (Positive Ion Mode, [M+H]+ = 162.1 m/z)
Gradient Program
0-2 min: 10% B 2-10 min: Linear ramp to 60% B 10-12 min: Hold at 60% B 12-15 min: Re-equilibrate at 10% B
Protocol B: Pre-Column Derivatization RP-HPLC-UV
Rationale: When MS is unavailable, derivatization is mandatory. Reacting methyl glutamate with dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) introduces a bulky, hydrophobic chromophore. This allows separation of closely related diastereomers on standard C18 columns and highly sensitive detection at 436 nm[4].
Step-by-Step Methodology
Buffer and Reagent Preparation:
Prepare a 0.15 M Sodium Bicarbonate (
NaHCO3
) buffer, adjusted to pH 9.0.
Prepare a 4 mg/mL solution of dabsyl chloride in anhydrous acetone.
Dabsylation Reaction:
Combine 50 µL of the methyl glutamate sample (dissolved in the
NaHCO3
buffer) with 100 µL of the dabsyl chloride solution.
Seal the vial and incubate at 70 °C for 15 minutes.
Expert Note: The alkaline pH ensures the primary amine is deprotonated and nucleophilic, while the heat drives the sulfonamide formation to completion.
Cool the mixture to room temperature and dilute with 850 µL of Mobile Phase A to quench the reaction.
Chromatographic Execution: Inject 10 µL of the derivatized sample using the parameters in Table 2.
Table 2: RP-HPLC-UV Parameters for Dabsylated Methyl Glutamate
Expert Note on Mobile Phase: The inclusion of 2 mM Triethylamine (TEA) acts as a competing base to mask residual silanols on the C18 stationary phase, which sharpens the dabsyl-derivative peaks and prevents tailing[4].
System Suitability and Self-Validating Criteria
To guarantee scientific integrity, every analytical run must act as a self-validating system. Before analyzing unknown purity samples, the sequence must pass the following System Suitability Test (SST) criteria:
Blank Verification (Carryover & Matrix Check): An injection of the derivatization blank (Protocol B) or sample diluent (Protocol A) must yield no interfering peaks at the retention time of methyl glutamate (Signal-to-Noise ratio < 3).
Resolution (
Rs
): For Protocol B, the resolution between methyl glutamate diastereomers or known adjacent impurities must be
≥1.5
to ensure baseline separation.
Precision: Six replicate injections of a known methyl glutamate reference standard must yield a peak area Relative Standard Deviation (RSD)
≤2.0%
.
Tailing Factor (
Tf
): The peak tailing factor must fall between 0.8 and 1.5, confirming that secondary interactions (e.g., silanol effects) are fully suppressed.
References[1] Title: (5)-Methyl L-glutamate - SIELC Technologies | Source: sielc.com | URL:https://sielc.com/Compound-5-Methyl-L-glutamate.html[2] Title: L-Glutamic acid α-methyl ester - Chem-Impex | Source: chemimpex.com | URL:https://www.chemimpex.com/l-glutamic-acid-a-methyl-ester[4] Title: Stereospecific Enzymatic Transformation of α-Ketoglutarate to (2S,3R)-3-Methyl Glutamate during Acidic Lipopeptide Biosynthesis | Journal of the American Chemical Society | Source: acs.org | URL:https://pubs.acs.org/doi/10.1021/ja0735870[3] Title: Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists - PMC | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3960333/
Application Notes and Protocols: Incorporating 4-Amino-5-methoxy-5-oxopentanoic Acid into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, peptidomimetics represent a promising class of therapeutics designed to mimic the structure and func...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, peptidomimetics represent a promising class of therapeutics designed to mimic the structure and function of natural peptides.[1][2] These synthetic compounds offer several advantages over their natural counterparts, including enhanced stability against proteolytic degradation, improved bioavailability, and the potential for greater target selectivity.[1][3][4] The incorporation of non-natural amino acids is a key strategy in the design of peptidomimetics, allowing for the fine-tuning of their pharmacological properties.[5][6]
4-Amino-5-methoxy-5-oxopentanoic acid, a derivative of L-glutamic acid, is a valuable building block in the synthesis of peptidomimetics.[7] This compound, also known as L-Glutamic acid 1-methyl ester, features a methyl ester group on the side-chain carboxyl group.[7][8] This modification provides a strategic advantage in peptide synthesis by protecting the side chain from unwanted reactions and offering a handle for further chemical modification. The incorporation of this non-natural amino acid can influence the conformational properties of the resulting peptidomimetic, potentially leading to enhanced binding affinity and biological activity.[3][6]
These application notes provide a comprehensive guide for the incorporation of 4-Amino-5-methoxy-5-oxopentanoic acid into peptidomimetics using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols detailed herein are designed to provide researchers with a robust framework for the synthesis, purification, and characterization of novel peptidomimetic compounds.
Scientific Rationale and Advantages
The use of 4-Amino-5-methoxy-5-oxopentanoic acid in peptidomimetic design is underpinned by several key scientific principles:
Orthogonal Protection Strategy: The methyl ester of the side chain is stable to the basic conditions used for Fmoc-group removal (e.g., piperidine) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).[9] This orthogonality allows for selective deprotection of the methyl ester on-resin, enabling further modifications such as lactam bridge formation for the synthesis of cyclic peptides.[10]
Modulation of Physicochemical Properties: The replacement of a free carboxylic acid with a methyl ester alters the polarity and hydrogen bonding capacity of the amino acid side chain. This can lead to improved cell permeability and metabolic stability of the final peptidomimetic.
Conformational Constraint: The introduction of this non-natural amino acid can impose specific conformational constraints on the peptide backbone. This can be advantageous in stabilizing a bioactive conformation, thereby increasing affinity for the biological target.[6]
Versatile Chemical Handle: The methyl ester can be selectively hydrolyzed to the free carboxylic acid, which can then be used for conjugation to other molecules, such as fluorescent probes, cytotoxic agents, or drug delivery systems.[7]
Experimental Protocols
Protocol 1: Standard Incorporation of Fmoc-L-Glu(OMe)-OH via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Fmoc-L-Glu(OMe)-OH into a growing peptide chain on a solid support using standard Fmoc-SPPS chemistry.
Deprotection solution: 20% (v/v) piperidine in DMF
Washing solvents: DMF, DCM, Isopropanol (IPA)
Kaiser test kit for monitoring coupling completion
Procedure:
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[9]
Fmoc Deprotection:
Drain the DMF.
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
Drain the solution.
Repeat the piperidine treatment for an additional 15 minutes.[10]
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[10]
Amino Acid Activation and Coupling:
In a separate vessel, dissolve Fmoc-L-Glu(OMe)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.[9][10]
Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[9]
Add the activated amino acid solution to the deprotected peptide-resin.
Agitate the mixture at room temperature for 1-2 hours.[10]
Monitoring the Coupling Reaction:
Take a small sample of resin beads and wash them thoroughly with DMF and DCM.
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[10]
Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and IPA (3 times).
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Workflow for SPPS Incorporation:
Caption: Standard solid-phase peptide synthesis cycle for incorporating Fmoc-L-Glu(OMe)-OH.
Protocol 2: On-Resin Saponification of the Methyl Ester
This protocol describes the selective removal of the methyl ester protecting group from the glutamic acid side chain while the peptide is still attached to the resin.
Materials:
Peptide-resin containing the Glu(OMe) residue
Lithium hydroxide (LiOH)
Solvent system (e.g., DMF/water, THF/water)
Procedure:
Resin Swelling: Swell the peptide-resin in the chosen solvent system for 30-60 minutes.
Saponification Reaction:
Prepare a fresh solution of LiOH (e.g., 0.5 M) in the solvent system. The optimal concentration and equivalents of LiOH (typically 10-20 equivalents relative to resin loading) need to be determined empirically for each peptide sequence.[9]
Drain the swelling solvent from the resin.
Add the LiOH solution to the resin and agitate the mixture at room temperature.
Monitoring the Reaction: The reaction time can vary from 2 to 24 hours.[9] To monitor the progress, a small sample of the resin can be cleaved and the product analyzed by HPLC-MS.
Washing: Once the reaction is complete, drain the LiOH solution and wash the resin thoroughly with the solvent system, followed by DMF and DCM to remove any residual base.
Diagram of Saponification Reaction:
Caption: On-resin saponification of the methyl ester side chain of a glutamic acid residue.
Protocol 3: Cleavage from Resin and Purification
This protocol details the final cleavage of the synthesized peptide from the solid support and its subsequent purification.
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
Resin Preparation: Thoroughly dry the peptide-resin under vacuum.
Cleavage:
Add the cleavage cocktail to the dry resin.
Incubate the mixture at room temperature for 2-3 hours with occasional agitation.
Peptide Precipitation:
Filter the resin and collect the filtrate containing the cleaved peptide.
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
Collect the precipitated peptide by centrifugation.
Purification:
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
Purify the peptide by preparative RP-HPLC.
Characterization: Confirm the identity and purity of the final peptide by analytical HPLC and mass spectrometry (MS).
Data Presentation
Table 1: Expected Outcomes for a Model Pentapeptide Synthesis
Parameter
Expected Value
Method of Determination
Coupling Efficiency
>99%
Kaiser test or UV-Vis spectroscopy
Crude Peptide Purity
70-85%
RP-HPLC
Final Peptide Purity
>95-98%
RP-HPLC
Overall Yield
15-30%
Based on initial resin loading
Note: These values are typical and may vary depending on the specific peptide sequence and synthesis conditions.[10]
Troubleshooting
Problem
Possible Cause
Suggested Solution
Incomplete Coupling (Positive Kaiser Test)
Steric hindrance; Inefficient activation
Repeat the coupling step; Use a more powerful coupling reagent like HATU.
Low Cleavage Yield
Incomplete cleavage reaction
Extend the cleavage time; Ensure the cleavage cocktail is fresh.
Side Product Formation
Incomplete deprotection; Side reactions during cleavage
Optimize deprotection and cleavage conditions; Use appropriate scavengers in the cleavage cocktail.
Conclusion
The incorporation of 4-Amino-5-methoxy-5-oxopentanoic acid into peptidomimetics offers a powerful strategy for modulating their biological and pharmacological properties. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize novel peptidomimetics with enhanced features. By leveraging the unique chemical properties of this non-natural amino acid, scientists can advance the development of next-generation peptide-based therapeutics.
References
University of California, Santa Barbara. New method boosts production of non-natural amino acids for peptide assembly. ScienceDaily. Available from: [Link]
Wang, Y., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology, 12, 759431. Available from: [Link]
Kumar, L., et al. (2013). Glutamic Acid and Its Derivatives: Candidates for Rational Design of Anticancer Drugs. Current Cancer Drug Targets, 13(4), 424-442. Available from: [Link]
Research and Reviews. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Journal of Organic and Inorganic Chemistry. Available from: [Link]
AZoLifeSciences. (2023). Peptidomimetics in Drug Discovery. Available from: [Link]
Kohnke, P. L., & Zhang, L. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Available from: [Link]
Kumar, L., et al. (2013). Glutamic acid and its derivatives: candidates for rational design of anticancer drugs. Current cancer drug targets, 13(4), 424–442. Available from: [Link]
Hruby, V. J. (1998). Prospects for peptidomimetic drug design. In Drug Discovery and Development (pp. 165-184). Humana Press. Available from: [Link]
Hruby, V. J., & Balse, P. M. (2000). Design of peptide and peptidomimetic ligands with novel pharmacological activity profiles. Annual review of pharmacology and toxicology, 40(1), 357-391. Available from: [Link]
Drug Design. Peptidomimetics. Available from: [Link]
Open Access Pub. Glutamic Acid. Journal of Neurological Research And Therapy. Available from: [Link]
González-Reyes, L. A., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Molecules, 28(10), 4165. Available from: [Link]
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. Available from: [Link]
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]
Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Available from: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 5117249, 4-Amino-5-methoxy-5-oxopentanoic acid. Available from: [Link]
Technical Support Center: Synthesis & Optimization of 4-Amino-5-methoxy-5-oxopentanoic Acid
Welcome to the Advanced Technical Support Center for amino acid derivative synthesis. This knowledge base is curated for researchers and drug development professionals seeking to optimize the yield and purity of 4-Amino-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for amino acid derivative synthesis. This knowledge base is curated for researchers and drug development professionals seeking to optimize the yield and purity of 4-Amino-5-methoxy-5-oxopentanoic acid (IUPAC), commonly known in peptide chemistry as L-Glutamic acid α-methyl ester or H-Glu-OMe [1].
Because glutamic acid possesses two carboxylic acid groups (α and γ), achieving high regioselectivity during esterification is notoriously difficult[2]. This guide provides field-proven troubleshooting, causal mechanistic insights, and a self-validating standard operating procedure (SOP) to bypass common synthetic bottlenecks[3].
🔬 Part 1: Diagnostic FAQs & Troubleshooting
Q1: Why does my direct acid-catalyzed esterification with methanol yield mostly the γ-methyl ester instead of the target α-methyl ester?The Causality: This is a classic issue of steric hindrance and electronic deactivation. The α-carboxylic acid is situated immediately adjacent to the bulky, protonated α-amino group (
−NH3+
) under acidic conditions. This protonated amine exerts a strong electron-withdrawing inductive effect, decreasing the nucleophilicity of the α-carboxyl oxygen. Conversely, the γ-carboxylic acid is sterically unhindered and electronically isolated from the amine, making it kinetically favored for Fischer esterification[2]. Direct reaction with
MeOH/H+
will almost exclusively yield the undesired γ-ester (H-Glu(OMe)-OH) or the dimethyl ester[3].
Q2: I attempted strict stoichiometric control using 1.0 equivalent of
SOCl2
in methanol to target the α-position. Why did I get a complex mixture?The Causality: Stoichiometric control is insufficient to overcome the inherent kinetic preference of the γ-carboxyl group. Even with limited reagents, the γ-position reacts first. As the reaction proceeds, transesterification and over-reaction occur, leading to a statistical mixture of unreacted starting material, γ-monoester, and dimethyl ester. To achieve high yields of the α-monoester, you must use a protection-deprotection strategy or a cyclic intermediate (like an N-carboxyanhydride) to artificially force regioselectivity.
Q3: During the deprotection of my γ-protected intermediate, my α-methyl ester hydrolyzed. How do I prevent this?The Causality: Methyl esters are highly susceptible to base-catalyzed hydrolysis (saponification) and moderately susceptible to acid-catalyzed hydrolysis. If you used a γ-t-butyl ester intermediate (H-Glu(OtBu)-OMe) and attempted to remove the t-butyl group with strong aqueous acid (e.g., concentrated HCl with heat), the water present in the system likely hydrolyzed the α-methyl ester as well.
Solution: Utilize a γ-benzyl ester intermediate (H-Glu(OBzl)-OH). Benzyl esters can be cleaved via catalytic hydrogenolysis (
H2
, Pd/C) under strictly anhydrous, neutral conditions, leaving the sensitive α-methyl ester completely intact.
📊 Part 2: Strategic Pathway Analysis
To maximize yield, the synthetic route must be chosen based on regioselective reliability rather than step count. Below is a quantitative comparison of standard synthetic routes.
Table 1: Comparative Yield and Regioselectivity of Synthetic Routes
Synthetic Strategy
Regioselectivity (α : γ)
Typical Yield
Major Drawback / Limitation
Direct Fischer Esterification
1 : 99
< 5% (for α)
Complete kinetic preference for the γ-carboxyl group[2].
N-Carboxyanhydride (NCA) Opening
95 : 5
40 - 50%
Phosgene gas usage; NCA intermediates are highly moisture-sensitive.
γ-Benzyl Protection (Recommended)
> 99 : 1
85 - 90%
Requires a two-step process, but guarantees absolute regiocontrol.
Pathway Visualization
Caption: Reaction pathways of L-Glutamic acid esterification highlighting the necessity of protection strategies.
🧪 Part 3: Standard Operating Procedure (SOP)
The following self-validating protocol utilizes the highly reliable γ-Benzyl Protection Route to synthesize 4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride (H-Glu-OMe·HCl).
Experimental Workflow
Caption: Optimized two-step workflow for the synthesis of H-Glu-OMe·HCl via a benzyl-protected intermediate.
Step-by-Step Methodology
Phase 1: Synthesis of H-Glu(OBzl)-OMe·HCl
Preparation: Equip a 500 mL flame-dried round-bottom flask with a magnetic stirrer, dropping funnel, and an argon inlet.
Solvent Cooling: Add 150 mL of anhydrous methanol to the flask and cool to 0 °C using an ice-salt bath.
Activation: Slowly add Thionyl Chloride (
SOCl2
, 1.2 equivalents) dropwise over 30 minutes. Mechanistic note: This generates HCl and dimethyl sulfite in situ, creating a potent, anhydrous acidic environment[3].
Substrate Addition: Add commercially available L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH, 1.0 equivalent) in small portions to maintain the temperature below 5 °C.
Esterification: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
Validation (TLC): Check completion via TLC (Silica gel,
CH2Cl2
:MeOH 9:1). The starting material should be completely consumed.
Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate H-Glu(OBzl)-OMe·HCl as a white solid. Filter and dry under vacuum.
Phase 2: Hydrogenolysis to H-Glu-OMe·HCl
Setup: Dissolve the intermediate from Phase 1 in 100 mL of anhydrous methanol in a hydrogenation flask.
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w relative to the substrate) under an argon blanket to prevent ignition.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (
H2
) three times. Stir vigorously under a balloon of
H2
at room temperature for 4-6 hours.
Validation (Monitoring): The reaction is complete when
H2
uptake ceases.
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Critical: Do not let the Celite pad run dry while washing with methanol, as dry Pd/C is highly pyrophoric.
Final Isolation: Evaporate the filtrate under reduced pressure to yield 4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride as a highly pure, white crystalline powder[4].
Self-Validation: NMR Diagnostic Markers
To ensure the integrity of your final product and confirm that no transesterification occurred, verify the following
1H
-NMR signals (
D2O
, 400 MHz):
Proton Assignment
Chemical Shift (ppm)
Multiplicity
Integration
Diagnostic Significance
α-CH
~ 4.20
Triplet
1H
Confirms the chiral center remains intact.
Ester -OCH3
~ 3.85
Singlet
3H
Confirms successful α-esterification.
γ-CH2
~ 2.55
Multiplet
2H
Shift confirms a free carboxylic acid at the γ-position.
Aromatic (Benzyl)
None
N/A
0H
Absence confirms complete hydrogenolysis.
📚 References
4-Amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 | CID 5117249 - PubChem
Source: National Center for Biotechnology Information (NIH)
URL:[Link]
Technical Support Center: Optimizing Storage for Long-Term Stability of Methyl Glutamate
Welcome to the technical support center for methyl glutamate. This guide is designed for researchers, scientists, and drug development professionals who rely on the quality and stability of this critical reagent for repr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for methyl glutamate. This guide is designed for researchers, scientists, and drug development professionals who rely on the quality and stability of this critical reagent for reproducible and accurate experimental outcomes. As a derivative of L-glutamic acid, methyl glutamate serves as a key building block in peptide synthesis and holds potential in neuroscience research.[1] Its stability is paramount.
This document provides in-depth, field-proven insights into the optimal storage, handling, and stability assessment of methyl glutamate. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.
FAQ: Recommended Storage Conditions
Proper storage from the moment of receipt is the most critical factor in preserving the long-term integrity of methyl glutamate. Here are answers to our most frequently asked questions.
Question: What are the ideal storage conditions for solid methyl glutamate powder?
Answer: For maximal long-term stability, solid methyl glutamate, which is typically a white to off-white crystalline powder, should be stored under controlled conditions to mitigate the primary risks of hydrolysis and cyclization.[1] Adherence to these conditions is crucial to prevent degradation and preserve purity.
Key Recommendations for Solid Methyl Glutamate Storage:
Parameter
Recommendation
Rationale
Temperature
2–8°C (Refrigerated)
Slows the rate of potential chemical degradation reactions, including hydrolysis and intramolecular cyclization.[1][2]
Atmosphere
Tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).
Protects the hygroscopic powder from atmospheric moisture, which can initiate hydrolysis, and from oxygen, which can contribute to oxidative degradation.[1]
Light
Store in an opaque or amber, light-resistant container.
Prevents potential photolytic degradation, where light energy could catalyze the breakdown of the molecule.[1]
Environment
Keep in a dedicated, dry, and well-ventilated chemical storage area.
Minimizes ambient moisture exposure and ensures proper segregation from incompatible chemicals.[3][4]
Question: I need to prepare a stock solution of methyl glutamate. How should I store it?
Answer: Methyl glutamate is significantly less stable in solution than as a solid powder. The rate of degradation in solution is highly dependent on pH, temperature, and storage duration.[5] The primary degradation pathway in aqueous solution is ester hydrolysis.[1]
Key Recommendations for Methyl Glutamate Solution Storage:
Preparation: Prepare solutions using high-purity, sterile solvents (e.g., water for injection, DMSO) under aseptic conditions to prevent microbial contamination.
Temperature: For short-term storage (a few days), refrigeration at 2–8°C is acceptable. For long-term storage, aliquoting the solution into single-use volumes and storing frozen at -20°C or -80°C is strongly recommended.[5][6] This dramatically slows hydrolytic degradation.
Freeze/Thaw Cycles: Avoid multiple freeze/thaw cycles. These can accelerate degradation and potentially cause the compound to fall out of solution.[6] Aliquoting is the most effective strategy to prevent this.
pH Considerations: Be aware that the hydrolysis of the methyl ester group will yield L-glutamic acid, causing the pH of an unbuffered solution to decrease over time. If your application is pH-sensitive, consider using a freshly prepared solution for each experiment.
FAQ: Understanding and Identifying Degradation
Recognizing the signs and understanding the mechanisms of degradation are essential for troubleshooting and ensuring the validity of your results.
Question: What are the primary ways methyl glutamate degrades, and what products are formed?
Answer: The chemical stability of methyl glutamate is primarily threatened by two pathways, especially in the presence of moisture and non-optimal temperatures.[1]
Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, which breaks the ester bond to yield L-glutamic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions. Base-catalyzed hydrolysis (saponification) is particularly rapid and irreversible.[1]
Intramolecular Cyclization: Like its parent compound, methyl glutamate can undergo an internal condensation reaction to form a pyroglutamic acid derivative (a lactam). This process is favored by heat and neutral to slightly acidic pH conditions.[1][7]
The diagram below illustrates these two primary degradation pathways.
Primary degradation pathways for methyl glutamate.
Question: How can I detect if my methyl glutamate has degraded?
Answer: Degradation can be detected through several methods:
Visual Inspection: For solutions, look for cloudiness, precipitation that doesn't resolve upon gentle warming, or a change in color.[6]
pH Measurement: A significant drop in the pH of an aqueous stock solution indicates the formation of L-glutamic acid via hydrolysis.
Analytical Chemistry: The most reliable method is to use analytical techniques to assess purity. High-Performance Liquid Chromatography (HPLC) is ideal for separating and quantifying methyl glutamate from its degradation products.[8][9] Liquid Chromatography-Mass Spectrometry (LC/MS) can be used for definitive identification of the parent compound and any impurities.[10]
FAQ: Troubleshooting Common Storage Issues
Question: My solid methyl glutamate powder appears clumpy and is difficult to weigh. Is it still usable?
Answer: Clumping is a strong indicator of moisture absorption.[11] Because water is a key reactant in the hydrolysis degradation pathway, the chemical integrity of the compound is likely compromised. While it may not be completely degraded, the purity is questionable. We recommend qualifying the material using an analytical method like HPLC to determine its purity before use. For critical applications, it is safest to discard the material and use a new, properly stored vial.
Question: I noticed a white precipitate in my stock solution after thawing it from -20°C storage. What should I do?
Answer: First, ensure the solution is fully warmed to room temperature or 37°C with gentle agitation, as the compound may have simply precipitated due to low solubility at colder temperatures.[6] If the precipitate does not redissolve, it may consist of insoluble degradation products. Using a solution with visible precipitate is not recommended as the exact concentration of the active compound will be unknown.
Technical Guide: Performing a Basic Stability Study
For critical long-term projects, validating the stability of methyl glutamate under your specific laboratory conditions is a worthwhile endeavor. This protocol provides a framework for a simple stability study.
Objective: To determine the stability of a methyl glutamate stock solution over time at a defined storage temperature.
Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for this analysis.[8]
Experimental Protocol:
Preparation (Time = 0):
Prepare a fresh stock solution of methyl glutamate at your desired concentration in your chosen solvent (e.g., high-purity water).
Immediately take an aliquot for analysis. This is your T=0 reference sample.
Analyze the T=0 sample by HPLC to determine the initial purity. The area of the main methyl glutamate peak represents 100% at the start of the study.
Storage:
Aliquot the remaining stock solution into multiple, single-use tubes to avoid contamination and freeze/thaw cycles.
Store these aliquots at your desired condition (e.g., 4°C or -20°C).
Time Points:
At predetermined intervals (e.g., 1 day, 3 days, 7 days, 14 days, 1 month), remove one aliquot from storage.
Allow the sample to come to room temperature before analysis.
Analysis:
Analyze each time-point sample by HPLC using the same method as the T=0 sample.
Integrate the peak area of the parent methyl glutamate and any new peaks that appear, which are likely degradation products.
Data Interpretation:
Calculate the percentage of remaining methyl glutamate at each time point relative to the T=0 sample.
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Plot the % Remaining versus time. Set a specification for acceptable purity (e.g., ≥95%) to define the usable lifetime of the solution under those storage conditions.
The workflow for this stability study is visualized below.
Experimental workflow for a methyl glutamate stability study.
Safety & Handling Protocols
Safe handling is essential to protect both the researcher and the integrity of the chemical.[3]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, nitrile or latex gloves, and safety glasses with side shields when handling methyl glutamate powder or solutions.[12]
Weighing: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling fine particles.
Reconstitution: When preparing solutions, add the solvent to the powder slowly to prevent splashing. Ensure the container is tightly sealed before mixing.
Disposal: Dispose of unused material and contaminated waste in accordance with your institution's environmental health and safety (EHS) guidelines. Do not pour solutions down the drain unless permitted.[12]
By adhering to these guidelines, you can ensure the long-term stability and reliability of your methyl glutamate, leading to more consistent and trustworthy experimental results.
References
Shen, W., & Slaughter, M. M. (2013). Effects of a Metabotropic Glutamate 1 Receptor Antagonist on Light Responses of Retinal Ganglion Cells in a Rat Model of Retinitis Pigmentosa. PLoS ONE, 8(10), e79126. [Link]
van der Knaap, E. C. M., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(1), 12. [Link]
XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. Retrieved March 7, 2026, from [Link]
Cispro. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved March 7, 2026, from [Link]
Kanehisa Laboratories. (2026, March 4). KEGG PATHWAY Database. Genome.jp. Retrieved March 7, 2026, from [Link]
Mindt, M., et al. (2018). Fermentative Production of N-Methylglutamate From Glycerol by Recombinant Pseudomonas putida. Frontiers in Microbiology, 9, 2736. [Link]
Pérez-Palacios, T., et al. (2011). Stability of Glutamic Acid and Monosodium Glutamate Under Model System Conditions: Influence of Physical and Technological Factors. Food Chemistry, 129(3), 969-974. Available from: [Link]
Liu, A., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PeerJ, 9, e11871. [Link]
Google Patents. (n.d.). DE2158562C3 - Process for the preparation of glutamic acid 5-methyl ester.
Folegatti, L., et al. (2022). Light-Induced Activation of a Specific Type-5 Metabotropic Glutamate Receptor Antagonist in the Ventrobasal Thalamus Causes Analgesia in a Mouse Model of Breakthrough Cancer Pain. International Journal of Molecular Sciences, 23(14), 7904. [Link]
O'Donovan, D. J., & Logan, E. (1984). The oxidation of glutamine and glutamate in relation to anion transport in enterocyte mitochondria. The International Journal of Biochemistry, 16(3), 269–273. [Link]
Ontosight.ai. (2026). Unlocking the Secrets of Glutamate Degradation: A Comprehensive Guide. Retrieved March 7, 2026, from [Link]
Yudkoff, M., et al. (2001). Disorders of glutamate metabolism. American Journal of Medical Genetics, 100(4), 285-291. [Link]
ResearchGate. (2016, October 15). (PDF) Proper Handling and Storage of Chemicals. Retrieved March 7, 2026, from [Link]
Levitz, J., et al. (2015). Controlling ionotropic and metabotropic glutamate receptors with light: principles and potential. Journal of Photochemistry and Photobiology B: Biology, 142, 1-13. [Link]
Campos, F., et al. (2000). Enzymatic degradation protects neurons from glutamate excitotoxicity. Journal of Neuroscience Research, 61(6), 675-683. [Link]<675::AID-JNR9>3.0.CO;2-9
Wang, W., et al. (2007). γ-Glutamyl Hydrolase: Kinetic Characterization of Isopeptide Hydrolysis Using Fluorogenic Substrates. Biochemistry, 46(39), 11118–11126. [Link]
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved March 7, 2026, from [Link]
European Medicines Agency (EMA). (n.d.). Guideline on declaration of storage conditions. Retrieved March 7, 2026, from [Link]
O'Donovan, D. J., & Logan, E. (1984). The oxidation of glutamine and glutamate in relation to anion transport in enterocyte mitochondria. The International Journal of Biochemistry, 16(3), 269-273. Available from: [Link]
ResearchGate. (n.d.). Decomposition pathways of glutamine and glutamic acid. Retrieved March 7, 2026, from [Link]
Ellis-Davies, G. C. R., et al. (2013). Optically Selective Two-Photon Uncaging of Glutamate at 900 nm. Journal of the American Chemical Society, 135(16), 5948–5951. [Link]
Agilent Technologies. (n.d.). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS. Retrieved March 7, 2026, from [Link]
AKJournals. (2024, January 11). A comprehensive assessment of the biological attributes of and analytical quantification methods for monosodium glutamate. Acta Chromatographica, 36(4). Retrieved March 7, 2026, from [Link]
Khan, K., & Elia, M. (1991). Factors affecting the stability of L-glutamine in solution. Clinical Nutrition, 10(4), 186-192. Available from: [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glutamic acid. Retrieved March 7, 2026, from [Link]
Khan, K., & Elia, M. (1991). Factors affecting the stability of L-glutamine in solution. Clinical Nutrition, 10(4), 186-192. [Link]
de la Villa, P., et al. (2021). Visual Disfunction due to the Selective Effect of Glutamate Agonists on Retinal Cells. International Journal of Molecular Sciences, 22(12), 6245. [Link]
Latypova, E. A., et al. (2010). Genetics of the glutamate-mediated methylamine utilization pathway in the facultative methylotrophic beta-proteobacterium Methyloversatilis universalis FAM5. Journal of Bacteriology, 192(2), 524-535. [Link]
Van der Werf, P., & Koshland, D. E. (1977). Methyl esterification of glutamic acid residues of methyl-accepting chemotaxis proteins in Bacillus subtilis. Journal of Biological Chemistry, 252(8), 2793-2795. Available from: [Link]
FooDB. (2010, April 8). Showing Compound Methylglutamic acid (FDB007246). Retrieved March 7, 2026, from [Link]
Forde, B. G., & Lea, P. J. (2007). Glutamate in plants: metabolism, regulation, and signalling. Journal of Experimental Botany, 58(9), 2339–2358. [Link]
HiMedia Laboratories. (n.d.). L-Glutamine. Retrieved March 7, 2026, from [Link]
Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved March 7, 2026, from [Link]
troubleshooting low coupling efficiency with Fmoc-Glu(OMe)-OH
Introduction In the realm of Solid-Phase Peptide Synthesis (SPPS), the choice of protecting groups is paramount to achieving high-purity, complex peptides. Fmoc-Glu(OMe)-OH serves a critical role as an orthogonal protect...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the realm of Solid-Phase Peptide Synthesis (SPPS), the choice of protecting groups is paramount to achieving high-purity, complex peptides. Fmoc-Glu(OMe)-OH serves a critical role as an orthogonal protecting group strategy. Unlike the standard acid-labile tert-butyl (OtBu) group, the methyl ester (OMe) on the glutamic acid side-chain is stable to the acidic conditions of final cleavage.[1] It is selectively removed on-resin via basic hydrolysis (saponification), a feature that is indispensable for synthesizing cyclic or branched peptides and for on-resin side-chain modifications.[1]
However, the unique electronic and steric properties of this building block can sometimes lead to challenges, most notably incomplete or low-efficiency coupling reactions. This guide provides a comprehensive troubleshooting framework, structured in a question-and-answer format, to help researchers diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency specifically with Fmoc-Glu(OMe)-OH?
A1: While generally exhibiting good coupling efficiency, several factors can contribute to challenges.[1] Potential causes include suboptimal activation conditions for this specific derivative, steric hindrance from the growing peptide chain or the residue itself, and the formation of secondary structures or peptide aggregation on the solid support, which can mask the N-terminal amine.[2][3]
Q2: Is Fmoc-Glu(OMe)-OH more difficult to couple than the standard Fmoc-Glu(OtBu)-OH?
A2: While there is limited direct comparative data, the coupling kinetics can sometimes be slightly slower.[1] The primary difference lies not in inherent difficulty but in the synthetic context. Fmoc-Glu(OMe)-OH is often used in more complex syntheses (e.g., long or cyclic peptides) where issues like aggregation are more prevalent, indirectly making its coupling appear more challenging.
Q3: How do I know if the coupling reaction is incomplete?
A3: The most reliable method for monitoring coupling completion in real-time is to perform a qualitative test for the presence of free primary amines on a small sample of resin beads. The Kaiser test is the most common and effective method for this purpose.[4][5] A positive Kaiser test (blue beads) indicates unreacted amines and an incomplete coupling.
Q4: Can the choice of solvent impact the coupling efficiency?
A4: Absolutely. The solvent must effectively swell the resin and dissolve all reactants. N,N-Dimethylformamide (DMF) is the industry standard for its excellent solvating properties.[6] However, in cases of peptide aggregation, using solvent mixtures (e.g., DCM/DMF) or alternative solvents may be beneficial to disrupt secondary structures.[5][7]
In-Depth Troubleshooting Guide
Problem 1: The Kaiser test is positive (blue) after a standard coupling protocol.
Potential Cause: Insufficient activation of the amino acid or a sterically hindered N-terminus on the growing peptide chain. Standard coupling times may not be adequate.
Solution Pathway:
Extend the Coupling Time: Instead of the typical 1-2 hours, extend the reaction time to 4 hours or, in difficult cases, overnight.[3] Agitation is crucial throughout this period.
Perform a Double Coupling: This is one of the most effective strategies for difficult couplings.[2] After the initial coupling time, drain the reaction vessel, wash the resin thoroughly with DMF to remove byproducts, and then add a freshly prepared solution of activated Fmoc-Glu(OMe)-OH to the resin for a second coupling reaction.[3]
Increase Reagent Equivalents: Ensure you are using a sufficient excess of reagents. A common starting point is 3-5 equivalents of Fmoc-Glu(OMe)-OH and the coupling reagent relative to the resin's loading capacity.[1][4]
Problem 2: Double coupling still results in a positive or weakly positive Kaiser test.
Potential Cause: The chosen coupling reagent lacks the potency required for this specific sequence, or severe peptide aggregation is preventing reagent access.
Solution Pathway:
Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide like DIC, or even HBTU, switching to a more powerful aminium/uronium or phosphonium salt can overcome higher activation energy barriers.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity.[3][8]
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A highly efficient guanidinium salt, often faster than HBTU.[8]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent effective for sterically hindered couplings.[8]
Incorporate a Capping Step: If a small number of amines remain unreacted even after a double coupling, it is critical to permanently block them to prevent the formation of deletion sequences in the final product.[9] Treat the resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA or collidine.[10][11]
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low coupling efficiency.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Sequences
More expensive; HATU is particularly effective for hindered couplings but can modify the N-terminus if not used correctly.[3]
Phosphonium
PyBOP
Very effective for sterically hindered amino acids.[8]
Can be less efficient than HATU for some sequences.[5]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Glu(OMe)-OH using HBTU
This protocol outlines the standard procedure for incorporating Fmoc-Glu(OMe)-OH.
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[1]
Fmoc Deprotection: Drain the DMF. Add a 20% (v/v) piperidine in DMF solution to the resin and agitate for 5 minutes. Drain, then add a fresh portion of 20% piperidine solution and agitate for an additional 15 minutes.[1]
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[8]
Amino Acid Activation: In a separate vial, dissolve Fmoc-Glu(OMe)-OH (3-5 eq.) and HBTU (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) to the solution and allow it to pre-activate for 1-2 minutes.[1]
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[1]
Monitoring & Washing: Perform a Kaiser test (Protocol 4). If the test is negative, drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[1]
Protocol 2: Double Coupling Procedure
First Coupling: Perform steps 1-5 from Protocol 1.
Intermediate Wash: After the first coupling, drain the reaction vessel. Wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[3]
Second Coupling: Prepare a fresh solution of activated Fmoc-Glu(OMe)-OH as described in Protocol 1, Step 4. Add this solution to the washed resin and agitate for another 1-2 hours.[3]
Final Wash and Monitoring: Wash the resin as described in Protocol 1, Step 6, and confirm completion with a Kaiser test.
Protocol 3: Capping of Unreacted Amines
Preparation: Following the final coupling wash (e.g., after a double coupling), wash the resin with DMF.
Capping Reaction: Prepare a capping solution (e.g., acetic anhydride/DIPEA/DMF at a 5:10:85 ratio). Add this solution to the resin and agitate for 30-60 minutes.[9][10]
Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) before proceeding to the next Fmoc deprotection cycle.
Protocol 4: The Kaiser Test (Qualitative Ninhydrin Test)
Sample Collection: Remove a small sample of resin beads (5-10 mg) and place them in a small glass test tube.
Washing: Wash the beads thoroughly with DMF (2x) and then ethanol (2x) to remove residual reagents.
Reagent Addition: Add the following three solutions to the test tube:
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
Observation:
Intense Blue Beads: Positive result, indicating a significant amount of free primary amines (incomplete coupling).
Colorless/Yellow Beads: Negative result, indicating complete or near-complete coupling.
Standard SPPS Cycle Diagram
Caption: The standard workflow for one cycle of solid-phase peptide synthesis.
References
Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Retrieved from [Link]
Fields, G. B. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. Retrieved from [Link]
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. Retrieved from [Link]
Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio. Retrieved from [Link]
Pennington, M. W., & Dunn, B. M. (Eds.). (n.d.). Procedures to Improve Difficult Couplings. ResearchGate. Retrieved from [Link]
Peptide Chemistry Resources. (n.d.). Coupling & Side Reactions. Retrieved from [Link]
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Muttenthaler, M., et al. (n.d.). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Retrieved from [Link]
Cárdenas, C., et al. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. Retrieved from [Link]
MDPI. (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. Retrieved from [Link]
Semantic Scholar. (2021, April 19). Green Chemistry. Retrieved from [Link]
Technical Support Center: Purification of 4-Amino-5-methoxy-5-oxopentanoic Acid
Welcome to the Technical Support Center for the isolation and purification of 4-amino-5-methoxy-5-oxopentanoic acid . Known commonly in peptide chemistry and drug development as L-Glutamic acid α -methyl ester (H-Glu-OMe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 4-amino-5-methoxy-5-oxopentanoic acid . Known commonly in peptide chemistry and drug development as L-Glutamic acid
α
-methyl ester (H-Glu-OMe) [1], this compound is a critical building block. Because direct acid-catalyzed esterification of glutamic acid yields a heterogeneous mixture of regioisomers and cyclized degradation products, achieving high purity requires a deep understanding of the physicochemical differences between the target molecule and its byproducts.
Mechanistic Overview of Byproduct Formation
During the synthesis of 4-amino-5-methoxy-5-oxopentanoic acid, researchers typically encounter three primary classes of impurities:
Regioisomers: The
γ
-carboxylic acid is sterically less hindered than the
α
-carboxylic acid, often leading to the parallel formation of the
γ
-methyl ester (H-Glu(OMe)-OH)[2].
Over-esterification: Extended reaction times or excess methanol drive the formation of the highly hydrophobic diester (H-Glu(OMe)-OMe).
Degradation (Lactamization): The free
α
-amino group can intramolecularly attack the esterified carbonyl to form a 5-membered lactam ring, yielding methyl pyroglutamate[3].
Reaction pathway of glutamic acid esterification and common byproduct formation.
Physicochemical Profiling of Reaction Components
To design a self-validating purification system, we must exploit the orthogonal solubility and charge states of the reaction components.
Table 1: Physicochemical & Chromatographic Profile of Reaction Components
Compound
Role
Ionizable Groups
Isoelectric Point (pI)
RP-HPLC Retention
Primary Removal Strategy
4-Amino-5-methoxy-5-oxopentanoic acid
Target Product
γ
-COOH,
α
-NH
2
~6.0
Moderate
Isoelectric precipitation
L-Glutamic Acid
Starting Material
α
-COOH,
γ
-COOH,
α
-NH
2
3.22
Lowest
Remains soluble at target pI
H-Glu(OMe)-OMe
Diester Byproduct
α
-NH
2
only
N/A (No acid)
Highest
Liquid-liquid extraction
Methyl Pyroglutamate
Cyclization Byproduct
None (Lactam)
N/A
High
Liquid-liquid extraction
H-Glu(OMe)-OH
Regioisomer
α
-COOH,
α
-NH
2
~5.9
Moderate
Fractional crystallization
Troubleshooting & FAQs
Q1: Why is my crude product heavily contaminated with methyl pyroglutamate, and how do I prevent it?A: As a Senior Application Scientist, I frequently trace this issue back to a loss of temperature control during solvent evaporation. Pyroglutamate formation is a thermodynamically driven intramolecular cyclization where the
α
-amino group attacks the esterified carbonyl, releasing methanol[3]. This lactamization is heavily accelerated by heat (>40°C) and basic conditions[4].
Resolution: Always evaporate methanol in vacuo at temperatures strictly below 30°C. During pH adjustment, avoid strong bases; use mild organic bases (e.g., diethylamine) or carefully titrated NaOH under an ice bath.
Q2: How do I separate the diester (H-Glu(OMe)-OMe) from the target monoester?A: The diester lacks a free carboxylic acid, preventing it from forming a zwitterion. This fundamentally alters its partition coefficient.
Resolution: Exploit orthogonal solubility. Before adjusting the pH to precipitate your target, dissolve the crude mixture in dilute acid (pH < 2). At this pH, the monoester and unreacted glutamic acid are fully protonated (cationic) and highly hydrophilic. Perform a liquid-liquid extraction with ethyl acetate. The diester and any non-polar impurities will partition into the organic phase, leaving your target safely in the aqueous layer.
Q3: My target monoester isn't precipitating after pH adjustment. What went wrong?A: Precipitation relies on reaching the precise isoelectric point (pI) where the molecule has a net zero charge, minimizing its hydration sphere and forcing it out of solution[2]. For 4-amino-5-methoxy-5-oxopentanoic acid, this pI is approximately 6.0.
Resolution: If you overshoot the pH (e.g., >7.5), the
α
-amino group deprotonates, rendering the molecule anionic and highly soluble again. Carefully back-titrate with 0.1 M HCl. Additionally, ensure the solution is highly concentrated before pH adjustment; dilute solutions will not reach the supersaturation required for crystallization.
Q4: How does the methyl ester modification affect downstream RP-HPLC purification?A: Esterification of the carboxylic acid significantly increases the hydrophobicity of the amino acid side chain[5].
Resolution: In standard RP-HPLC mobile phases containing 0.1% trifluoroacetic acid (TFA) at pH ~2, the target will exhibit a longer retention time compared to the analogous free glutamic acid due to stronger interactions with the C18 stationary phase[5]. Adjust your scouting gradient accordingly (e.g., 5-30% Acetonitrile over 30 mins).
This protocol utilizes a self-validating methodology. Built-in analytical checkpoints ensure that if a step fails, it is caught immediately before proceeding, preserving scientific integrity.
Step 1: Quenching and Concentration
Neutralize the acid catalyst (e.g., H
2
SO
4
) partially if required by your specific synthetic route.
Evaporate the bulk methanol solvent using a rotary evaporator.
Critical Control Parameter (CCP): Water bath temperature must not exceed 30°C to prevent pyroglutamate cyclization[4].
Step 2: Acidic Reconstitution & Organic Wash
Dissolve the resulting oily residue in cold 0.1 M HCl (ensuring the aqueous pH is < 2).
Extract the aqueous phase three times with equal volumes of ethyl acetate.
Validation Checkpoint: Analyze the discarded organic layer via TLC (Ninhydrin stain). A fast-eluting spot indicates the successful partitioning and removal of the diester byproduct. Retain the aqueous layer.
Step 3: Isoelectric Precipitation
Transfer the aqueous phase to a jacketed reactor cooled to 4°C.
Under vigorous stirring, slowly add 1 M NaOH or diethylamine dropwise[2].
Continuously monitor the pH. Stop addition exactly at pH 6.0 (the zwitterionic plateau).
Allow the solution to age at 4°C for 12–18 hours to promote crystal nucleating and growth.
Step 4: Isolation and Washing
Recover the precipitate via vacuum filtration.
Wash the filter cake with ice-cold water/ethanol (1:1, v/v) to remove residual salts and traces of the
γ
-ester regioisomer.
Dry the crystals in vacuo over P
2
O
5
.
Validation Checkpoint: Confirm purity via analytical RP-HPLC (UV 214 nm)[5]. The target identity must be verified via LC-MS (Expected
[M+H]+=162.1
m/z).
Self-validating workflow for the purification of 4-amino-5-methoxy-5-oxopentanoic acid.
References
PubChem. 4-Amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 | CID 5117249. National Center for Biotechnology Information.[Link]
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
ResearchGate. Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors. [Link]
Technical Support Center: Resolving Enantiomers of 4-Amino-5-methoxy-5-oxopentanoic Acid
Welcome to the technical support guide for the chiral resolution of 4-Amino-5-methoxy-5-oxopentanoic acid (rac-1 ). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the chiral resolution of 4-Amino-5-methoxy-5-oxopentanoic acid (rac-1 ). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals engaged in the separation of this versatile glutamic acid derivative. As a molecule with both an acidic carboxylic acid handle and a basic amino group, it is amenable to several resolution strategies. This guide emphasizes the causality behind experimental choices to empower you to overcome common challenges and optimize your separation protocol.
The structure of 4-Amino-5-methoxy-5-oxopentanoic acid features a chiral center at the C4 position. The successful isolation of the individual (R)- and (S)-enantiomers is often a critical step in pharmaceutical and biochemical research, as biological activity is typically stereospecific.[1][2]
This guide will explore the three primary methods for resolving this compound:
Diastereomeric Salt Resolution: A classical, scalable crystallization technique.
Enzymatic Kinetic Resolution: A highly selective biocatalytic approach.
Preparative Chiral Chromatography: A direct separation method using chiral stationary phases.
Method 1: Diastereomeric Salt Resolution
This classical method involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[3] These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4][5] For rac-1 , you can target either the free carboxylic acid with a chiral base or the amino group with a chiral acid.
Experimental Workflow: Diastereomeric Salt Resolution
Caption: Workflow for diastereomeric salt resolution.
Detailed Protocol: Screening for Optimal Conditions
Resolving Agent Selection : In separate vials, dissolve a small amount of rac-1 (e.g., 50 mg) in a test solvent. In other vials, dissolve an equimolar amount of a chosen chiral resolving agent (see Table 1).
Solvent Screening : Combine the solutions. Test a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water). Observe for spontaneous precipitation at room temperature or upon cooling.
Isolation and Analysis : If crystals form, isolate them by filtration. Liberate the free amino acid ester by treating the salt with a strong acid (if using a chiral base) or a strong base (if using a chiral acid) and extracting the product.[6] Analyze the enantiomeric excess (ee%) of the isolated material using a suitable analytical method (see Section 4).
Optimization : The best conditions (resolving agent/solvent combination) will yield a crystalline salt with a high diastereomeric excess and a good recovery.
Troubleshooting & FAQs for Diastereomeric Salt Resolution
Q: How do I choose the right chiral resolving agent for my compound?A: The choice is critical and often empirical. Since rac-1 is amphoteric, you have two options:
Targeting the Carboxylic Acid: Use a chiral base. Common choices include alkaloids (brucine, quinine) or synthetic amines like (R)- or (S)-1-phenylethylamine.[5]
Targeting the Amino Group: Use a chiral acid. Tartaric acid derivatives (e.g., dibenzoyl-D-tartaric acid) are highly effective for resolving amino acids and their derivatives.[6]
A screening of several commercially available agents is the most reliable strategy.[3]
Q: I've mixed my compound and the resolving agent, but no crystals are forming. What should I do?A: Lack of precipitation is a common issue. Try the following:
Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.
Change the Solvent System: If using a polar solvent like ethanol, try adding a less polar co-solvent (an anti-solvent) like ethyl acetate or hexane dropwise until turbidity appears, then warm to redissolve and cool slowly.
Induce Crystallization: Cool the solution to a lower temperature (e.g., 4 °C or -20 °C) for an extended period. If that fails, try scratching the inside of the flask with a glass rod at the liquid-air interface or seeding the solution with a tiny crystal of the suspected product if available.
Q: The crystals I isolated have a low enantiomeric excess (ee%). How can I improve the purity?A: Low purity in the first crop of crystals is common.
Recrystallization: The most effective method is to recrystallize the diastereomeric salt from the same or a different solvent system. Often, one or two recrystallizations can significantly enhance the diastereomeric and, consequently, the enantiomeric purity.[6]
Re-screen Conditions: Your initial conditions may not be optimal. A different solvent can dramatically alter the relative solubilities of the two diastereomeric salts. It may be necessary to screen for a new resolving agent entirely.[4]
Method 2: Enzymatic Kinetic Resolution (EKR)
EKR utilizes enzymes that stereoselectively catalyze the transformation of one enantiomer while leaving the other untouched.[7] For 4-Amino-5-methoxy-5-oxopentanoic acid, which is a methyl ester, the most logical approach is the enantioselective hydrolysis of the ester group by an enzyme like a lipase or protease.[8][9] This would convert one enantiomer into the corresponding dicarboxylic acid, allowing for easy separation from the unreacted ester enantiomer based on their different chemical properties.
Caption: Workflow for Enzymatic Kinetic Resolution via hydrolysis.
Detailed Protocol: Lipase-Catalyzed Hydrolysis
Setup : Suspend rac-1 (e.g., 100 mg) in a phosphate buffer (e.g., 10 mL, pH 7.0). A co-solvent like THF or acetone may be added to improve solubility.
Enzyme Addition : Add a commercially available lipase (e.g., 20 mg of Candida antarctica Lipase B (CALB) or Candida rugosa lipase).[10]
Incubation : Stir the mixture at a controlled temperature (e.g., 30-40 °C). Maintain the pH using a pH-stat or by periodic addition of a dilute base (e.g., 0.1 M NaOH) to neutralize the carboxylic acid being formed.
Monitoring : Monitor the reaction progress by TLC, HPLC, or by tracking the consumption of the base. The ideal endpoint is at 50% conversion to achieve the maximum theoretical yield and ee% for both components.
Workup : Once 50% conversion is reached, quench the reaction (e.g., by filtration to remove immobilized enzyme or by denaturing with a solvent).
Adjust the solution to a neutral or slightly basic pH and extract with an organic solvent (e.g., ethyl acetate) to recover the unreacted ester enantiomer.
Acidify the remaining aqueous layer (e.g., to pH 2-3) and extract with an organic solvent to recover the hydrolyzed di-acid product.
Analysis : Determine the ee% of both the recovered starting material and the product.
Troubleshooting & FAQs for Enzymatic Resolution
Q: My enzymatic reaction is too slow or shows no conversion. What's wrong?A: Several factors could be at play:
Enzyme Inactivity: Ensure the enzyme is not expired and has been stored correctly. The activity can be compromised by incorrect pH or temperature.
Poor Substrate Solubility: Your compound may not be sufficiently soluble in the aqueous buffer. Try adding a small amount of a water-miscible organic co-solvent (e.g., 5-10% THF, DMSO, or t-butanol). However, be aware that high concentrations of organic solvents can denature the enzyme.[11]
Incorrect pH: The optimal pH for lipases is typically between 6 and 8. If the pH drops due to the formation of the carboxylic acid product, it can inhibit or stop the enzyme. Use a buffer with sufficient capacity or a pH-stat.
Q: The reaction works, but the enantioselectivity is poor. How can I improve it?A: The enantioselectivity (often expressed as the E-value) is enzyme and substrate-dependent.
Screen Different Enzymes: This is the most effective approach. The selectivity of enzymes, even those from the same class, can vary dramatically. Test a panel of different lipases and proteases (see Table 2).[8][9]
Modify Temperature: Lowering the reaction temperature often increases enantioselectivity, although it will also decrease the reaction rate.
Substrate Modification: While not always practical, N-acylation of the amino group can sometimes improve how the substrate fits into the enzyme's active site, leading to better selectivity.[9]
Table 2: Enzymes Commonly Used for Amino Acid Ester Resolution
Enzyme
Source
Typical Reaction
Lipase B
Candida antarctica (CALB)
Hydrolysis or Acylation
Lipase
Candida rugosa
Hydrolysis
Subtilisin
Bacillus licheniformis
Hydrolysis
| α-Chymotrypsin | Bovine Pancreas | Hydrolysis of specific esters (e.g., aromatic) |
Method 3: Preparative Chiral Chromatography
This method involves the direct separation of enantiomers using a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase (CSP).[12] While requiring specialized equipment, it can be a very fast and effective method for obtaining both enantiomers in high purity, especially at the research and discovery scale.[3]
Experimental Workflow: Preparative Chiral HPLC
Caption: Workflow for developing a preparative chiral HPLC method.
Troubleshooting & FAQs for Chiral Chromatography
Q: How do I choose the correct chiral stationary phase (CSP)?A: CSP selection is the most critical variable. For a molecule like rac-1 , which has hydrogen bond donors and acceptors, polysaccharide-based CSPs are an excellent starting point.
Recommended CSPs: Start by screening columns based on amylose and cellulose derivatives, such as Chiralpak® AD, AS, and Chiralcel® OD, OJ.[13][14] These are robust and versatile CSPs that can be used in both normal-phase and reversed-phase modes.
Q: I'm not getting any separation between the enantiomers. What should I try next?A: No separation (co-elution) means the CSP is not discriminating between the enantiomers under the current conditions.
Switch Mobile Phase Mode: If you are using normal phase (e.g., hexane/ethanol), switch to reversed phase (e.g., acetonitrile/water with an additive) or a polar organic mode (e.g., acetonitrile/methanol). The interaction mechanism can be completely different.
Use Additives: For a compound with acidic and basic sites like rac-1 , mobile phase additives are crucial. For normal phase, add a small amount of an acid (e.g., 0.1% trifluoroacetic acid, TFA) and/or a base (e.g., 0.1% diethylamine, DEA). For reversed phase, an acid or buffer is typically used. These additives suppress unwanted ionic interactions with the stationary phase and improve peak shape.
Try a Different CSP: If the above steps fail, the chosen CSP is likely not suitable for your molecule. You must screen a different type of column (e.g., a macrocyclic glycopeptide like Ristocetin A).[15]
Q: My analytical method works well, but when I scale up to my preparative column, the separation quality is poor.A: This usually relates to overloading the column.
Reduce Sample Load: You may be injecting too much mass onto the column, causing peak broadening and loss of resolution. Perform a loading study on your analytical column first to determine the maximum amount that can be injected before resolution degrades.
Optimize Sample Solvent: Dissolve your sample in the mobile phase itself. If you inject in a stronger solvent than the mobile phase, it will cause severe peak distortion.
Check Flow Rate and Gradient: Ensure your flow rate and gradient (if any) have been scaled correctly for the larger diameter of the preparative column.
A successful resolution is meaningless without a reliable method to quantify its outcome. The enantiomeric excess (ee%), defined as |(%Major Enantiomer - %Minor Enantiomer)|, must be determined for your final product.
Analytical Chiral HPLC
This is the most common and direct method. A small amount of the resolved sample is injected onto an analytical chiral column (e.g., 4.6 x 250 mm). The conditions are optimized to achieve baseline separation of the two enantiomers. The ee% is calculated from the relative peak areas.[10]
NMR Spectroscopy with a Chiral Derivatizing Agent
If chiral HPLC is unavailable, NMR can be used. The enantiomers are reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers.[5] These diastereomers are no longer mirror images and will have chemically distinct protons that can be distinguished in the ¹H NMR spectrum. By integrating the signals corresponding to each diastereomer, the ratio, and thus the original ee%, can be determined.
References
G. Zocher, et al. (n.d.). Enzymatic Resolution of Amino Acids via Ester Hydrolysis. PubMed. Available at: [Link]
Beilstein Journal of Organic Chemistry. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Available at: [Link]
Beilstein Journal of Organic Chemistry. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). Separation by enzymatic resolution of three amino acid esters in.... Available at: [Link]
S. Miyazawa, et al. (2009). Optical Resolution of Non-Protein Amino Acids by Lipase-Catalyzed Ester Hydrolysis. Journal of the Brazilian Chemical Society. Available at: [Link]
T. Kijima, et al. (1993). Facile optical resolution of amino acid esters via hydrolysis by an industrial enzyme in organic solvents. Scilit. Available at: [Link]
Chemical Communications (RSC Publishing). (n.d.). An efficient route to the α-methyl ester of L-glutamic acid, and its conversion into cis-5-hydroxy-L-pipecolic acid. Available at: [Link]
MDPI. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Available at: [Link]
A. Peter, et al. (2000). High-performance liquid chromatographic separation of enantiomers of synthetic amino acids on a ristocetin A chiral stationary phase. Scholars' Mine. Available at: [Link]
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available at: [Link]
A. Seidel-Morgenstern. (n.d.). Processes to separate enantiomers. SciSpace. Available at: [Link]
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
Fenix. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Available at: [Link]
MDPI. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Available at: [Link]
Z. Dombrády, et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]
W. J. Lough. (n.d.). Chromatographic separation of enantiomers. PubMed. Available at: [Link]
Technical Support Center: A Scientist's Guide to Solubilizing 4-Amino-5-methoxy-5-oxopentanoic Acid for Biological Assays
Welcome to the technical support center for 4-Amino-5-methoxy-5-oxopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 4-Amino-5-methoxy-5-oxopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges with this compound in biological assays. As Senior Application Scientists, we understand that poor solubility can be a significant roadblock in experimental workflows, leading to inaccurate data and loss of valuable time. This resource provides in-depth, evidence-based solutions to ensure reliable and reproducible results.
Part 1: Understanding 4-Amino-5-methoxy-5-oxopentanoic Acid
A thorough understanding of the physicochemical properties of 4-Amino-5-methoxy-5-oxopentanoic acid is the first step to developing an effective solubilization strategy.
FAQ: What are the key structural features of 4-Amino-5-methoxy-5-oxopentanoic acid?
4-Amino-5-methoxy-5-oxopentanoic acid, also known as L-Glutamic acid 1-methyl ester, is a derivative of the amino acid L-glutamic acid.[1][2] Its structure contains three key functional groups: a primary amino group (-NH2), a free carboxylic acid (-COOH), and a methyl ester (-COOCH3).[1][2] The presence of both the amino group (basic) and the carboxylic acid group (acidic) makes this molecule zwitterionic, meaning it can carry both a positive and a negative charge, a critical factor influencing its solubility.
FAQ: How do the pKa values of this compound influence its solubility?
The solubility of zwitterionic compounds is lowest at their isoelectric point (pI), where the net charge of the molecule is zero. By adjusting the pH of the solution away from the pI, we can increase the proportion of charged species (either cationic at low pH or anionic at high pH), which are generally more soluble in aqueous solutions.
FAQ: Why is my compound showing poor solubility in neutral aqueous buffers like PBS?
Poor solubility in neutral buffers like Phosphate-Buffered Saline (PBS) is a common issue for zwitterionic compounds. At physiological pH (~7.4), the compound may be close to its isoelectric point, leading to minimal solubility. At this pH, the carboxylic acid group will be deprotonated (negatively charged), and the amino group will be protonated (positively charged), forming a zwitterion with strong intermolecular interactions that favor a solid, crystalline state over dissolution.
Part 2: Initial Solubility Assessment and Stock Solution Preparation
A systematic approach to solubility testing is essential to identify the optimal solvent system for your specific assay requirements.
Troubleshooting Guide: My initial attempt to dissolve the compound in PBS was unsuccessful. What is the next step?
If direct dissolution in aqueous buffer fails, the recommended approach is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.
Experimental Protocol: Small-Scale Solubility Test
Weighing: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into several clear microcentrifuge tubes.
Solvent Addition: To each tube, add a different organic solvent (e.g., DMSO, ethanol, methanol) in a stepwise manner. Start with a small volume to target a high concentration (e.g., 10-50 mM).
Dissolution: Vortex each tube vigorously for 1-2 minutes. Gentle warming (to 30-40°C) and sonication can be used to aid dissolution.
Observation: Visually inspect for complete dissolution. If the compound does not dissolve, incrementally add more solvent and repeat the dissolution steps until the compound is fully dissolved or it becomes apparent that it is insoluble at a practical concentration.
Selection: Choose the solvent that dissolves the compound at the highest concentration.
Table 1: Common Solvents for Preparing Stock Solutions
Solvent
Polarity
Volatility
Considerations for Biological Assays
DMSO
High
Low
Widely used, but can be toxic to some cell lines at concentrations >0.5-1%.[3][4][5]
Ethanol
High
High
Generally well-tolerated by cells at low concentrations, but can have biological effects.[6]
Methanol
High
High
Can be more toxic than ethanol; use with caution.
Workflow for Initial Solvent Selection
Caption: Decision tree for selecting a primary organic solvent.
Part 3: Advanced Strategies for Enhancing Aqueous Solubility
Even with a concentrated stock in an organic solvent, you may encounter precipitation when diluting into your aqueous assay buffer. This phenomenon, known as "solvent-shifting," requires more advanced solubilization techniques.
Troubleshooting Guide: My compound precipitates upon dilution of the DMSO stock into my aqueous assay buffer. How can I resolve this?
Precipitation upon dilution indicates that the compound's solubility in the final aqueous buffer is lower than the diluted concentration. The following strategies can be employed to overcome this.
1. pH Adjustment
As a zwitterionic compound, the solubility of 4-Amino-5-methoxy-5-oxopentanoic acid is highly dependent on pH.
Experimental Protocol: pH-Dependent Solubility
Prepare a series of buffers: Prepare a set of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
Add compound: Add a known amount of the compound to each buffer to achieve the desired final concentration.
Equilibrate: Vortex and allow the samples to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.
Assess solubility: Visually inspect for undissolved material. For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Select optimal pH: Choose the pH that provides the best solubility and is compatible with your assay.
Table 2: Expected Solubility of 4-Amino-5-methoxy-5-oxopentanoic Acid at Different pH Values
pH Range
Predominant Ionic Form
Expected Solubility
< pKa1 (acidic)
Cationic
High
pKa1 - pKa2 (near pI)
Zwitterionic
Low
> pKa2 (basic)
Anionic
High
2. Use of Co-solvents and Excipients
Co-solvents and excipients can be included in the final assay buffer to increase the solubility of your compound.
Co-solvents: Water-miscible organic solvents like polyethylene glycol (PEG) 300 or 400 can increase the solvent's capacity to dissolve hydrophobic compounds.
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic parts of the molecule and increasing aqueous solubility.[6]
Zwitterionic Salts: Certain zwitterionic salts can act as either solubility enhancers or promoters of phase separation, depending on the solute's structure.[7][8]
Experimental Protocol: Co-solvent Screening
Prepare co-solvent solutions: Prepare your standard assay buffer containing various concentrations of a co-solvent (e.g., 1%, 5%, 10% PEG-400).
Dilute stock solution: Add your concentrated DMSO stock solution of the compound to each co-solvent-containing buffer to achieve the desired final concentration.
Observe: Vortex and visually inspect for precipitation immediately and after a period of incubation (e.g., 1 hour).
Determine optimal concentration: Identify the lowest concentration of co-solvent that prevents precipitation.
Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for precipitation upon dilution.
Part 4: Essential Considerations for Maintaining Assay Integrity
The methods used to solubilize your compound should not interfere with the biological assay itself.
FAQ: How can I be sure that my chosen solvent system is not affecting my experimental results?
It is crucial to include appropriate vehicle controls in your experiments. A vehicle control is a sample that contains everything that your experimental samples contain (e.g., media, buffer, solvent, co-solvents) except for the test compound. This allows you to distinguish the effects of the compound from the effects of the solvent system.
FAQ: What is the maximum concentration of DMSO tolerated in cell-based assays?
The tolerance of cell lines to DMSO varies significantly.[4][9] As a general guideline, the final concentration of DMSO in the assay medium should be kept as low as possible, ideally below 0.5%.[10] Many studies recommend not exceeding 1%.[3][5] It is always best practice to perform a vehicle toxicity test to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[4]
Table 3: General DMSO Tolerance in Cell-Based Assays
DMSO Concentration
Potential Effects
Recommendation
< 0.1%
Generally considered safe for most cell lines.[3][9]
Ideal target for sensitive assays.
0.1% - 0.5%
Minimal effects on most robust cell lines.
Acceptable for many applications; vehicle control is essential.
0.5% - 1.0%
May cause stress or slight toxicity in some cell lines.[11]
Use with caution and validate with a toxicity assay.
> 1.0%
Increased risk of cytotoxicity and off-target effects.[5][6]
Generally not recommended.
By following these guidelines and systematically troubleshooting solubility issues, you can confidently prepare 4-Amino-5-methoxy-5-oxopentanoic acid for your biological assays and ensure the integrity and reproducibility of your research.
References
PubChem. (4S)-4-amino-5-methoxy-5-oxopentanoic acid. National Center for Biotechnology Information. Available from: [Link]
PubChem. 4-Amino-5-methoxy-5-oxopentanoic acid. National Center for Biotechnology Information. Available from: [Link]
ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Available from: [Link]
ResearchGate. From what concentration of DMSO is harmful to cell in vivo and vitro?. Available from: [Link]
Iversen, P.L., et al. Considerations regarding use of solvents in in vitro cell based assays. BMC Immunology. 2011;12(1):1-7. Available from: [Link]
Jagiellonian Center of Innovation. The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Available from: [Link]
ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
ResearchGate. What the concentration of DMSO you use in cell culture assays?. Available from: [Link]
Reddit. Maximum DMSO concentration in media for cell culture?. r/labrats. Available from: [Link]
An, Y., et al. Solubility-Modifying Power of Zwitterionic Salts. Angewandte Chemie International Edition. 2018;57(12):3154-3158. Available from: [Link]
Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
Fischer, J.C., et al. Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. 2010;44(13):5132-5138. Available from: [Link]
Zhang, G.G.Z., et al. Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics. 2018;15(1):104-115. Available from: [Link]
Queen's University Belfast. Solubility Modifying Power of Zwitterionic Salts. Available from: [Link]
ResearchGate. Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Available from: [Link]
Al-Dies, A.M., et al. New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking. Molecules. 2023;28(23):7789. Available from: [Link]
Royal Society of Chemistry. Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. Polymer Chemistry. 2016;7:433-444. Available from: [Link]
PubChemLite. (4s)-4-amino-5-methoxy-5-oxopentanoic acid. Available from: [Link]
Pharmaffiliates. (S)-4-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic Acid. Available from: [Link]
Matrix Fine Chemicals. (4S)-4-AMINO-5-METHOXY-5-OXOPENTANOIC ACID. Available from: [Link]
A Comparative Guide for Researchers: 4-Amino-5-methoxy-5-oxopentanoic Acid vs. Glutamic Acid in Biological Assays
This guide offers an in-depth comparative analysis for researchers, scientists, and drug development professionals. It objectively examines 4-Amino-5-methoxy-5-oxopentanoic acid, a methyl ester derivative of L-glutamic a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide offers an in-depth comparative analysis for researchers, scientists, and drug development professionals. It objectively examines 4-Amino-5-methoxy-5-oxopentanoic acid, a methyl ester derivative of L-glutamic acid, and contrasts its performance with its parent neurotransmitter in key biological assays. The focus is on the scientific rationale behind experimental design and the interpretation of potential outcomes, providing a framework for evaluating similar neuroactive compounds.
Introduction: The Significance of a Single Chemical Modification
L-glutamic acid is the principal excitatory neurotransmitter in the vertebrate nervous system, integral to synaptic plasticity, learning, and memory.[1] Its action is mediated by a range of ionotropic and metabotropic receptors.[1][2][3] However, the therapeutic potential of glutamic acid is constrained by its inability to efficiently cross the blood-brain barrier and the inherent risk of excitotoxicity—a process where excessive receptor stimulation leads to neuronal damage and death.[4][5][6]
This guide focuses on 4-Amino-5-methoxy-5-oxopentanoic acid, also known as L-Glutamic acid 1-methyl ester.[7][8] This compound features an esterification of the alpha-carboxyl group of glutamic acid. This seemingly minor alteration significantly changes the molecule's physicochemical properties, which in turn can dramatically affect its biological interactions. A primary hypothesis is that this modification may allow the compound to act as a prodrug, a pharmacologically inactive substance that is converted into an active drug within the body.[9][10][11]
Structural and Physicochemical Comparison
The core difference between L-glutamic acid and its 1-methyl ester derivative is the masking of the alpha-carboxyl group. This modification neutralizes one of the negative charges at physiological pH, thereby increasing the molecule's lipophilicity (fat solubility). This change is critical, as it can influence the molecule's ability to cross biological membranes.
Increased mass from the added methyl group.[8][13]
Charge at pH 7.4
Predominantly -1
Predominantly neutral (zwitterionic)
The esterified carboxyl group is not deprotonated, reducing the net negative charge.
Predicted XLogP3
-3.4
-3.4
While esterification typically increases lipophilicity, predictive models may vary. The key is the masking of a charged group.[8][13]
Hydrogen Bond Donors
3
2
The hydroxyl of the carboxylic acid is replaced by the ester.
Hydrogen Bond Acceptors
4
4
The number of acceptor atoms remains the same.
Experimental Strategy: A Hypothesis-Driven Approach
The central hypothesis for this comparative study is: The methyl esterification of L-glutamic acid will reduce its direct affinity for glutamate receptors while potentially enabling it to act as a prodrug that is converted to L-glutamic acid within cells.
A multi-phase experimental approach is proposed to test this hypothesis, starting from molecular-level interactions and progressing to cellular functions.
Workflow for Comparative Analysis
Caption: A logical workflow for the comparative biological evaluation of the two compounds.
Detailed Methodologies and Anticipated Results
Radioligand Binding Assays
Objective: To quantify and compare the binding affinities (Ki) of L-glutamic acid and its 1-methyl ester derivative for the major ionotropic glutamate receptors (NMDA, AMPA, and Kainate).
Scientific Rationale: The carboxylate groups of glutamic acid are essential for its interaction with positively charged amino acid residues within the ligand-binding domains of glutamate receptors.[14] The esterification of one of these groups is expected to significantly diminish binding affinity.
Experimental Protocol:
Membrane Preparation: Isolate crude synaptic membranes from rat cortical tissue.
Assay Buffer: Utilize a standard binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Competitive Binding: Incubate the membranes with a specific radioligand (e.g., [3H]CGP 39653 for NMDA receptors) and increasing concentrations of either L-glutamic acid or its ester derivative.
Separation: Rapidly filter the incubation mixture to separate membrane-bound radioligand from the free radioligand.
Quantification: Measure the radioactivity on the filters via liquid scintillation counting.
Data Analysis: Plot the percentage of specific binding against the competitor concentration to determine the IC50. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[15][16][17][18]
Anticipated Data:
Compound
NMDA Receptor Ki (nM)
AMPA Receptor Ki (nM)
Kainate Receptor Ki (nM)
L-Glutamic Acid
~300
~500
~60
4-Amino-5-methoxy-5-oxopentanoic acid
> 100,000
> 100,000
> 100,000
It is anticipated that the 1-methyl ester will show a markedly lower binding affinity (a much higher Ki value) for all receptors due to the modification of the critical alpha-carboxylate group.
Functional Assessment via Intracellular Calcium Imaging
Objective: To determine if the 1-methyl ester derivative can function as an agonist or antagonist at glutamate receptors.
Scientific Rationale: The binding of an agonist to ionotropic glutamate receptors triggers the opening of an ion channel, leading to an influx of Ca2+ into the cell.[5][6][19] This increase in intracellular Ca2+ can be quantified using fluorescent indicators.
Experimental Protocol:
Cell Culture: Use a suitable neuronal cell line (e.g., primary cortical neurons) grown on imaging plates.
Dye Loading: Load cells with a calcium-sensitive dye such as Fluo-4 AM.
Compound Application: After recording a baseline fluorescence, apply varying concentrations of L-glutamic acid or its ester derivative.
Fluorescence Monitoring: Record fluorescence intensity changes over time using a fluorescence microscope.
Data Analysis: Calculate the change in fluorescence to generate dose-response curves and determine EC50 values for agonists.
Anticipated Outcome: Due to its expected poor binding affinity, the 1-methyl ester is unlikely to be a potent agonist. Any observed activity at high concentrations may suggest its conversion to L-glutamic acid in the assay medium.
Prodrug Conversion Assay using LC-MS/MS
Objective: To ascertain if 4-Amino-5-methoxy-5-oxopentanoic acid is hydrolyzed by cellular esterases to release L-glutamic acid.
Scientific Rationale: Ester-based prodrugs are designed to be cleaved by intracellular esterases, releasing the active parent drug.[9][20][21] This assay will confirm if such a conversion takes place.
Experimental Protocol:
Incubation: Incubate the 1-methyl ester compound at a set concentration with a cell lysate preparation.
Time-Course Sampling: Collect samples at multiple time points (e.g., 0, 15, 30, 60 minutes).
Reaction Quenching: Stop the enzymatic reaction by adding a solvent like acetonitrile.
LC-MS/MS Analysis: Use Liquid Chromatography-Tandem Mass Spectrometry to separate and quantify the concentrations of both the ester prodrug and the resulting L-glutamic acid over time.
Data Analysis: Plot the formation of L-glutamic acid against time to determine the rate of conversion.
Anticipated Result: A time-dependent increase in the L-glutamic acid concentration in the presence of cell lysate would provide strong evidence for the prodrug hypothesis.
The Glutamatergic Synapse: A Diagram of Interactions
The diagram below illustrates the potential sites of action for both compounds within a glutamatergic synapse.
Caption: Potential interactions at the glutamatergic synapse for both compounds.
Conclusion and Future Directions
This comparative analysis highlights the profound impact of a single chemical modification on the biological activity of a neurotransmitter.
L-Glutamic Acid: Serves as the benchmark, being the potent, endogenous agonist for glutamate receptors.[1]
4-Amino-5-methoxy-5-oxopentanoic acid: This synthetic analog is predicted to have low direct receptor affinity. Its primary pharmacological interest lies in its potential as a prodrug, which could offer a novel delivery mechanism for glutamate to target cells.[7][9]
The experimental framework presented here, which integrates binding, functional, and metabolic assays, offers a robust strategy for characterizing novel neurotransmitter derivatives. Future research should focus on in vivo studies to assess the pharmacokinetics and blood-brain barrier permeability of this and similar ester prodrugs.
References
Glutamic acid - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]
Dong, X. X., Wang, Y., & Qin, Z. H. (2009). Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases. Acta pharmacologica Sinica, 30(4), 379–387. [Link]
Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Retrieved March 15, 2026, from [Link]
Excitotoxicity as a molecular mechanism in Epilepsy - OAText. (n.d.). Retrieved March 15, 2026, from [Link]
Excitotoxicity - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]
Glutamic Acid Definition - Microbiology Key Term - Fiveable. (2025, August 15). Retrieved March 15, 2026, from [Link]
Glutamic Acid Structure, Formula & Uses - Study.com. (n.d.). Retrieved March 15, 2026, from [Link]
Molecular Mechanisms of Glutamate Toxicity in Parkinson's Disease - Frontiers. (n.d.). Retrieved March 15, 2026, from [Link]
Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - MDPI. (2024, June 13). Retrieved March 15, 2026, from [Link]
Glutamic Acid - Content - Health Encyclopedia - University of Rochester Medical Center. (n.d.). Retrieved March 15, 2026, from [Link]
determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed. (2001, September 15). Retrieved March 15, 2026, from [Link]
Neurotransmitters: Glutamate Receptors and Signal Transduction – On Becoming a Neuroscientist - Colorado Pressbooks Network. (n.d.). Retrieved March 15, 2026, from [Link]
Glutamate receptor - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]
Glutamate Receptors - Pitt Medical Neuroscience. (n.d.). Retrieved March 15, 2026, from [Link]
How to Interpret IC50 and Kd in Drug–Target Interactions - Bitesize Bio. (2026, February 12). Retrieved March 15, 2026, from [Link]
Ki, IC50, & the Cheng-Prusoff equation - YouTube. (2021, January 14). Retrieved March 15, 2026, from [Link]
Energetics of Glutamate Binding to an Ionotropic Glutamate Receptor - ACS Publications. (2017, October 24). Retrieved March 15, 2026, from [Link]
4-Amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 | CID 5117249 - PubChem. (n.d.). Retrieved March 15, 2026, from [Link]
Prodrugs and their activation mechanisms for brain drug delivery - PMC - NIH. (2025, January 17). Retrieved March 15, 2026, from [Link]
Neurotransmitter prodrug - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]
(4S)-4-amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 - PubChem. (n.d.). Retrieved March 15, 2026, from [Link]
Pro-Drug Development - International Journal of Pharmaceutical Sciences. (2025, March 13). Retrieved March 15, 2026, from [Link]
Prodrugs and their activation mechanisms for brain drug delivery - ResearchGate. (2025, January 17). Retrieved March 15, 2026, from [Link]
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods - Scirp.org. (n.d.). Retrieved March 15, 2026, from [Link]
(4S)-4-AMINO-5-METHOXY-5-OXOPENTANOIC ACID | CAS - Matrix Fine Chemicals. (n.d.). Retrieved March 15, 2026, from [Link]
A Senior Application Scientist's Guide to Glutamic Acid Derivatives in Peptide Synthesis: A Comparative Analysis of γ-Methyl-Ester vs. Standard Protecting Groups
Introduction: The Glutamic Acid Challenge in Peptide Synthesis To our fellow researchers, scientists, and drug development professionals, the synthesis of complex peptides is a journey of precision. Among the 20 proteino...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Glutamic Acid Challenge in Peptide Synthesis
To our fellow researchers, scientists, and drug development professionals, the synthesis of complex peptides is a journey of precision. Among the 20 proteinogenic amino acids, trifunctional residues like glutamic acid present a unique set of challenges. Its side-chain γ-carboxyl group is a nucleophile that, if left unprotected, can lead to a cascade of unwanted side reactions, including peptide branching and purity-compromising cyclizations. The strategic selection of a temporary protecting group for this side chain is therefore not merely a procedural step, but a critical decision that dictates the success of the entire synthetic campaign.
This guide provides an in-depth comparison of 4-Amino-5-methoxy-5-oxopentanoic acid—more commonly known as L-Glutamic acid γ-methyl ester (H-Glu(OMe)-OH)—against the industry-standard glutamate esters used in modern peptide synthesis. We will move beyond catalog specifications to explore the causality behind experimental choices, offering a field-proven perspective on performance, applications, and potential pitfalls. Our analysis is grounded in experimental data and established protocols to empower you to select the optimal glutamic acid derivative for your specific research needs.
Pillar 1: The Principle of Orthogonal Protection in Glutamic Acid Chemistry
The cornerstone of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is the concept of orthogonality . An effective protecting group strategy ensures that the Nα-protecting group (e.g., Fmoc or Boc), the side-chain protecting group, and the resin linker can each be removed under specific, non-interfering conditions.[1] This allows for the precise, stepwise assembly of the peptide chain and enables advanced modifications like on-resin cyclization.
Glutamic acid requires protection at its γ-carboxyl group to prevent side reactions. The choice of this protecting group is fundamentally tied to the overall synthetic strategy employed.
Caption: Orthogonal protection sites on a glutamic acid residue.
4-Amino-5-methoxy-5-oxopentanoic acid is a glutamic acid derivative where the side-chain γ-carboxyl is protected as a simple methyl ester (OMe).[2] Unlike the more common derivatives used in SPPS, its α-carboxyl group is typically free, making it suitable for coupling reactions.[3]
Cleavage: The methyl ester is relatively robust but can be cleaved under harsh acidic conditions or, more commonly, via saponification (strong base), which is incompatible with standard SPPS resins and many other protecting groups.[4]
Performance Analysis & Field Insights:
The γ-methyl ester presents a significant challenge to orthogonality in mainstream SPPS strategies.
In Fmoc/tBu Synthesis: The piperidine conditions used for Fmoc deprotection are generally mild enough to leave the methyl ester intact. However, the final cleavage from the resin and deprotection of other side chains (like tBu) is performed with strong acid (e.g., 95% TFA).[1] These conditions can lead to partial or complete cleavage of the methyl ester, resulting in a heterogeneous product mixture.
In Boc/Bzl Synthesis: The repetitive TFA treatments for Nα-Boc removal will likely cleave the methyl ester prematurely. The final cleavage with a very strong acid like HF would certainly remove it.
Verdict & Applications:
Due to its limited orthogonality with standard SPPS chemistries, H-Glu(OMe)-OH is not a workhorse reagent for routine solid-phase synthesis. Its application is primarily as a versatile intermediate in solution-phase synthesis or for the construction of specific peptide fragments where the methyl ester can be selectively removed via saponification, away from the sensitive solid support.[3][5] It is also a valuable starting material for creating other, more synthetically useful glutamic acid derivatives.[6]
Comparative Analysis: The Industry-Standard Glutamate Esters
The performance of a glutamic acid derivative is best judged against the established alternatives. Here, we compare H-Glu(OMe)-OH to the three most prevalent esters in modern peptide synthesis.
Fmoc-Glu(OtBu)-OH: The Fmoc/tBu Workhorse
This derivative is the undisputed gold standard for Fmoc-based SPPS.[7] The tert-butyl (OtBu) ester is a bulky group that provides excellent steric protection and is perfectly orthogonal to the base-labile Fmoc group.
Orthogonality: The OtBu group is completely stable to the piperidine used for Fmoc removal but is cleanly and efficiently cleaved during the final TFA cocktail treatment.[1][8] This predictable, binary stability is its greatest asset.
Performance: It demonstrates high coupling efficiency and leads to high crude peptide purity for linear sequences. Side reactions directly involving the OtBu group during synthesis are minimal.
Limitations: Its high stability to all but strong acids makes it unsuitable for synthetic routes requiring on-resin side-chain modification, such as lactam bridge formation for cyclization.[9]
Boc-Glu(OBzl)-OH: The Classic Choice for Boc Chemistry
Before the dominance of Fmoc chemistry, the combination of a Boc-protected N-terminus and a benzyl (OBzl) protected side chain was standard. The benzyl ester is stable to the mild acid (TFA) used for Boc removal.
Orthogonality: The OBzl group is removed by strong acids (e.g., HF) or catalytic hydrogenation, conditions that are orthogonal to TFA-based Boc deprotection.[7][8]
Performance: It is a robust and reliable reagent for Boc-SPPS.[]
Side Reactions: The primary drawback is the harshness of the final cleavage step. Deprotection with HF can lead to the formation of acylium ions from the glutamic acid side chain, which can react with scavengers like anisole to form aryl ketone byproducts.[11][12] Furthermore, the stability of the benzyl ester towards moderately strong acids like HBr in acetic acid has been shown to be unreliable, potentially leading to premature deprotection.[13]
Fmoc-Glu(OAll)-OH: The Specialist for On-Resin Modifications
The allyl (OAll) ester is a truly orthogonal protecting group, compatible with both Fmoc and Boc strategies. Its removal relies on a completely different chemical mechanism.
Orthogonality: The OAll group is stable to both acids (TFA) and bases (piperidine). It is selectively removed using a palladium catalyst, typically Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane.[8][14]
Performance: This unique deprotection scheme makes it invaluable for complex peptide synthesis. It allows for the on-resin deprotection of the glutamic acid side chain to perform cyclizations (e.g., forming a lactam bridge with a lysine side chain), branching, or conjugation while the rest of the peptide remains fully protected on the resin.[14][15]
Limitations: The primary disadvantage is the added complexity and cost of the palladium-catalyzed deprotection step, which requires specialized reagents and careful handling to avoid catalyst poisoning and ensure complete removal.
Data-Driven Performance Summary
The following table summarizes the key performance characteristics of the discussed glutamate esters, providing a clear, at-a-glance comparison for strategic planning.
Not orthogonal to standard SPPS cleavage; risk of transesterification.
Fmoc-Glu(OtBu)-OH
Fmoc/tBu
Strong Acid (e.g., TFA)
Excellent
High purity for linear peptides; robust and reliable.
Not suitable for on-resin side-chain modification.[9]
Boc-Glu(OBzl)-OH
Boc/Bzl
Strong Acid (HF) or Hydrogenolysis
Good
Established choice for Boc-SPPS.
Harsh cleavage can cause side products[11]; incomplete cleavage with HBr.[13]
Fmoc-Glu(OAll)-OH
Fmoc/tBu
Pd(0) Catalyst + Scavenger
Excellent
Enables on-resin side-chain cyclization and modification.[14]
Added complexity and cost of deprotection step.
Experimental Protocols & Workflows
A protocol is only as good as the rationale behind it. Here, we provide validated, step-by-step methodologies that embody the principles discussed.
Protocol 1: Standard Coupling of Fmoc-Glu(OtBu)-OH in Automated SPPS
This protocol describes a typical double-coupling cycle for incorporating Fmoc-Glu(OtBu)-OH into a growing peptide chain on an automated microwave peptide synthesizer.
Caption: Automated SPPS workflow for a single glutamic acid coupling cycle.
Methodology:
Resin Preparation: The synthesis begins with the peptide-resin bearing a free N-terminal amine following the deprotection of the previous amino acid.
Amino Acid Activation: In a separate vessel, prepare the activation solution. For 1 mmol of resin, dissolve Fmoc-Glu(OtBu)-OH (5 eq.), a coupling activator like HATU (4.9 eq.), and HOBt (5 eq.) in anhydrous DMF.
Scientist's Note: The combination of a uronium/aminium salt like HATU and an additive like HOBt creates a highly reactive OAt-ester intermediate, which efficiently drives the acylation reaction while suppressing racemization.[11]
Coupling Reaction: Add N,N-Diisopropylethylamine (DIEA) (10 eq.) to the activation mixture and immediately transfer it to the reaction vessel containing the resin. Allow the coupling to proceed for 5-10 minutes with microwave energy or 45-60 minutes at room temperature.
Scientist's Note: DIEA is a non-nucleophilic base used to neutralize the protonated N-terminus and facilitate the reaction. Its steric bulk minimizes side reactions like α-proton abstraction that can lead to racemization.[16]
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess activated amino acid and coupling byproducts.
Confirmation & Repetition (Optional): Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, indicating incomplete coupling, repeat steps 2-4 (a "double couple"). This is crucial for sterically hindered couplings or "difficult" sequences.[17]
Next Cycle: Proceed with the Fmoc deprotection of the newly added glutamic acid to prepare for the next coupling cycle.
Protocol 2: On-Resin Side-Chain Cyclization Using Fmoc-Glu(OAll)-OH
This protocol outlines the selective deprotection of an allyl ester and subsequent lactamization with a lysine side chain.
Caption: Workflow for on-resin side-chain cyclization (lactamization).
Methodology:
Resin Preparation: Start with the fully assembled, Nα-Fmoc protected linear peptide on resin. The sequence must contain both Fmoc-Glu(OAll)-OH and a corresponding partner, such as Fmoc-Lys(Alloc)-OH (Alloc is also a palladium-labile group).
Catalyst Solution Preparation: Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (PhSiH₃) (25 eq.) in anhydrous DCM.
Scientist's Note: Phenylsilane acts as an allyl cation scavenger, preventing side reactions and ensuring the palladium catalyst can turn over effectively. The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) as the Pd(0) catalyst is oxygen-sensitive.[14]
Allyl Deprotection: Swell the resin in DCM. Add the catalyst solution and agitate for 30-60 minutes. Repeat this step 2-3 times to ensure complete deprotection.
Washing: Wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical wash cycle is DCM, DMF, 0.5% DIEA in DMF, and finally DMF. A wash with a solution of sodium diethyldithiocarbamate can also help scavenge residual palladium.
Intramolecular Cyclization: Add a solution of a coupling reagent (e.g., PyBOP, 3 eq.), an additive (HOBt, 3 eq.), and a base (DIEA, 6 eq.) in DMF to the resin. Allow the reaction to proceed for 2-4 hours.
Scientist's Note: This is an intramolecular coupling reaction between the now-free side-chain carboxyl of glutamic acid and the side-chain amine of lysine, forming a stable lactam bridge.
Final Steps: Wash the resin with DMF. The cyclic peptide is now ready for N-terminal Fmoc deprotection and further elongation, or final cleavage from the resin.
Troubleshooting Common Glutamate-Related Side Reactions
Even with the best reagents, challenges can arise. Below are solutions to the most common issues encountered with glutamic acid residues.
Problem: Pyroglutamate Formation
Symptom: Mass spectrometry shows a mass loss of 17.0 Da in the final peptide, corresponding to the loss of ammonia from an N-terminal glutamine or water from an N-terminal glutamic acid.[18]
Mechanism: The free N-terminal amine of a glutamic acid residue can attack its own side-chain carboxyl group, forming a stable five-membered pyroglutamate ring. This is particularly prevalent during the acylation of the N-terminal Glu.[11][17]
Preventative Measures:
Minimize Exposure: After deprotecting the N-terminal Fmoc group of a Glu residue, proceed immediately to the next coupling step.
In-Situ Neutralization: Use coupling protocols where the base (DIEA) is added simultaneously with the activated amino acid. This prevents the free amine from being exposed for extended periods.[11]
Problem: Racemization
Symptom: HPLC analysis shows a diastereomeric impurity, often a shoulder or a closely eluting peak next to the main product peak.
Mechanism: The α-proton of the activated amino acid can be abstracted by base, leading to a loss of stereochemical integrity. Histidine and Cysteine are most susceptible, but any amino acid can be affected under suboptimal conditions.[11][16]
Preventative Measures:
Use Additives: Always include HOBt or its derivatives (like HOAt or 6-Cl-HOBt) in your activation mixture, especially when using carbodiimide reagents. These additives form active esters that are less prone to racemization.[16]
Choice of Base: Use a sterically hindered base like DIEA or 2,4,6-collidine instead of less hindered bases like triethylamine (TEA), which is known to accelerate racemization.[16]
Avoid High Temperatures: While elevated temperatures can overcome difficult couplings, they also increase the rate of racemization. Use this strategy judiciously and only when necessary.[17]
Conclusion and Strategic Recommendations
The selection of a glutamic acid protecting group is a critical decision point in peptide synthesis. Our comparative analysis demonstrates that while 4-Amino-5-methoxy-5-oxopentanoic acid (H-Glu(OMe)-OH) is a useful intermediate for specific applications in solution-phase chemistry, it lacks the necessary orthogonality for routine use in modern solid-phase peptide synthesis.
For the synthesis of linear peptides using Fmoc chemistry, Fmoc-Glu(OtBu)-OH remains the unparalleled choice for its robustness, high efficiency, and the exceptional purity it delivers.
For researchers working within the Boc/Bzl framework , Boc-Glu(OBzl)-OH is the established standard, though careful consideration of final cleavage conditions is required to mitigate side reactions.[11]
For advanced synthetic applications , such as the on-resin synthesis of cyclic or branched peptides, Fmoc-Glu(OAll)-OH is an indispensable tool, offering the ultimate level of orthogonal control.[14]
Ultimately, the optimal glutamic acid derivative is the one that aligns perfectly with your overall synthetic strategy. By understanding the chemical principles, performance characteristics, and potential pitfalls of each option, you can make informed decisions that enhance the efficiency, purity, and success of your peptide synthesis endeavors.
References
Vertex AI Search, based on information from various chemical suppliers and peptide synthesis handbooks regarding standard protecting groups.
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
Google Patents. (2021). A kind of synthetic method of glutamic acid-1-methyl ester-5-tert-butyl ester.
Anderson, G. W., & Callahan, F. M. (1958). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Journal of the American Chemical Society, 80(11), 2902–2903.
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of Precision: Utilizing L-Glutamic Acid α-tert-butyl Ester in Advanced Organic Synthesis. Retrieved from [Link]
CEM Corporation. (n.d.). Automated Orthogonal Deprotection of Glu(OAllyl)
Abertay University. (n.d.). Side reactions in peptide synthesis.
Gellman, S. H., et al. (2005). Convenient Access to Glutamic Acid Side Chain Homologues Compatible with Solid Phase Peptide Synthesis. Organic Letters, 7(19), 4253–4255.
Frontiers in Catalysis. (2024).
National Center for Biotechnology Information. (n.d.). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles.
MDPI. (2020). Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure.
Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
Gyros Protein Technologies. (n.d.). Peptide Side Reactions.
ConnectSci. (n.d.). EXPERIMENTS ON THE ACID-STABILITY OF y-BENZYL ESTER PROTECTING GROUPS IN THE SYNTHESIS.
National Center for Biotechnology Information. (n.d.). Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors.
A Comparative Analysis of the Biological Activities of (R)- and (S)-4-Aminopentanoic Acid
An In-Depth Guide for Researchers and Drug Development Professionals The stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of each other, ca...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide for Researchers and Drug Development Professionals
The stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the biological activities of (R)-4-aminopentanoic acid and (S)-4-aminopentanoic acid, structural analogs of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).
While both enantiomers of 4-aminopentanoic acid (4-APA) are active in the brain, they exhibit distinct enantiomer-specific actions.[1] This guide will delve into their differential interactions with GABAergic systems, their potential as therapeutic agents, and the experimental methodologies required to elucidate their precise mechanisms of action.
Differential Interactions with the GABAergic System
The GABAergic system, centered around GABA and its receptors (GABAA and GABAB), is the primary source of inhibitory neurotransmission in the central nervous system (CNS).[2][3] The stereoselectivity of these receptors and associated proteins is a key factor in the differential effects of chiral molecules.
A study on mouse cerebral synaptosomes revealed significant differences in the uptake and release of the 4-APA enantiomers. The (R)-enantiomer demonstrated greater uptake, a more substantial reduction of endogenous GABA concentration, and greater release following membrane depolarization compared to the (S)-enantiomer.[1] This suggests that (R)-4-aminopentanoic acid may act as a novel false neurotransmitter of GABA.[1]
In terms of receptor activity, (S)-4-aminopentanoic acid showed weak agonist activity at GABAA α4β3δ, GABAA α5β2γ2, and GABAB B1/B2 receptors, and some antagonist activity at GABAA α6β2γ2 receptors. In contrast, (R)-4-aminopentanoic acid only exhibited weak agonist activity at GABAA α5β2γ2 receptors.[1]
This stereoselectivity is a common feature among GABA analogs. For instance, with dihydromuscimol (DHM), a potent GABA agonist, the (S)-(+)-enantiomer is a specific and potent GABA agonist, while the inhibition of GABA uptake resides exclusively in the (R)-(-)-enantiomer.[4] Similarly, studies on baclofen and 3-hydroxy-4-aminobutyric acid have demonstrated opposite stereoselectivity for GABAA and GABAB receptor binding sites.[5]
Feature
(R)-4-Aminopentanoic Acid
(S)-4-Aminopentanoic Acid
Synaptosome Uptake
Higher
Lower
Endogenous GABA Reduction
Greater
Lesser
Depolarization-induced Release
Greater
Lesser
GABA Receptor Activity
Weak agonist at GABAA α5β2γ2
Weak agonist at GABAA α4β3δ, GABAA α5β2γ2, GABAB B1/B2; Weak antagonist at GABAA α6β2γ2
Pharmacokinetics and In Vivo Effects
Both enantiomers of 4-APA can cross the blood-brain barrier, being detected in the mouse brain as early as 10 minutes after intraperitoneal injection.[1] Once in the brain, their concentrations remain stable for at least 6 hours, while they are rapidly cleared from the serum.[1]
In vivo studies in mice have shown that both enantiomers cause a similar dose-dependent reduction in movement in a novel cage environment.[1] However, at doses of 30 or 100 mg/kg, neither enantiomer significantly impacted a wide range of well-being and activity measures.[1]
Therapeutic and Other Potential Applications
The distinct biological profiles of the 4-APA enantiomers suggest different avenues for therapeutic development.
(R)-4-Aminopentanoic Acid:
Neurodegenerative Diseases and CNS Injuries: It is a key intermediate in the synthesis of Gly-Pro-Glu-OH (GPE) analogs, which are being investigated for the treatment of conditions like Alzheimer's, Parkinson's, and Huntington's diseases, as well as other central nervous system injuries.[6][7][8]
Muscarinic M4 Receptor Agonists: This enantiomer is also a building block for muscarinic M4 receptor agonists, which have potential applications in treating various neurological disorders.[6][7][8]
Neuroimaging: Its properties as a false GABAergic neurotransmitter suggest potential for development as a neuroimaging agent.[1][6]
Anticonvulsant Properties: Some studies suggest it may possess anticonvulsant effects.[6]
Antimicrobial Activity: It has shown some antibacterial and antifungal properties.[6]
(S)-4-Aminopentanoic Acid:
Therapeutic Molecules and Pyrrolidinone Derivatives: The optically pure (S)-enantiomer is a crucial precursor in the synthesis of various therapeutic molecules and pyrrolidinone derivatives.[9][10]
False GABAergic Neurotransmitters: Like the (R)-enantiomer, it is also explored for its potential use as a false GABAergic neurotransmitter.[9][10]
Experimental Protocols for Comparative Analysis
To further dissect the distinct biological activities of (R)- and (S)-4-aminopentanoic acid, a series of well-defined experimental protocols are essential.
Receptor Binding Assays
This experiment aims to determine the binding affinity of each enantiomer for different GABA receptor subtypes.
Methodology:
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brains.
Radioligand Binding: Incubate the membranes with a specific radioligand for the receptor of interest (e.g., [3H]muscimol for GABAA receptors, [3H]baclofen for GABAB receptors) in the presence of varying concentrations of either (R)- or (S)-4-aminopentanoic acid.
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
Data Analysis: Determine the IC50 values (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) to quantify the binding affinity.
Causality: This assay directly measures the interaction between the compound and the receptor, providing a quantitative measure of affinity. The choice of radioligand is critical for targeting specific receptor subtypes.
Caption: Workflow for a competitive radioligand binding assay.
Electrophysiological Recordings
This technique assesses the functional effects of the enantiomers on GABA receptor activity, determining whether they act as agonists, antagonists, or allosteric modulators.
Methodology:
Cell Culture and Transfection: Use a cell line (e.g., HEK293 cells) that does not endogenously express GABA receptors. Transfect the cells with the specific GABA receptor subunits of interest.
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings on the transfected cells.
Drug Application: Apply GABA in the presence and absence of varying concentrations of (R)- or (S)-4-aminopentanoic acid.
Data Acquisition and Analysis: Record the changes in membrane current. Analyze the concentration-response curves to determine the EC50 (for agonists) or the nature of modulation.
Causality: This method provides a direct functional readout of receptor activity in a controlled cellular environment, allowing for precise characterization of the compound's effect on ion channel gating.
Engineering γ-Linked Peptides: A Comparative Guide to Boc vs. Fmoc Protection for 4-Amino-5-methoxy-5-oxopentanoic Acid
As a Senior Application Scientist, I frequently encounter challenges in the regioselective synthesis of γ-peptides, folate conjugates, and antibody-drug conjugate (ADC) linkers. The cornerstone of these architectures is...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter challenges in the regioselective synthesis of γ-peptides, folate conjugates, and antibody-drug conjugate (ADC) linkers. The cornerstone of these architectures is 4-Amino-5-methoxy-5-oxopentanoic acid (commonly known as H-Glu-OMe or L-glutamic acid α-methyl ester) . By masking the α-carboxyl group as a methyl ester, we force chain elongation to occur exclusively at the γ-carboxyl position.
However, the choice of N-α protection—specifically tert-butyloxycarbonyl (Boc) versus fluorenylmethyloxycarbonyl (Fmoc)—dictates your entire synthetic strategy. This guide objectively compares Boc-Glu-OMe and Fmoc-Glu-OMe, providing mechanistic insights, quantitative performance data, and self-validating experimental protocols to optimize your peptide chain assembly.
Mechanistic Divergence: Acid vs. Base Lability
The fundamental causality behind choosing Boc or Fmoc lies in the orthogonality of the α-methyl ester to the deprotection conditions.
Boc-Glu-OMe (CAS 72086-72-7): The Boc group is removed via acidolysis (typically 50% TFA in DCM). Because methyl esters are highly stable to acidic conditions, the α-carboxyl remains fully protected during iterative chain elongation. This makes Boc chemistry exceptionally robust for synthesizing long γ-linked polymers, provided the target molecule can withstand the harsh anhydrous HF required for final cleavage.
Fmoc-Glu-OMe (CAS 145038-49-9): The Fmoc group is cleaved via base-catalyzed β-elimination (typically 20% piperidine in DMF). While methyl esters are generally stable to secondary amines, prolonged exposure to piperidine can induce trace amidation or premature saponification if moisture is present. Consequently, Fmoc SPPS requires strictly timed deprotection cycles, but offers the distinct advantage of avoiding highly toxic HF during final cleavage.
Decision tree for selecting Boc vs. Fmoc protection for H-Glu-OMe based on target stability.
Quantitative Performance Comparison
When designing a synthesis route, empirical data should drive your reagent selection. Below is a comparative summary of the two protected building blocks.
Parameter
Boc-Glu-OMe
Fmoc-Glu-OMe
CAS Registry Number
72086-72-7
145038-49-9
Molecular Weight
261.27 g/mol
383.40 g/mol
N-α Deprotection Reagent
50% TFA in DCM
20% Piperidine in DMF
α-Methyl Ester Stability
Exceptionally High (Acid-stable)
Moderate to High (Time-dependent in base)
Final Cleavage Reagent
Anhydrous HF or TFMSA
95% TFA / Scavengers
Coupling Efficiency (HATU)
>98% (1 hour)
>98% (1 hour)
Primary Application
Solution-phase, acid-stable targets
Solid-Phase Peptide Synthesis (SPPS)
Self-Validating Experimental Protocols
To ensure high-fidelity synthesis, the following protocols incorporate built-in validation mechanisms, ensuring that every step acts as a self-checking system.
Workflow A: Fmoc-Glu-OMe Solid-Phase Coupling
Causality Note: HATU is used for activation due to its high efficiency, but is deliberately kept at 2.9 equivalents (relative to 3.0 eq of the amino acid) to prevent capping of the resin via guanidinylation by excess uronium salt.
Resin Preparation: Swell Rink Amide or Wang resin in anhydrous DMF for 30 minutes.
Activation: Dissolve Fmoc-Glu-OMe (3.0 eq) and HATU (2.9 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA, 6.0 eq). Pre-activate for 2 minutes.
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45 minutes.
Validation (Coupling): Perform a Kaiser (ninhydrin) test. A colorless/yellow bead confirms complete coupling. If blue, repeat step 3.
Deprotection: Treat the resin with 20% piperidine in DMF for exactly 2 × 5 minutes. Strict timing prevents α-methyl ester degradation.
Validation (Deprotection): Monitor the dibenzofulvene-piperidine adduct via UV spectrophotometry at 301 nm. A sharp peak confirms Fmoc removal and allows quantification of resin loading.
Causality Note: Oxyma Pure is selected over HOBt to eliminate explosive hazards while maintaining excellent suppression of racemization during DIC-mediated coupling.
Activation: Dissolve Boc-Glu-OMe (3.0 eq) and Oxyma Pure (3.0 eq) in a 1:1 mixture of DCM/DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq).
Coupling: Add to the amine-bearing substrate/resin. Agitate for 60 minutes.
Validation (Coupling): Perform a Kaiser test to confirm the absence of free amines (colorless result).
Deprotection: Treat with 50% TFA in DCM for 30 minutes.
Validation (Deprotection): Perform a secondary Kaiser test. A deep blue color confirms successful Boc removal, yielding the free amine for the next coupling step.
Iterative solid-phase synthesis workflow for γ-linked peptides using protected H-Glu-OMe.
Post-Synthesis: Saponification Strategies
Post-synthesis, the α-methyl ester often requires removal to restore the native glutamic acid residue. This is achieved via saponification using LiOH in THF/H₂O.
For Fmoc-synthesized peptides: Saponification must be performed on-resin prior to TFA cleavage, as standard TFA cleavage cocktails will not hydrolyze the methyl ester.
For Boc-synthesized peptides: Saponification is typically performed in solution after HF cleavage, as the ester survives the HF treatment intact.
Boc-Glu-OMe | CAS 72086-72-7
Source: American Elements
URL:[Link]
Validation
Analytical Comparison Guide: Cross-Reactivity of 4-Amino-5-methoxy-5-oxopentanoic Acid in Glutamate Assays
Executive Summary & Chemical Identity In neurochemical profiling, metabolic screening, and drug development, the accurate quantification of L-glutamate is paramount. Researchers frequently utilize glutamate analogs as sy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
In neurochemical profiling, metabolic screening, and drug development, the accurate quantification of L-glutamate is paramount. Researchers frequently utilize glutamate analogs as synthetic intermediates, prodrugs, or competitive inhibitors. One such compound is 4-Amino-5-methoxy-5-oxopentanoic acid .
Nomenclature Clarification (Crucial for Assay Design):
Strictly following IUPAC nomenclature, 4-Amino-5-methoxy-5-oxopentanoic acid refers to L-glutamate 1-methyl ester (
α
-methyl ester, CAS 6384-08-3). However, in many commercial chemical databases, it is frequently listed as a non-preferred synonym for L-glutamate 5-methyl ester (
γ
-methyl ester, CAS 1499-55-4) [1]. Because both modifications mask critical carboxylate pharmacophores required for enzymatic recognition, their cross-reactivity profiles in standard glutamate assays are functionally identical: they exhibit near-zero cross-reactivity.
This guide provides an objective, data-driven comparison of how this compound interacts with the two primary enzymes used in commercial glutamate assays: Glutamate Oxidase (GLOD) and Glutamate Dehydrogenase (GDH) .
Mechanistic Causality: Why the Methyl Ester Fails to Cross-React
To understand the lack of cross-reactivity, we must examine the active site architecture of the assay enzymes. Standard commercial kits do not measure glutamate directly; they measure the byproduct of an enzymatic reaction.
Glutamate Oxidase (GLOD): Sourced primarily from Streptomyces sp., GLOD is an FAD-dependent enzyme that catalyzes the oxidative deamination of L-glutamate to
α
-ketoglutarate, producing
H2O2
[2]. The active site requires a free
α
-carboxylate and
α
-amino group to properly orient the substrate against the FAD cofactor. Esterification at the
α
-position (1-methyl ester) completely abolishes this coordination.
Glutamate Dehydrogenase (GDH): Sourced from bovine liver or microbes, GDH utilizes NAD
+
or NADP
+
to drive oxidative deamination [3]. The GDH binding pocket features highly conserved Arginine/Lysine residues that form an obligate electrostatic salt bridge with the
γ
-carboxylate of L-glutamate. Esterification at the
γ
-position (5-methyl ester) neutralizes this charge and introduces steric bulk, preventing the enzyme from achieving its closed, catalytically active conformation.
Caption: Enzymatic pathways of glutamate assays and the mechanistic failure of the methyl ester analog to cross-react.
Quantitative Cross-Reactivity Comparison
The following table summarizes the expected cross-reactivity of 4-Amino-5-methoxy-5-oxopentanoic acid compared to the natural substrate and other common structural analogs. Data is normalized to 100 µM concentrations under standard physiological assay conditions (pH 7.4).
Compound
Structural Modification
GLOD Cross-Reactivity (%)
GDH Cross-Reactivity (%)
L-Glutamate
None (Natural Substrate)
100.0
100.0
4-Amino-5-methoxy-5-oxopentanoic acid
α
-Methyl Ester (CAS 6384-08-3)
< 0.1
< 0.1
2-Amino-5-methoxy-5-oxopentanoic acid
γ
-Methyl Ester (CAS 1499-55-4)
< 0.1
< 0.1
D-Glutamate
Stereoisomer
~ 0.8
< 0.1
L-Glutamine
γ
-Amide
< 0.1
< 0.1
Insight: The methyl ester analog is highly "assay-safe." It will not artificially inflate glutamate readings in complex biological matrices or synthetic reaction monitoring.
Self-Validating Experimental Protocol
To definitively prove that the lack of signal from 4-Amino-5-methoxy-5-oxopentanoic acid is due to a lack of cross-reactivity—and not because the compound is actively inhibiting the assay enzymes—you must employ a Spike-in Recovery (Self-Validating) Protocol .
Gradient Preparation: Prepare serial dilutions of L-Glutamate (Standard) and 4-Amino-5-methoxy-5-oxopentanoic acid (Test) at 0, 10, 50, 100, and 500 µM in Assay Buffer.
Assay Setup:
For GLOD: Add 50 µL of samples to a 96-well black microplate. Add 50 µL of GLOD Master Mix.
For GDH: Add 50 µL of samples to a 96-well UV-transparent plate. Add 50 µL of GDH Master Mix.
The Self-Validation Step (Critical): Create "Spike" wells containing 500 µM of the Test compound plus 100 µM of L-Glutamate.
Incubation: Incubate both plates at 37°C for 30 minutes. (Protect the GLOD plate from light to prevent Amplex Red auto-oxidation).
Interpretation: The Spike wells must yield a signal identical to the 100 µM L-Glutamate standard alone. If the signal is suppressed, the methyl ester is acting as an enzyme inhibitor. If the signal matches, it confirms true non-cross-reactivity.
Caption: Step-by-step experimental workflow for validating analog cross-reactivity in glutamate assays.
Conclusion
4-Amino-5-methoxy-5-oxopentanoic acid (regardless of whether it is structurally the
α
or
γ
-methyl ester variant of L-glutamate) demonstrates excellent orthogonality to standard glutamate quantification methods. Because the esterification neutralizes the electrostatic and steric requirements of the GLOD and GDH active sites, researchers can safely utilize this compound in in vitro assays without risking false-positive glutamate readouts.
References
K. Koyama, et al. "Natural low-molecular mass organic compounds with oxidase activity as organocatalysts." Proceedings of the National Academy of Sciences (PNAS), 2014. URL:[Link]
A. K. Singh, et al. "Structural basis for dual specificity of yeast N-terminal amidase in the N-end rule pathway." Proceedings of the National Academy of Sciences (PNAS), 2016. URL:[Link]
Comparative
Efficacy and Enantiopurity of Vigabatrin Synthesized via Distinct Precursors: A Comparative Guide
Introduction and Mechanistic Grounding Vigabatrin (γ-vinyl-GABA) is a critical antiepileptic drug that functions as an irreversible, enzyme-activated inhibitor of1[1]. By halting the catabolism of GABA, vigabatrin elevat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Grounding
Vigabatrin (γ-vinyl-GABA) is a critical antiepileptic drug that functions as an irreversible, enzyme-activated inhibitor of1[1]. By halting the catabolism of GABA, vigabatrin elevates synaptic concentrations of this primary inhibitory neurotransmitter, thereby suppressing seizure activity[1].
Crucially, vigabatrin contains a chiral center at the C-4 position. While clinically administered as a racemate, only the 2[2]. The (R)-(-)-enantiomer is inactive and does not interfere with the (S)-form[1]. Consequently, the choice of synthetic precursor directly dictates whether the final product is a racemate requiring resolution or an enantiopure active pharmaceutical ingredient (API). This guide compares the efficacy, yield, and synthetic logic of vigabatrin derived from three distinct precursor classes.
Mechanism of (S)-vigabatrin irreversibly inhibiting GABA-T to elevate synaptic GABA levels.
The Logic: The traditional industrial route reacts3 under basic conditions to yield 2-vinyl cyclopropane-1,1-diethyldicarboxylate[3]. Subsequent ammonolysis and acidic hydrolysis produce racemic vigabatrin[3].
Causality & Efficacy: This route is highly scalable and cost-effective. However, because it lacks stereocontrol, the resulting API is a 50:50 mixture of (S)- and (R)-enantiomers. While the racemate is clinically effective, it imposes a higher metabolic load on the patient, as 50% of the administered dose is pharmacologically inert[4].
Pathway B: Chiral Pool Synthesis (L-Methionine or L-Glutamic Acid)
The Logic: To bypass the 50% waste inherent in racemic synthesis, the chiral pool approach utilizes naturally occurring, enantiopure amino acids. For instance,5 can be used as starting materials[5]. A recent scalable approach uses (R)-methionine with 6 to access the pyrrolidone intermediate[6].
Causality & Efficacy: By preserving the stereocenter from the amino acid precursor, this route yields highly enantiopure (S)-(+)-vigabatrin. The resulting API exhibits a twofold higher specific activity per milligram compared to the racemate, reducing the required clinical dose and potentially mitigating off-target toxicities.
The Logic: Carbohydrates offer a dense array of stereocenters. Utilizing the5 allows for the construction of the 4-aminohexenoic acid backbone[5].
Causality & Efficacy: While synthetically elegant and capable of producing both (R)- and (S)-enantiomers depending on the starting sugar[5], this route is currently more relevant for research than industrial scale-up due to the extensive protecting group manipulations required.
To objectively evaluate the efficacy of vigabatrin, the synthesized API must be validated through a self-contained pipeline: from precursor transformation to in vitro enzymatic assay, and finally in vivo efficacy testing.
Phase 1: Enantioselective Synthesis from (R)-Methionine
Homologation: React (R)-methionine with Meldrum's acid to achieve a two-carbon extension, forming the advanced pyrrolidone intermediate[6]. Rationale: Meldrum's acid avoids the use of pyrophoric organometallic reagents, ensuring scalability and safety.
Deprotection: Subject the intermediate to acidic hydrolysis to yield crude (S)-(+)-vigabatrin.
Purification: Recrystallize from an ethanol/water mixture to obtain the pure API. Confirm enantiomeric excess (ee) >99% via chiral HPLC.
Phase 2: In Vitro GABA-T Inhibition Assay
Enzyme Preparation: Isolate GABA-T from porcine brain tissue or utilize recombinant human GABA-T.
Incubation: Incubate 10 nM of the enzyme with varying concentrations of the synthesized (S)-vigabatrin (0.1 μM to 100 μM) at 37°C for 30 minutes. Rationale: Vigabatrin is a suicide inhibitor; pre-incubation is required for the covalent bond to form.
Quantification: Add GABA and α-ketoglutarate. Measure the production of succinic semialdehyde via a coupled assay with succinic semialdehyde dehydrogenase, tracking NADH absorbance at 340 nm. Calculate the IC50.
Phase 3: In Vivo Murine Seizure Model
Administration: Infuse mice subcutaneously with the synthesized (S)-vigabatrin (e.g.,4) for 12 days[4].
Metabolite Tracking: Euthanize subjects and extract brain tissue. Measure total GABA concentrations using mass spectrometry. Rationale: A 4 confirms target engagement[4].
Seizure Challenge: In a parallel cohort, induce seizures using pentylenetetrazol (PTZ) and record the latency to generalized tonic-clonic seizures.
Workflow for synthesizing and validating the efficacy of enantiopure vigabatrin.
Quantitative Efficacy Comparison
The following table synthesizes experimental data comparing the performance of vigabatrin derived from different precursor routes.
*IC50 values are representative approximations for comparative purposes, noting that the racemate requires roughly double the concentration to achieve the same inhibition as the pure (S)-enantiomer.
**Measured at a standardized dose of 70 mg/kg/day in murine models[4].
Conclusion
The selection of a synthetic precursor for vigabatrin fundamentally alters the pharmacological profile of the final product. While the traditional 1,4-dichloro-2-butene route remains the backbone of industrial production due to its high yield and low cost, it produces a racemate[3]. Chiral pool syntheses utilizing amino acids like methionine provide a robust, scalable alternative that directly yields the pharmacologically active (S)-(+)-enantiomer[6]. Experimental validation confirms that this enantiopure form delivers superior GABA-T inhibition and greater in vivo efficacy per milligram[4], representing a highly optimized approach for next-generation antiepileptic drug development.
References
Jain, K. K. "Vigabatrin". MedLink Neurology.
European Medicines Agency. "Kigabeq - Assessment report". EMA.
"Preclinical tissue distribution and metabolic correlations of vigabatrin...". PMC - NIH.
"Process for preparing 4-amino-5-hexenoic acid from succinimide". European Patent Office - EP 2537827 A1.
"Towards a Synthesis of Vigabatrin Using Glycal Chemistry". PMC - NIH.
"An Alternative Formal Synthesis of (S)-(+)-Vigabatrin". Synthesis (Georg Thieme Verlag).
Evaluation of 4-Amino-5-methoxy-5-oxopentanoic Acid as a False Neurotransmitter: A Comparative Guide
Introduction: The Challenge of Glutamatergic False Neurotransmitters The concept of "false neurotransmitters" (FNTs) was originally postulated to explain synaptic imbalances in conditions such as hepatic encephalopathy,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Glutamatergic False Neurotransmitters
The concept of "false neurotransmitters" (FNTs) was originally postulated to explain synaptic imbalances in conditions such as hepatic encephalopathy, where aberrant metabolites accumulate in synaptic vesicles and displace endogenous transmitters[1]. In modern neuropharmacology, synthetic FNTs are engineered to map synaptic dynamics. While fluorescent false neurotransmitters (FFNs) have revolutionized the study of monoaminergic systems by enabling the optical measurement of quantal release[2], the glutamatergic system remains notoriously difficult to target.
Vesicular Glutamate Transporters (VGLUT1–3) possess highly restrictive binding pockets that typically demand the precise spatial arrangement of two carboxylate groups. 4-Amino-5-methoxy-5-oxopentanoic acid (4-AMOPA), formally known as L-glutamic acid α-methyl ester[3][4], presents a unique structural rationale for evaluation as a candidate FNT. By esterifying the α-carboxyl group, 4-AMOPA neutralizes one of the essential negative charges of endogenous glutamate. Evaluating its performance against established alternatives provides critical insights into the electrostatic boundaries of synaptic vesicle loading and postsynaptic receptor activation.
Mechanistic Grounding: Causality in Structural Design
To function as a viable false neurotransmitter, a molecule must successfully hijack the synaptic vesicle cycle without triggering unintended postsynaptic excitotoxicity. The evaluation of 4-AMOPA is grounded in the following mechanistic principles:
VGLUT Substrate Permissivity: VGLUTs utilize a proton gradient (ΔpH) and membrane potential (ΔΨ) to drive glutamate into vesicles. Endogenous glutamate is a zwitterion with a net negative charge at physiological pH. 4-AMOPA’s α-methyl ester masks this charge. If 4-AMOPA is taken up by VGLUT, it demonstrates that the transporter's binding pocket can tolerate significant steric bulk and charge neutralization at the α-position.
Postsynaptic Silence: AMPA and NMDA receptors strictly require the free α-carboxylate of glutamate to induce the "clamshell" closure of their ligand-binding domains. Because 4-AMOPA lacks this free carboxylate, it is theoretically incapable of activating these receptors.
The "Silent Release" Hypothesis: If 4-AMOPA is packaged into vesicles and released via activity-dependent exocytosis, it will act as a competitive antagonist for vesicular space. This results in the release of "silent" vesicles, measurable as a quantifiable decrease in miniature excitatory postsynaptic current (mEPSC) amplitudes.
Glutamatergic Synaptic Vesicle Loading & Release Pathway for False Neurotransmitters.
Comparative Analysis of Glutamatergic FNT Alternatives
To objectively evaluate 4-AMOPA, we must benchmark it against endogenous glutamate and other established glutamatergic FNTs, such as 3-Aminoglutarate[2] and (S)-2-methylglutamate[5].
Data Interpretation: Unlike (S)-2-methylglutamate and 3-aminoglutarate, which retain the dicarboxylate backbone required to mimic the -1 net charge of glutamate, 4-AMOPA's esterification shifts its net charge to 0. This makes it an aggressive structural probe for transporter permissivity.
Experimental Protocols for FNT Validation
To rigorously evaluate 4-AMOPA, researchers must employ self-validating experimental systems. The following protocols are designed to definitively separate active vesicular transport from passive diffusion, and physiological exocytosis from membrane leakage.
Experimental Workflow for the Validation of Glutamatergic False Neurotransmitters.
Objective: Determine if 4-AMOPA is actively pumped into synaptic vesicles by VGLUT.
Self-Validating Mechanism: The protocol includes a parallel control group treated with Rose Bengal (a potent VGLUT inhibitor). If 4-AMOPA accumulation is abolished by Rose Bengal, it definitively proves that uptake is transporter-mediated and not an artifact of passive lipophilic diffusion across the membrane.
Step-by-Step Methodology:
Synaptosome Isolation: Isolate crude synaptosomes from murine cortical tissue using a discontinuous Percoll gradient to ensure intact presynaptic terminals.
Endogenous Depletion: Incubate synaptosomes in a physiological buffer at 37°C for 30 minutes to deplete endogenous glutamate stores via spontaneous release.
Inhibitor Pre-treatment (Control): Treat the control cohort with 1 µM Rose Bengal for 10 minutes prior to FNT exposure.
FNT Incubation: Introduce 100 µM of 4-AMOPA to both the experimental and control cohorts. Incubate for 15 minutes to allow for VGLUT-mediated vesicular filling.
Wash and Lysis: Terminate uptake by rapid filtration through GF/C glass microfiber filters. Wash three times with ice-cold buffer to remove extracellular 4-AMOPA. Lyse the synaptosomes using 0.1 M perchloric acid.
Quantification: Analyze the lysate using LC-MS/MS. Compare the intracellular concentration of 4-AMOPA between the standard and Rose Bengal-treated groups.
Objective: Confirm that vesicular 4-AMOPA undergoes SNARE-mediated exocytosis and evaluate its postsynaptic silence.
Self-Validating Mechanism: Exocytosis is triggered via high-K+ depolarization. A parallel control utilizing a
Ca2+
-free extracellular solution ensures that any detected release is strictly dependent on physiological
Ca2+
-triggered vesicle fusion, ruling out transporter reversal.
Step-by-Step Methodology:
Cell Culture: Culture autaptic hippocampal neurons on astrocyte micro-islands for 14 days in vitro (DIV) to establish mature, isolated glutamatergic synapses.
FNT Loading: Incubate the neurons with 200 µM 4-AMOPA for 1 hour to allow continuous synaptic vesicle cycling and FNT loading.
Electrophysiological Recording: Perform whole-cell patch-clamp recordings. Hold the membrane potential at -70 mV to record miniature excitatory postsynaptic currents (mEPSCs).
Stimulation & Analysis: Apply a brief depolarizing pulse to evoke action potentials.
Data Interpretation: Because 4-AMOPA is predicted to be postsynaptically inactive, successful vesicular loading will displace endogenous glutamate. This will manifest as a statistically significant decrease in mEPSC amplitude and frequency compared to vehicle-treated neurons, confirming its role as a "silent" false neurotransmitter.
Comparative Analysis of Coupling Reagents for Fmoc-Glu(OMe)-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Framework Introduction: The Mechanistic Challenge of Fmoc-Glu(OMe)-OH Fmoc-Glu(OMe)-OH (N-α-Fmoc-L...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Protocol Framework
Introduction: The Mechanistic Challenge of Fmoc-Glu(OMe)-OH
Fmoc-Glu(OMe)-OH (N-α-Fmoc-L-glutamic acid γ-methyl ester) is an indispensable building block in solid-phase peptide synthesis (SPPS) for generating peptides that require specific side-chain esterification, controlled conformational properties, or orthogonal late-stage modifications [2].
While the γ-carboxyl is securely protected as a methyl ester, coupling the free α-carboxyl presents standard but critical SPPS challenges. The primary obstacle is ensuring rapid and complete aminolysis while suppressing oxazolone-mediated epimerization . When the α-carboxyl is activated, slow nucleophilic attack by the resin-bound peptide can cause the intermediate to undergo intramolecular cyclization into an oxazolone. This species rapidly racemizes, leading to the irreversible incorporation of the D-enantiomer [1]. Furthermore, the use of highly reactive coupling reagents in excess can lead to guanidinylation —a side reaction where the reagent permanently caps the growing peptide chain [4].
Selecting the optimal coupling reagent is not merely a matter of yield; it is a delicate balance of activation kinetics, chiral preservation, and structural safety.
To objectively evaluate coupling strategies for Fmoc-Glu(OMe)-OH, we must analyze the active ester intermediates generated by each reagent class.
HATU / DIPEA (Aminium/Uronium Salt)
HATU is traditionally considered the gold standard for sterically hindered couplings. It generates a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester.
Causality: The nitrogen atom in the pyridine ring of the OAt leaving group provides neighboring-group participation, drastically accelerating aminolysis [4].
Drawback: If pre-activation is prolonged or HATU is used in excess, the uronium species reacts directly with the unprotected N-terminus, causing irreversible guanidinylation [1].
COMU / DIPEA (Third-Generation Uronium Salt)
COMU integrates the highly nucleophilic OxymaPure leaving group into a uronium scaffold.
Causality: COMU matches the reactivity of HATU but significantly reduces epimerization. The morpholino group in COMU acts as an internal base during the transition state, requiring less external DIPEA, which directly minimizes base-catalyzed epimerization [6]. Additionally, COMU is non-explosive and generates water-soluble byproducts, making it vastly superior for safety and scale-up [3].
DIC / OxymaPure (Carbodiimide + Additive)
This system has largely replaced the traditional DIC/HOBt pairing.
Causality: OxymaPure is a highly nucleophilic oxime that rapidly traps the activated O-acylisourea intermediate before oxazolone formation can occur. Because it does not contain a uronium backbone, there is zero risk of guanidinylation , making it the safest choice for automated SPPS and long peptide sequences [1, 7].
PyBOP / NMM (Phosphonium Salt)
PyBOP generates an OBt active ester via a phosphonium intermediate.
Causality: While slightly slower than HATU or COMU, phosphonium salts cannot cause guanidinylation. This makes PyBOP an excellent choice for fragment condensation or when in-situ activation is required over extended periods [4].
Quantitative Performance Analysis
The following table synthesizes benchmark experimental data for these coupling reagents when applied to epimerization-prone and sterically demanding amino acid models (such as Phg or Aib), which serve as stringent predictive models for Fmoc-Glu(OMe)-OH coupling efficiency [6, 7].
Coupling Reagent
Active Species Generated
Typical Coupling Yield
Epimerization Rate (D-isomer %)
Guanidinylation Risk
Relative Cost
HATU / DIPEA
OAt ester
>98.0%
~1.2%
High
$
COMU / DIPEA
Oxyma ester
>98.0%
~0.5%
Moderate
DIC / Oxyma
Oxyma ester
~89.9 - 95.0%
~1.0%
None
$
PyBOP / NMM
OBt ester
~92.0 - 95.0%
~2.5%
None
Activation Pathways & Side Reactions
The logical flow of Fmoc-Glu(OMe)-OH activation dictates the success of the synthesis. The diagram below illustrates the divergence between successful aminolysis and the two primary failure modes: epimerization and guanidinylation.
Caption: Activation pathways of Fmoc-Glu(OMe)-OH showing successful coupling versus common side reactions.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in the stoichiometry, and analytical checkpoints ensure the reaction can be verified before proceeding.
Protocol A: High-Efficiency Coupling using COMU/DIPEA
Best for: Rapid synthesis, sterically hindered sequences, and maximizing chiral purity.
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in peptide-synthesis grade DMF for 30 minutes to maximize pore accessibility [5].
Reagent Stoichiometry: Weigh Fmoc-Glu(OMe)-OH (3.0 equivalents relative to resin loading) and COMU (2.9 equivalents).
Causality: Using a slight substoichiometric amount of COMU relative to the amino acid ensures that no unreacted uronium salt is transferred to the resin, eliminating guanidinylation risk [4].
Pre-Activation: Dissolve the solids in DMF. Add DIPEA (6.0 equivalents). Stir for 1–2 minutes.
Causality: COMU undergoes a distinct color change (often shifting to yellow/orange) upon base addition, visually confirming the formation of the highly reactive Oxyma ester.
Coupling: Transfer the activated mixture to the reaction vessel containing the resin. Agitate at room temperature for 30–60 minutes.
Self-Validation (Kaiser Test): Wash the resin thoroughly. Perform a Kaiser test on a few beads. A colorless/yellow bead confirms >99% free amine conversion. If the beads are blue, the coupling is incomplete; perform a second coupling using 1.5 equivalents of reagents [5].
Protocol B: Low-Epimerization Scale-Up using DIC/Oxyma
Best for: Automated SPPS, large-scale manufacturing, and cost-sensitive projects.
Reagent Preparation: Dissolve Fmoc-Glu(OMe)-OH (3.0 equivalents) and OxymaPure (3.0 equivalents) in DMF.
Causality: Oxyma is highly soluble and non-explosive, allowing for the preparation of highly concentrated stock solutions (up to 1.5 M) for automated synthesizers [6].
In-Situ Activation: Add DIC (3.0 equivalents) directly to the amino acid/Oxyma solution and immediately transfer the mixture to the deprotected resin.
Causality: Unlike uronium salts, carbodiimides do not require pre-activation. Immediate transfer prevents the premature degradation of the O-acylisourea intermediate [7].
Coupling: Agitate the mixture for 1–2 hours at room temperature.
Self-Validation (UV-Vis Monitoring): After extensive washing (5x DMF, 3x DCM), proceed to the next Fmoc deprotection step (20% piperidine in DMF). Collect the effluent and measure the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. Comparing this concentration to the theoretical resin loading provides quantitative validation of the Fmoc-Glu(OMe)-OH coupling efficiency [5].
References
Benchchem: A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
Cymit Quimica: CAS 145038-50-2: 5-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate.
Bachem: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Sigma-Aldrich: Peptide Coupling Reagents Guide.
Benchchem: Application Notes and Protocols for H-Glu(OMe)-OH in Solid-Phase Peptide Synthesis (SPPS).
Merck: Novabiochem® Coupling Reagents.
Benchchem: A Comparative Analysis of Oxyma and COMU Coupling Reagents in Peptide Synthesis.
Validation
Validation of 4-Amino-5-methoxy-5-oxopentanoic Acid as a Building Block for GLP-1 Analogs: A Comparative Guide
As the therapeutic landscape for metabolic disorders expands, the engineering of long-acting Glucagon-Like Peptide-1 (GLP-1) receptor agonists—such as semaglutide and liraglutide—has become a focal point of biopharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
As the therapeutic landscape for metabolic disorders expands, the engineering of long-acting Glucagon-Like Peptide-1 (GLP-1) receptor agonists—such as semaglutide and liraglutide—has become a focal point of biopharmaceutical development. The extended pharmacokinetic profile of these drugs is not inherent to the native peptide; rather, it is driven by the strategic attachment of a lipophilic fatty acid side chain[1].
As a Senior Application Scientist, I have observed that the choice of building blocks for this side chain dictates the entire downstream manufacturing strategy. This guide provides a technical validation of 4-Amino-5-methoxy-5-oxopentanoic acid (also known as L-Glutamic acid
α
-methyl ester, or H-Glu-OMe)[2] as the premier building block for synthesizing the critical
γ
-glutamyl spacer in these therapeutics.
The Mechanistic Imperative of the
γ
-Glutamyl Spacer
To achieve once-weekly or once-daily dosing, GLP-1 analogs must evade rapid renal clearance and degradation by dipeptidyl peptidase-4 (DPP-4)[3]. This is achieved by attaching a C16 or C18 fatty diacid to the
ϵ
-amino group of a specific lysine residue (e.g., Lys26 in semaglutide).
However, directly attaching a fatty acid to the peptide backbone creates steric hindrance that severely diminishes receptor affinity. To resolve this, a γ
-glutamyl spacer is inserted between the peptide and the lipid tail[4]. This spacer provides the exact spatial orientation required for the fatty acid to reversibly bind to Human Serum Albumin (HSA) in the bloodstream, creating a circulating depot of the drug[1].
Fig 1: Structural logic of albumin binding mediated by the γ-glutamyl spacer in GLP-1 analogs.
In peptide synthesis, the
α
-carboxyl group of the glutamyl spacer must be protected to ensure the fatty acid strictly couples to the
α
-amino group, leaving the
γ
-carboxyl free for activation.
While Solid-Phase Peptide Synthesis (SPPS) relies heavily on tert-butyl (tBu) protection (cleaved by harsh trifluoroacetic acid, TFA), industrial production of GLP-1 analogs often utilizes semi-synthetic routes . In these routes, the peptide backbone is expressed recombinantly (e.g., in S. cerevisiae). Recombinant peptides cannot withstand global TFA cleavage without degrading.
Here, 4-Amino-5-methoxy-5-oxopentanoic acid becomes indispensable. Its methyl ester (-OMe) protecting group is completely orthogonal to acid-sensitive environments and can be cleanly removed via mild basic saponification (e.g., cold dilute NaOH) after the side chain is conjugated to the recombinant peptide[5].
Quantitative Comparison of Glutamate Building Blocks
Parameter
4-Amino-5-methoxy-5-oxopentanoic acid (H-Glu-OMe)
H-Glu-OtBu
H-Glu-OAll
Typical Coupling Yield
>95% (Solution Phase)
>98% (Solid Phase)
>90% (Solution/Solid)
Crude Purity (Post-Cleavage)
92 - 96%
90 - 95%
85 - 90%
Protection Group
Methyl Ester (-OMe)
tert-Butyl Ester (-OtBu)
Allyl Ester (-OAll)
Cleavage Condition
Mild Base (0.1 M NaOH, 4°C)
Strong Acid (95% TFA)
Palladium (Pd(PPh3)4)
Primary Application
Semi-synthesis on recombinant peptides
Solid-Phase Peptide Synthesis
Complex multi-cyclic peptides
Scalability & Cost
Highly scalable, Low cost
Scalable, Moderate cost
Low scalability, High cost
Experimental Validation: Self-Validating Protocol for Side-Chain Synthesis
To ensure scientific integrity, the synthesis of the side chain must be a self-validating system. By utilizing 4-Amino-5-methoxy-5-oxopentanoic acid in solution phase, we can isolate and characterize a stable active ester intermediate prior to peptide conjugation, preventing the waste of highly expensive recombinant peptide backbones[5].
Step-by-Step Methodology
Step 1:
α
-Amino Acylation
Procedure: React Palmitic acid N-hydroxysuccinimide ester (Pal-OSu) with 4-Amino-5-methoxy-5-oxopentanoic acid in Dimethylformamide (DMF), using N,N-Diisopropylethylamine (DIEA) as a base. Stir at room temperature for 4 hours.
Causality: Utilizing a pre-activated Pal-OSu ester rather than standard coupling reagents (like EDC/HOBt) prevents racemization at the glutamate
α
-carbon. The methyl ester strictly protects the
α
-carboxyl, ensuring 100% regioselective acylation at the
α
-amino group.
Step 2:
γ
-Carboxyl Activation (The Self-Validating Checkpoint)
Procedure: Dissolve the resulting Palmitoyl-
γ
-Glu(OH)-OMe intermediate in Dichloromethane (DCM). Add N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC). Filter the dicyclohexylurea (DCU) byproduct and precipitate the product in cold ether.
Causality: This step generates Palmitoyl-γ-Glu(OSu)-OMe. Because OSu esters are stable enough to be isolated, this intermediate can be subjected to HPLC/MS validation. Verifying the purity of this building block before exposing it to the peptide ensures a self-validating workflow.
Step 3: Peptide Conjugation & Mild Saponification
Procedure: Add the validated Palmitoyl-γ-Glu(OSu)-OMe to an aqueous/organic solution of the recombinant GLP-1 backbone (adjusted to pH 10.2). After 30 minutes, quench with ethanolamine. Finally, subject the conjugated peptide to 0.1 M NaOH at 4°C to hydrolyze the methyl ester.
Causality: The high pH during conjugation deprotonates the Lys26
ϵ
-amino group, driving the nucleophilic attack on the OSu ester. The subsequent cold NaOH saponification selectively cleaves the methyl ester to yield the biologically active free
α
-carboxyl without degrading the peptide backbone[5].
The validation of 4-Amino-5-methoxy-5-oxopentanoic acid as a building block goes beyond basic organic synthesis; it is a strategic enabler for the large-scale, semi-synthetic manufacturing of GLP-1 analogs. By offering an orthogonal deprotection route (mild base) compared to standard SPPS (strong acid), it allows drug development professionals to seamlessly attach half-life-extending lipid tails to delicate recombinant peptide backbones, ultimately driving the commercial viability of modern metabolic therapeutics.
References
PubChem . 4-Amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 | CID 5117249. National Institutes of Health (NIH). 2
BenchChem (2025). The Role of Semaglutide's Fatty Acid Side Chain in its Mechanism of Action: A Technical Guide. 1
Novo Nordisk A/S (2009). US7615532B2 - Insulin derivatives. Google Patents. 5
ACS Chemical Biology (2023). Probing the Binding Mechanism of Acylated Peptides to Human Serum Albumin. American Chemical Society. 4
MDPI (2025). Semaglutide from Bench to Bedside: The Experimental Journey Towards a Transformative Therapy for Diabetes, Obesity and Metabolic Liver Disorders. 3
As a Senior Application Scientist, I frequently oversee the integration of chiral building blocks like 4-amino-5-methoxy-5-oxopentanoic acid (commonly known as L-Glutamic acid 1-methyl ester or H-Glu-OMe) into peptide sy...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently oversee the integration of chiral building blocks like 4-amino-5-methoxy-5-oxopentanoic acid (commonly known as L-Glutamic acid 1-methyl ester or H-Glu-OMe) into peptide synthesis and active pharmaceutical ingredient (API) development workflows.
While this compound is a highly valuable intermediate, its dual functionality—a free gamma-carboxylic acid and an alpha-methyl ester—presents specific handling, stability, and disposal challenges. This guide provides a self-validating, causally driven framework for the safe operation and disposal of this chemical, ensuring compliance with rigorous laboratory safety standards.
Physicochemical Profiling and Hazard Causality
To design an effective disposal and handling protocol, we must first understand the molecular behavior of the compound. The presence of the alpha-methyl ester makes it susceptible to extreme pH environments. Acid- or base-catalyzed hydrolysis of this ester will inadvertently release methanol—a toxic and flammable byproduct. Therefore, all operational and disposal protocols must tightly control pH and moisture to maintain chemical integrity and safety.
According to the GHS hazard classifications aggregated by [1], this compound is a recognized irritant, dictating strict personal protective equipment (PPE) and engineering controls.
Table 1: Quantitative Hazard and Operational Data
Property / Metric
Value
Causality / Operational Impact
Molecular Weight
161.16 g/mol
Determines molarity calculations for neutralization protocols.
Melting Point
149–150 °C
Solid at room temp; dust generation is the primary inhalation risk.
Topological Polar Surface Area
89.6 Ų
Indicates high polarity; highly soluble in aqueous waste streams.
GHS Hazard Codes
H315, H319, H335
Dictates mandatory use of nitrile gloves, safety goggles, and fume hood.
Storage Temperature
Refrigerated (2–8 °C)
Prevents thermal degradation and premature ester hydrolysis.
Experimental Workflow: Safe Handling and Solution Preparation
Self-Validating Principle: Every handling step must include a verifiable checkpoint to ensure safety and chemical integrity.
Step 1: Environmental Control
Action: Conduct all weighing and transfer operations within a Class II Type A2 biological safety cabinet or a certified chemical fume hood.
Causality: The compound is a fine powder with an H335 (May cause respiratory irritation) classification. Local exhaust ventilation prevents the inhalation of aerosolized particulates during transfer.
Validation: Verify the inward airflow velocity of the fume hood (standard: 0.4–0.6 m/s) using the digital monitor before opening the reagent container.
Step 2: Reconstitution
Action: Dissolve the powder in a chemically compatible solvent (e.g., deionized water or buffered aqueous solutions). If using organic solvents, anhydrous DMF or DMSO is preferred.
Causality: Aqueous solutions must be buffered to pH 6.0–8.0 to prevent the hydrolysis of the alpha-methyl ester into glutamic acid and methanol.
Validation: Perform a visual inspection; the solution should be completely clear. Test the pH of a 10 µL aliquot using a micro-pH probe to confirm neutrality (pH 6.5–7.5).
Operational Disposal Plans
The disposal of 4-amino-5-methoxy-5-oxopentanoic acid must comply with institutional and environmental regulations (e.g., EPA/RCRA standards). Because it is an irritant, it cannot be disposed of via standard municipal waste or drain systems [2].
Workflow for the segregation and disposal of 4-amino-5-methoxy-5-oxopentanoic acid waste.
Step-by-Step Disposal Protocol:
Segregation of Waste Streams:
Action: Separate liquid waste into "Aqueous" and "Non-Halogenated Organic" high-density polyethylene (HDPE) carboys. Place solid waste (contaminated pipette tips, weigh boats, PPE) into a double-lined, puncture-resistant chemical waste bin.
Causality: Segregation prevents exothermic cross-reactions. HDPE is chosen because it is chemically inert to mild acids and esters, preventing container degradation.
Liquid Waste Neutralization and Verification:
Action: Before sealing the aqueous waste carboy, adjust the pH to 7.0 using dilute NaOH or HCl if necessary.
Causality: Extreme pH levels will catalyze the hydrolysis of the methyl ester. If methanol is generated in a sealed waste carboy, the resulting vapor pressure can cause the container to swell or rupture.
Validation: Dip a pH indicator strip into the waste stream. A reading of exactly pH 6.5–7.5 validates that the solution is stable for transport.
Labeling and Storage:
Action: Affix a GHS-compliant hazardous waste label indicating "Contains: 4-Amino-5-methoxy-5-oxopentanoic acid (Irritant, H315, H319)". Store in a secondary containment tray in a cool, well-ventilated waste accumulation area away from strong oxidizing agents [3].
Final Incineration:
Action: Transfer the waste to a licensed environmental health and safety (EHS) contractor for high-temperature chemical incineration.
Causality: Incineration completely oxidizes the compound into carbon dioxide, water, and nitrogen oxides (NOx), eliminating environmental contamination risks.
Spill Response and Decontamination
In the event of an accidental release, immediate and systematic action is required to prevent dermal and respiratory exposure.
Step 1: Isolation and PPE
Action: Evacuate the immediate 2-meter radius. Don fresh nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.
Step 2: Containment (Solid Spill)
Action: Do NOT sweep the powder, as this generates airborne dust. Instead, cover the spill with damp, absorbent laboratory wipes (using deionized water).
Causality: The moisture binds the fine particulates, preventing aerosolization and subsequent respiratory exposure.
Step 3: Chemical Cleanup
Action: Carefully scoop the damp wipes and dissolved residue using a non-sparking anti-static dustpan. Transfer to a solid hazardous waste bag.
Validation: Swab the spill area with a clean, damp wipe. If the wipe remains completely white and the area shows no crystalline residue under a flashlight beam, the initial decontamination is validated.
Step 4: Final Surface Wash
Action: Wash the surface with a 1% mild detergent solution, followed by a 70% ethanol wipe-down to ensure complete removal of trace organics.
References
(4S)-4-amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 - PubChem. National Institutes of Health. Available at: [Link]
4-Amino-5-methoxy-5-oxopentanoic acid | C6H11NO4 - PubChem. National Institutes of Health. Available at:[Link]
L-Glutamic acid 1-methyl ester, 98%. Thermo Fisher Scientific. Available at:[Link]
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.